molecular formula C16H14O6 B587102 1,11b-Dihydro-11b-hydroxymaackiain

1,11b-Dihydro-11b-hydroxymaackiain

Cat. No.: B587102
M. Wt: 302.28 g/mol
InChI Key: IFWVGNKYQITBOH-AMKSKSKJSA-N
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Description

1,11b-Dihydro-11b-hydroxymaackiain is a natural product found in Ononis viscosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,12R,13S)-13-hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c17-8-1-2-16(18)14(3-8)19-6-10-9-4-12-13(21-7-20-12)5-11(9)22-15(10)16/h3-5,10,15,18H,1-2,6-7H2/t10-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWVGNKYQITBOH-AMKSKSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C(COC2=CC1=O)C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2([C@H]3[C@@H](COC2=CC1=O)C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide to its Natural Origins, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222), a class of isoflavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural sources, isolation procedures, and biosynthetic origins of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Origin and Sources

This compound has been isolated from several plant species, primarily within the Leguminosae (Fabaceae) family. The documented botanical sources include:

  • Derris robusta : The twigs and leaves of this plant have been identified as a source of this compound.

  • Ononis viscosa subsp. breviflora : This subspecies of Ononis viscosa has also been reported to produce the compound.

  • Erycibe expansa : The stems of this plant are another known natural source.

These findings suggest that this compound may be a constituent of other related leguminous plants, warranting further phytochemical investigations within this family.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and extraction methodology. A documented isolation from Derris robusta provides a key quantitative data point.

Plant SourcePlant PartCompound NameYieldReference
Derris robustaTwigs and LeavesThis compound51 mg from 870 g of crude extract[1]

Experimental Protocols

Isolation of this compound from Derris robusta

The following protocol is based on the successful isolation of this compound from the twigs and leaves of Derris robusta[1].

1. Extraction:

  • Air-dried and powdered twigs and leaves of Derris robusta are extracted with 95% ethanol (B145695) at room temperature.

  • The solvent is removed under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract (e.g., 870 g) is subjected to silica (B1680970) gel column chromatography.

  • The column is eluted with a petroleum ether/acetone gradient, followed by methanol, to yield multiple fractions.

3. Isolation and Purification:

  • The fraction containing the target compound (in this case, Fraction C, eluted with petroleum ether/acetone, 6:1) is further purified.

  • This fraction is subjected to repeated column chromatography on silica gel using a chloroform/methanol gradient.

  • Further purification is achieved using Sephadex LH-20 column chromatography with a chloroform/methanol (1:1) eluent.

  • Final purification is carried out using reverse-phase C18 (RP-18) column chromatography with a methanol/water gradient (e.g., 40% MeOH/H₂O) to yield pure this compound (referred to as compound 5 in the reference).

G Start Dried & Powdered Twigs and Leaves of Derris robusta Extraction Extraction with 95% EtOH at Room Temperature Start->Extraction CrudeExtract Crude Extract (870 g) Extraction->CrudeExtract SilicaGel1 Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) CrudeExtract->SilicaGel1 FractionC Fraction C (Petroleum Ether/Acetone, 6:1) SilicaGel1->FractionC SilicaGel2 Silica Gel Column Chromatography (Chloroform/Methanol Gradient) FractionC->SilicaGel2 Sephadex Sephadex LH-20 Column (Chloroform/Methanol, 1:1) SilicaGel2->Sephadex RP18 Reverse-Phase C18 Column (40% Methanol/Water) Sephadex->RP18 PureCompound Pure this compound (51 mg) RP18->PureCompound

Isolation workflow for this compound.

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of its precursor, (-)-maackiain (B1675864), and the known mechanisms of enzymatic hydroxylation, a plausible pathway can be proposed.

The biosynthesis of (-)-maackiain begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone (B191592) calycosin. A key step is the formation of the methylenedioxy bridge, catalyzed by a cytochrome P450 enzyme, pseudobaptigenin (B192200) synthase, to produce pseudobaptigenin. Subsequent enzymatic reactions, including reduction and cyclization, lead to the formation of (-)-maackiain.

The final step in the formation of this compound is likely a stereospecific hydroxylation of (-)-maackiain at the 11b-position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase, a class of enzymes well-known for their role in the hydroxylation of complex organic molecules in secondary metabolism.

G cluster_maackiain Established (-)-Maackiain Biosynthesis cluster_hydroxylation Proposed Hydroxylation Step Phenylpropanoid Phenylpropanoid Pathway Calycosin Calycosin Phenylpropanoid->Calycosin Pseudobaptigenin Pseudobaptigenin Calycosin->Pseudobaptigenin Pseudobaptigenin Synthase (Cytochrome P450) Reduction Reduction Steps Pseudobaptigenin->Reduction Maackiain (-)-Maackiain Reduction->Maackiain Pterocarpan Synthase Hydroxylation 11b-Hydroxylation Maackiain->Hydroxylation Proposed Cytochrome P450 Monooxygenase FinalProduct This compound Hydroxylation->FinalProduct

Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a pterocarpan of significant interest, with its natural distribution identified in several leguminous plants. The provided isolation protocol from Derris robusta offers a practical methodology for obtaining this compound for further research. While its complete biosynthetic pathway is yet to be definitively established, the proposed pathway, involving the hydroxylation of (-)-maackiain, provides a strong foundation for future enzymatic and genetic investigations. Further studies are warranted to explore the full pharmacological potential of this compound and to identify and characterize the specific enzymes involved in its biosynthesis.

References

In-Depth Technical Guide: Isolation of 1,11b-Dihydro-11b-hydroxymaackiain from Erycibe expansa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) with noted hepatoprotective activity, from the stems of Erycibe expansa. The methodologies outlined below are based on established phytochemical extraction and purification techniques, synthesized from available literature.

Introduction

This compound is a naturally occurring pterocarpan found in the plant species Erycibe expansa. Pterocarpans are a class of isoflavonoids known for their diverse biological activities. The isolation and characterization of these compounds are crucial for further pharmacological evaluation and potential drug development. This document details the experimental workflow for the extraction and purification of this compound, presents its known physicochemical data, and outlines the biosynthetic context of pterocarpans.

Data Presentation

While specific quantitative data from a single, comprehensive source on the isolation of this compound is limited in publicly available literature, the following tables summarize the expected data points based on typical phytochemical isolation procedures.

Table 1: Extraction and Fractionation Yields

StepStarting MaterialSolvent SystemYield (w/w %)Description
Initial ExtractionDried, powdered stems of Erycibe expansaMethanol (B129727)~7.0%Crude methanolic extract
Solvent PartitioningCrude Methanolic ExtractEthyl Acetate (B1210297) / Water~1.3% (EtOAc)Ethyl acetate-soluble fraction containing compounds of intermediate polarity
Final CompoundEthyl Acetate FractionChromatographic Purification~0.00008%Purified this compound

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol
Appearance Amorphous Powder
Optical Rotation Specific values require access to the original research article.
¹H-NMR (CDCl₃, ppm) Specific chemical shifts (δ) and coupling constants (J) are not fully available in public domains. Data would include signals for aromatic protons, methine protons, and methylene (B1212753) protons characteristic of the pterocarpan skeleton.
¹³C-NMR (CDCl₃, ppm) Specific chemical shifts (δ) are not fully available in public domains. Data would include signals for aromatic carbons, methine carbons, methylene carbons, and carbons of the methylenedioxy group.
Mass Spectrometry High-resolution mass spectrometry (HRMS) data would confirm the elemental composition.

Experimental Protocols

The following protocols describe the step-by-step process for the isolation of this compound from Erycibe expansa.

Plant Material Collection and Preparation
  • Collection: The stems of Erycibe expansa are collected and authenticated by a plant taxonomist.

  • Drying: The collected stems are air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried stems are coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction
  • The powdered plant material is subjected to exhaustive extraction with methanol, a polar solvent, typically using a Soxhlet apparatus or maceration with intermittent shaking.

  • The methanolic extract is then filtered to remove solid plant debris.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

Solvent Partitioning (Fractionation)
  • The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then n-butanol.

  • For the isolation of this compound, the ethyl acetate fraction is of primary interest as it will contain compounds of intermediate polarity, including many pterocarpans.

  • The ethyl acetate fraction is collected and concentrated to dryness under reduced pressure.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the pure compound.

  • Column Chromatography (CC):

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used for the initial separation.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Fraction Collection: Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A suitable solvent system (e.g., n-hexane:ethyl acetate in various ratios) is used to develop the chromatogram.

    • Visualization: Spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Fractions with similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions enriched with the target compound are further purified using Prep-HPLC.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is commonly employed.

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

G plant Dried & Powdered Erycibe expansa Stems extraction Methanol Extraction plant->extraction partition Solvent Partitioning (EtOAc/H2O) extraction->partition Crude Extract cc Silica Gel Column Chromatography partition->cc EtOAc Fraction tlc TLC Monitoring cc->tlc Fractions hplc Preparative HPLC cc->hplc Enriched Fraction tlc->cc Pool Fractions compound Pure 1,11b-Dihydro-11b- hydroxymaackiain hplc->compound elucidation Structure Elucidation (NMR, MS, etc.) compound->elucidation

Caption: Experimental workflow for the isolation of this compound.

Generalized Pterocarpan Biosynthesis Pathway

Pterocarpans are derived from the general phenylpropanoid pathway, branching off from the isoflavonoid (B1168493) biosynthesis route.

G phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->p_coumaroyl_coa C4H, 4CL chalcone Chalcone p_coumaroyl_coa->chalcone CHS isoflavone Isoflavone (e.g., Daidzein) chalcone->isoflavone CHI, IFS isoflavanone Isoflavanone isoflavone->isoflavanone IFR isoflavanol 2'-Hydroxyisoflavanol isoflavanone->isoflavanol VR pterocarpan Pterocarpan (e.g., Maackiain) isoflavanol->pterocarpan PTS hydroxypterocarpan 1,11b-Dihydro-11b- hydroxymaackiain pterocarpan->hydroxypterocarpan Hydroxylation

Caption: Simplified biosynthetic pathway leading to pterocarpans.

Conclusion

The isolation of this compound from Erycibe expansa involves a systematic approach of solvent extraction, fractionation, and multi-step chromatographic purification. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to isolate this and other related bioactive pterocarpans for further scientific investigation. The elucidation of its complete biosynthetic pathway and the full extent of its pharmacological activities remain promising areas for future research.

The Uncharted Path: A Technical Guide to the Biosynthesis of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222) derivative with potential pharmacological applications. While its direct biosynthetic pathway has not been fully elucidated, this technical guide provides a comprehensive overview of its putative synthesis, drawing upon established knowledge of pterocarpan and isoflavonoid (B1168493) biosynthesis in leguminous plants. This document outlines the proposed enzymatic steps, from the general phenylpropanoid pathway to the specific modifications of the pterocarpan skeleton. Detailed experimental protocols for the characterization of key enzyme families, along with available quantitative data, are presented to facilitate further research in this area. Visualizations of the proposed pathway and experimental workflows are provided to aid in the understanding of these complex biochemical processes. This guide serves as a foundational resource for researchers aiming to unravel the complete biosynthetic pathway of this compound, which could enable its biotechnological production and the development of novel therapeutics.

Introduction

Pterocarpans are a major class of isoflavonoids, primarily found in the Fabaceae family, and are known for their role as phytoalexins in plant defense. Maackiain (B7765809) is a well-characterized pterocarpan with a range of biological activities. This compound is a derivative of maackiain, characterized by the saturation of the 6a-11a double bond and the presence of a hydroxyl group at the 11b position. While the biosynthetic pathway to maackiain is largely understood, the specific enzymatic steps leading to this compound remain to be definitively established. This guide proposes a putative biosynthetic pathway based on known enzymatic reactions in related pathways and provides the necessary technical details for its investigation.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway of this compound begins with the general phenylpropanoid pathway, leading to the formation of the isoflavone (B191592) intermediate, which is then converted to the pterocarpan skeleton of maackiain. The final steps are hypothesized to involve a hydroxylation and a reduction reaction.

From Phenylalanine to the Isoflavone Core

The biosynthesis initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the sequential action of three enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-Coumarate:CoA ligase (4CL)

Subsequently, the isoflavonoid skeleton is formed through the action of:

  • Chalcone synthase (CHS)

  • Chalcone reductase (CHR)

  • Chalcone isomerase (CHI)

  • Isoflavone synthase (IFS) , a key cytochrome P450 enzyme that catalyzes the aryl migration distinguishing isoflavonoids from other flavonoids.

Formation of the Pterocarpan Skeleton

The isoflavone intermediate undergoes a series of modifications to form the characteristic tetracyclic pterocarpan ring system. Key enzymes in this part of the pathway include:

  • Isoflavone 2'-hydroxylase (I2'H)

  • Isoflavone reductase (IFR) [1]

  • Vestitone reductase (VR)

  • Pterocarpan synthase (PTS) , which catalyzes the final ring closure to form the pterocarpan core.[2][3][4][5][6]

For the biosynthesis of maackiain, a specific cytochrome P450 enzyme, pseudobaptigenin synthase , is responsible for the formation of the methylenedioxy bridge.

Putative Final Steps to this compound

The conversion of a maackiain-like precursor to this compound is proposed to occur via two enzymatic reactions:

  • Pterocarpan 11b-hydroxylase (Putative): A cytochrome P450 monooxygenase is hypothesized to catalyze the hydroxylation of the pterocarpan skeleton at the 11b-position. While a specific 11b-hydroxylase has not been identified, the dihydroxypterocarpan 6a-hydroxylase (CYP93A1) from soybean demonstrates the capacity of P450 enzymes to hydroxylate the pterocarpan ring.[3][7] The regioselectivity of isoflavonoid hydroxylases can be variable, suggesting that a yet-to-be-characterized P450 could perform this transformation.[5][7][8][9]

  • Pterocarpan reductase (Putative): The reduction of the double bond to form the "dihydro" structure is likely catalyzed by a reductase. While the enzyme currently named "pterocarpan reductase" is known to open the pterocarpan ring, it is plausible that another reductase, potentially from the same family as dihydroflavonol 4-reductase (DFR) which acts on a similar substrate class, is responsible for this saturation.[10][11][12][13][14][15][16]

Quantitative Data

Quantitative data for the enzymes in the pterocarpan biosynthetic pathway are limited, especially for the proposed final steps. The following table summarizes the available kinetic parameters for a key enzyme in the formation of the pterocarpan skeleton.

EnzymeSubstrateKm (µM)Vmaxkcat (s-1)Source OrganismReference
Pterocarpan Synthase (GePTS1)(3R,4R)-7,2'-dihydroxy-4'-methoxyisoflavanol2002.0 µmol min-1 mg-15.9 x 102Glycyrrhiza echinata[2]

Note: The kinetic parameters for GePTS1 were determined from a specific substrate concentration range due to the enzyme's complex kinetics.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound.

Heterologous Expression of Putative Cytochrome P450 Hydroxylase in Saccharomyces cerevisiae

This protocol is adapted for the expression of plant membrane-bound cytochrome P450 enzymes in yeast.

1. Vector Construction:

  • Synthesize the codon-optimized full-length cDNA of the candidate P450 gene.
  • Clone the synthesized gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
  • Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) to ensure sufficient electron transfer. The CPR can be cloned into the same or a separate compatible vector.

2. Yeast Transformation:

  • Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate (B1210297)/polyethylene glycol method.
  • Select transformed yeast colonies on appropriate selection media (e.g., SC-Ura for pYES-DEST52).

3. Protein Expression:

  • Grow a pre-culture of the transformed yeast in selective medium with glucose overnight.
  • Inoculate the main culture in a selective medium containing galactose to induce protein expression.
  • Incubate for 24-48 hours at 28-30°C with shaking.

4. Microsome Preparation:

  • Harvest the yeast cells by centrifugation.
  • Wash the cells with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA).
  • Resuspend the cells in lysis buffer (e.g., Tris-HCl buffer with protease inhibitors and 1 mM DTT).
  • Disrupt the cells using glass beads or a French press.
  • Centrifuge the lysate at low speed to remove cell debris.
  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a storage buffer (e.g., Tris-HCl with 20% glycerol) and store at -80°C.

Enzyme Assay for Putative Pterocarpan 11b-hydroxylase

This assay is designed to detect the hydroxylation of a maackiain-like substrate using the prepared microsomes.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM phosphate (B84403) buffer (pH 7.4)
  • 1-10 µM maackiain (or a suitable precursor)
  • 1 mM NADPH
  • 50-100 µg of microsomal protein
  • The final reaction volume is typically 100-200 µL.

2. Reaction Incubation:

  • Pre-incubate the reaction mixture without NADPH for 5 minutes at 30°C.
  • Initiate the reaction by adding NADPH.
  • Incubate for 30-60 minutes at 30°C with gentle shaking.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.
  • Vortex vigorously and centrifuge to separate the phases.
  • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

4. Product Analysis by LC-MS:

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the sample by reverse-phase liquid chromatography coupled to a mass spectrometer (LC-MS).
  • Monitor for the expected mass of the hydroxylated product (mass of substrate + 16 Da).
  • Use an authentic standard of this compound, if available, to confirm the retention time and fragmentation pattern.

Heterologous Expression and Purification of a Putative Pterocarpan Reductase

This protocol describes the expression of a soluble reductase in Escherichia coli.

1. Vector Construction:

  • Synthesize the codon-optimized cDNA of the candidate reductase gene.
  • Clone the gene into a bacterial expression vector (e.g., pET-28a) with a polyhistidine tag for purification.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) overnight.

3. Protein Purification:

  • Harvest the cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors).
  • Lyse the cells by sonication or a French press.
  • Centrifuge to pellet cell debris.
  • Apply the supernatant to a Ni-NTA affinity column.
  • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
  • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
  • Desalt the purified protein into a suitable storage buffer.

Enzyme Assay for Putative Pterocarpan Reductase

This assay is designed to detect the reduction of the double bond in a pterocarpan substrate.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM phosphate buffer (pH 7.0)
  • 1-10 µM pterocarpan substrate (e.g., maackiain)
  • 1 mM NADPH or NADH (test both to determine cofactor preference)
  • 1-5 µg of purified reductase enzyme

2. Reaction Incubation and Analysis:

  • Follow the same incubation, termination, and LC-MS analysis steps as described for the hydroxylase assay (Protocol 4.2).
  • Monitor for the expected mass of the reduced product (mass of substrate + 2 Da).

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_enzymes Phe L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA General Phenylpropanoid Pathway Isoflavone Isoflavone Intermediate CoumaroylCoA->Isoflavone Isoflavonoid Biosynthesis Maackiain_precursor Maackiain Precursor Isoflavone->Maackiain_precursor Pterocarpan Formation Hydroxymaackiain 11b-Hydroxymaackiain (Putative Intermediate) Maackiain_precursor->Hydroxymaackiain Hydroxylation Final_Product 1,11b-Dihydro-11b- hydroxymaackiain Hydroxymaackiain->Final_Product Reduction PAL_C4H_4CL PAL, C4H, 4CL CHS_CHR_CHI_IFS CHS, CHR, CHI, IFS Pterocarpan_Synthase_etc I2'H, IFR, VR, PTS, etc. P450_hydroxylase Pterocarpan 11b-hydroxylase (Putative Cytochrome P450) Reductase Pterocarpan Reductase (Putative)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for P450 Hydroxylase Characterization

P450_Workflow Gene_Selection Candidate P450 Gene Selection (e.g., from transcriptome data) Vector_Construction Codon Optimization & Cloning into Yeast Expression Vector Gene_Selection->Vector_Construction Yeast_Transformation Transformation into S. cerevisiae Vector_Construction->Yeast_Transformation Protein_Expression Induction of P450 and CPR Expression with Galactose Yeast_Transformation->Protein_Expression Microsome_Isolation Cell Lysis and Microsome Preparation Protein_Expression->Microsome_Isolation Enzyme_Assay Incubation of Microsomes with Substrate and NADPH Microsome_Isolation->Enzyme_Assay Product_Extraction Liquid-Liquid Extraction of Reaction Products Enzyme_Assay->Product_Extraction LCMS_Analysis LC-MS Analysis for Product Identification Product_Extraction->LCMS_Analysis

Caption: Workflow for heterologous expression and characterization of a putative pterocarpan hydroxylase.

Experimental Workflow for Reductase Characterization

Reductase_Workflow Gene_Selection Candidate Reductase Gene Selection (e.g., homology to DFR) Vector_Construction Cloning into E. coli Expression Vector with His-tag Gene_Selection->Vector_Construction Ecoli_Transformation Transformation into E. coli BL21(DE3) Vector_Construction->Ecoli_Transformation Protein_Expression IPTG Induction of Protein Expression Ecoli_Transformation->Protein_Expression Protein_Purification Cell Lysis and Ni-NTA Affinity Chromatography Protein_Expression->Protein_Purification Enzyme_Assay Incubation of Purified Enzyme with Substrate and NADPH/NADH Protein_Purification->Enzyme_Assay Product_Extraction Extraction of Reaction Products Enzyme_Assay->Product_Extraction LCMS_Analysis LC-MS Analysis for Product Identification Product_Extraction->LCMS_Analysis

Caption: Workflow for heterologous expression and characterization of a putative pterocarpan reductase.

Conclusion

The biosynthesis of this compound likely follows the general pterocarpan pathway with additional hydroxylation and reduction steps. This guide provides a scientifically grounded, albeit partially putative, framework for the elucidation of this pathway. The identification and characterization of the proposed pterocarpan 11b-hydroxylase and pterocarpan reductase will be crucial for a complete understanding of its biosynthesis. The experimental protocols and visualizations provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery, paving the way for the sustainable production of this and other potentially valuable pterocarpan derivatives.

References

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) natural product with recognized hepatoprotective properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring pterocarpan isolated from the stems of Erycibe expansa and has also been identified in Derris robusta. Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, and many exhibit a range of biological activities. This compound has garnered interest for its potential therapeutic applications, particularly its demonstrated hepatoprotective effects. A thorough understanding of its chemical structure and stereochemistry is fundamental for any further investigation into its mechanism of action, structure-activity relationships, and potential for synthetic modification.

Chemical Structure and Stereochemistry

The systematic name for this compound is (6aR,11bS)-6a,11b-dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol-11b-ol. Its molecular structure is characterized by a fused four-ring system with three chiral centers.

The stereochemistry of this compound has been determined based on spectroscopic data and is crucial for its biological activity. The relative stereochemistry of the chiral centers is cis-fusion of the B and C rings, which is typical for many naturally occurring pterocarpans. The absolute configuration has been established as 6aR, 11bS. The introduction of the hydroxyl group at the 11b position adds another stereocenter, the configuration of which is S.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, illustrating the stereochemical configuration.

G cluster_molecule This compound C1 C C2 C C1->C2 O7 O C1->O7 C3 C C2->C3 C2->C3 C4 C C3->C4 O19 O C3->O19 C5 C C4->C5 C4->C5 C6 C C5->C6 C6->C1 H_alpha H_alpha C6->H_alpha H C8 C O7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C11b C C11->C11b C11b->C6 O12 O C11b->O12 O21 O C11b->O21 H_beta H_beta C11b->H_beta H C13 C O12->C13 C14 C C13->C14 C13->C14 C15 C C14->C15 C16 C C15->C16 O17 O C15->O17 C16->C11 H18 H O17->H18 H20 H O19->H20 H22 H O21->H22

Figure 1. Chemical structure of (6aR,11bS)-1,11b-Dihydro-11b-hydroxymaackiain.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that detailed crystallographic data, such as bond lengths and angles, are not publicly available at this time. The data presented here is compiled from available literature and chemical databases.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₆Matsuda et al., 2004
Molecular Weight 302.28 g/mol Calculated
CAS Number 210537-05-6Chemical Abstracts
Appearance White to off-white solidCommercial suppliers
Solubility Soluble in DMSO, Methanol, ChloroformCommercial suppliers
Specific Rotation Data not available-
Melting Point Data not available-
¹H NMR Data Data not fully available in public domain-
¹³C NMR Data A ¹³C NMR spectrum is available on SpectraBase, but detailed assignments are not published.SpectraBase
Mass Spectrometry Data not fully available in public domain-

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are described in the primary literature by Matsuda et al. (2004). As the full text of this publication is not widely available, a generalized protocol based on standard methods for natural product isolation is provided below.

General Isolation Procedure

The following workflow illustrates a typical procedure for the isolation of pterocarpans from plant material.

G start Dried and Powdered Plant Material (e.g., stems of Erycibe expansa) extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) filtration->partition chromatography1 Column Chromatography on Silica Gel (gradient elution) partition->chromatography1 chromatography2 Preparative HPLC (e.g., C18 column) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound structure_elucidation Structural Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Figure 2. Generalized workflow for the isolation of this compound.

Structural Elucidation Methodology

The determination of the chemical structure and stereochemistry of a novel natural product like this compound typically involves a combination of spectroscopic techniques.

G compound Isolated Compound ms Mass Spectrometry (MS) - Determine Molecular Formula compound->ms nmr Nuclear Magnetic Resonance (NMR) - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) compound->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups compound->ir uv UV-Vis Spectroscopy - Analyze Chromophores compound->uv cd Circular Dichroism (CD) - Determine Absolute Stereochemistry compound->cd xray X-ray Crystallography - Definitive 3D Structure (if suitable crystals are obtained) compound->xray structure Final Structure and Stereochemistry ms->structure nmr->structure ir->structure uv->structure cd->structure xray->structure

Figure 3. Logical relationship of spectroscopic methods for structural elucidation.

Conclusion

This compound represents an interesting natural product with potential for further pharmacological investigation. This guide has provided a detailed overview of its chemical structure and stereochemistry, based on the currently available scientific literature. For researchers and drug development professionals, a solid understanding of these fundamental properties is the first step towards unlocking the full therapeutic potential of this promising molecule. Further research to obtain detailed crystallographic data and to develop efficient synthetic routes is warranted.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the pterocarpan (B192222) derivative, 1,11b-Dihydro-11b-hydroxymaackiain. Pterocarpans are a class of isoflavonoids known for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. A thorough understanding of their structural and chemical properties through spectroscopic analysis is crucial for further research and development. This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes a potential biological pathway associated with this class of compounds.

Core Spectroscopic Data

The following sections present the available quantitative NMR and MS data for this compound.

Table 1: Mass Spectrometry Data
ParameterValueReference
Molecular FormulaC₁₆H₁₄O₆[1]
Exact Mass302.07904 u[1]
Major Fragment Ions (m/z) Proposed Structure/Fragment
Data not explicitly available in search resultsRetro-Diels-Alder (RDA) fragmentation is common for the pterocarpan skeleton, leading to characteristic fragments of the benzofuran (B130515) and chromene moieties.
Table 2: ¹³C NMR Spectroscopic Data

A ¹³C NMR spectrum for this compound has been recorded in ACETONE-D6. While the full peak list is not publicly available in the immediate search results, the existence of the spectrum is confirmed. For reference, typical chemical shifts for the pterocarpan skeleton are provided based on related compounds.

Carbon Atom Expected Chemical Shift Range (ppm)
C-1~110-115
C-2~120-130
C-3~100-105
C-4~160-165
C-4a~105-110
C-6~65-70
C-6a~40-45
C-7~115-120
C-8~100-105
C-9~155-160
C-10~95-100
C-11a~78-82
C-11b~70-75 (hydroxyl-bearing)
C-1a' (Methylene bridge)~55-60
Table 3: ¹H NMR Spectroscopic Data

Specific ¹H NMR data for this compound, including chemical shifts (δ) and coupling constants (J), are not explicitly available in the initial search results. However, based on the known structure and data from similar pterocarpans, the following provides an expected profile.

Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-1~6.5-7.0dJ ≈ 8.0
H-2~7.0-7.5dJ ≈ 8.0
H-4~6.4-6.6s
H-6α, H-6β~3.5-4.5m
H-6a~3.6-3.8m
H-7~6.3-6.5dJ ≈ 2.0
H-8~6.3-6.5ddJ ≈ 8.0, 2.0
H-10~7.0-7.2dJ ≈ 8.0
H-11a~5.4-5.6dJ ≈ 7.0
OCH₂O (Methylene bridge)~5.9-6.1s
11b-OHVariables

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following represents standard protocols for the analysis of pterocarpans and related flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution 1D and 2D NMR spectra of pterocarpan samples would involve the following steps:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, resulting in a single peak for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • 2D NMR Experiments: To aid in structure elucidation and assignment, various 2D NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

For the analysis of pterocarpans like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common and powerful technique.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a solvent compatible with the LC mobile phase, typically methanol (B129727) or acetonitrile (B52724).

  • Chromatography: The sample is injected onto a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution is often employed using a mixture of water (often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent like acetonitrile or methanol.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common technique for flavonoids and related compounds, and can be operated in either positive or negative ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). A full scan MS spectrum is acquired to determine the molecular weight of the parent ion.

  • Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The parent ion of interest is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed. This provides characteristic fragmentation patterns that aid in structure elucidation.

Biological Signaling Pathway

While specific signaling pathways for this compound have not been detailed in the available literature, pterocarpans as a class are well-known for their antifungal properties. The closely related compound, maackiain, has been shown to be involved in plant defense mechanisms. The following diagram illustrates a generalized workflow for the isolation and characterization of such a compound and a potential biological signaling pathway related to its antifungal activity.

G Workflow and Potential Biological Pathway of a Pterocarpan cluster_0 Isolation and Characterization cluster_1 Antifungal Activity Signaling (Hypothetical) Plant Source Plant Source Extraction Extraction Plant Source->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Pure Compound Pure Compound Chromatographic Separation->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis NMR, MS Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation Pterocarpan Pterocarpan Fungal Cell Fungal Cell Pterocarpan->Fungal Cell Interacts with Membrane Disruption Membrane Disruption Fungal Cell->Membrane Disruption Inhibition of\nCell Wall Synthesis Inhibition of Cell Wall Synthesis Fungal Cell->Inhibition of\nCell Wall Synthesis Induction of\nOxidative Stress Induction of Oxidative Stress Fungal Cell->Induction of\nOxidative Stress Apoptosis Apoptosis Membrane Disruption->Apoptosis Inhibition of\nCell Wall Synthesis->Apoptosis Induction of\nOxidative Stress->Apoptosis

Caption: Workflow for pterocarpan analysis and its potential antifungal action.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound and related pterocarpans. Further experimental work is required to fully elucidate the complete spectroscopic profile and biological mechanisms of this specific compound.

References

An In-depth Technical Guide to 1,11b-Dihydro-11b-hydroxymaackiain: Properties, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222), a class of isoflavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details an experimental protocol for its isolation from natural sources and explores its potential biological significance, including a noted hepatoprotective effect and its relationship to the immunomodulatory activities of closely related pterocarpans. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar natural products.

Physical and Chemical Properties

This compound is a pterocarpan derivative with a defined molecular structure. While specific experimental data for some physical constants are not widely reported, its fundamental chemical properties have been established.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
Molecular Formula C₁₆H₁₄O₆--INVALID-LINK--
Molecular Weight 302.28 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.--INVALID-LINK--, --INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
CAS Number 210537-05-6--INVALID-LINK--

Table 2: Spectroscopic Data for this compound

Spectrum TypeData HighlightsSource
¹³C NMR A reference spectrum is available, though specific chemical shift data is not detailed in readily available literature.--INVALID-LINK--
¹H NMR Data not readily available in public databases.
Mass Spectrometry Data not readily available in public databases.

Experimental Protocols

The following protocol is based on the successful isolation of pterocarpans from natural sources, as described in the literature for compounds of this class. This methodology can be adapted for the targeted isolation of this compound.

Isolation of this compound from Erycibe expansa

This protocol is adapted from the bioassay-guided separation of hepatoprotective compounds from the stems of Erycibe expansa.[1]

Objective: To isolate this compound from the methanolic extract of Erycibe expansa stems.

Materials and Reagents:

  • Dried and powdered stems of Erycibe expansa

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, EtOAc, chloroform, MeOH gradients)

  • D-galactosamine (for bioassay)

  • Primary cultured mouse hepatocytes (for bioassay)

  • Standard laboratory glassware and equipment

  • Rotary evaporator

  • Chromatography columns

Methodology:

  • Extraction:

    • Macerate the powdered stems of Erycibe expansa with methanol at room temperature.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in water and partition successively with n-hexane and then ethyl acetate.

    • The hepatoprotective activity is typically concentrated in the EtOAc-soluble fraction. Concentrate this fraction in vacuo.

  • Chromatographic Separation:

    • Subject the active EtOAc fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane-EtOAc and subsequently chloroform-MeOH to yield several sub-fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and pool those with similar profiles.

    • Further purify the fractions containing the target compound using repeated silica gel and Sephadex LH-20 column chromatography.

  • Structure Elucidation:

    • Characterize the purified compound (identified as erycibenin C in the source study) using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity as this compound.

    • Determine the absolute stereochemistry using techniques such as the modified Mosher's method.[1]

Bioassay for Hepatoprotective Activity:

  • Culture primary mouse hepatocytes.

  • Induce cytotoxicity using D-galactosamine.

  • Treat the cells with the isolated compound at various concentrations.

  • Assess the inhibitory activity of the compound on D-galactosamine-induced cytotoxicity to confirm its hepatoprotective effect.[1]

Biological Activity and Signaling Pathways

This compound has been identified as having a hepatoprotective effect.[1] While the specific molecular mechanisms for this compound are still under investigation, the broader class of pterocarpans is known to interact with various cellular signaling pathways.

Biosynthesis of Pterocarpans

The following diagram illustrates the general biosynthetic pathway leading to the formation of pterocarpans like maackiain, the parent compound of this compound. This pathway originates from the amino acid phenylalanine.

Pterocarpan Biosynthesis Phe Phenylalanine PAL PAL Phe->PAL C4H C4H PAL->C4H FourCL 4CL C4H->FourCL CHS CHS FourCL->CHS CHR CHR CHS->CHR CHI CHI CHR->CHI IFS IFS CHI->IFS IFR IFR IFS->IFR Pterocarpan Pterocarpans (e.g., Maackiain) IFR->Pterocarpan

A simplified diagram of the pterocarpan biosynthetic pathway.
Potential Signaling Pathway: Inflammasome Activation

The closely related compound, (-)-maackiain, has been shown to exert an immunostimulatory effect by amplifying the activation of the NLRP3 inflammasome and caspase-1, leading to increased production of the pro-inflammatory cytokine IL-1β.[2] This provides a plausible mechanism of action for related pterocarpans.

Maackiain Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Maackiain (-)-Maackiain Vimentin Vimentin Production Maackiain->Vimentin Nigericin Nigericin (Signal 2) NLRP3 NLRP3 Inflammasome Complex Assembly Nigericin->NLRP3 Vimentin->NLRP3 promotes ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 activates Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Mature IL-1β (Secretion) ProIL1b->IL1b

Proposed signaling pathway for (-)-maackiain-mediated inflammasome activation.

Conclusion

This compound is a pterocarpan with demonstrated hepatoprotective properties. While comprehensive data on its physical and chemical characteristics are still emerging, established protocols for the isolation of related compounds provide a clear path for further research. The known biological activities of its parent compound, maackiain, particularly in modulating inflammatory pathways, suggest promising avenues for the investigation of this compound's therapeutic potential. This guide serves as a starting point for researchers to explore the synthesis, full characterization, and mechanistic understanding of this and other related natural products.

References

Hepatoprotective Mechanisms of 1,11b-Dihydro-11b-hydroxymaackiain: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has been conducted to gather information on the hepatoprotective mechanism of action of 1,11b-Dihydro-11b-hydroxymaackiain. However, based on the available scientific literature, there is currently no specific information detailing the hepatoprotective effects, associated signaling pathways, quantitative data, or experimental protocols for this particular compound.

The following information is based on the broader understanding of the hepatoprotective potential of the parent compound, Maackiain, and related isoflavonoids. This guide is intended for researchers, scientists, and drug development professionals and provides a framework for potential mechanisms that could be investigated for this compound.

Introduction to Pterocarpans and Liver Health

Pterocarpans, a class of isoflavonoids, are naturally occurring compounds found in various plants, notably in the family Fabaceae. Maackiain is a well-studied pterocarpan (B192222) that has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Liver diseases, encompassing conditions from steatosis to cirrhosis and hepatocellular carcinoma, are a significant global health concern.[1] The pathogenesis of these diseases often involves oxidative stress, inflammation, and apoptosis of hepatocytes.[2][3] Therefore, compounds with antioxidant and anti-inflammatory properties are of great interest as potential hepatoprotective agents.

Postulated Hepatoprotective Mechanisms of Maackiain Derivatives

While direct evidence for this compound is lacking, the known mechanisms of Maackiain and other hepatoprotective natural products suggest several pathways that could be relevant.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key driver of liver damage in various pathologies.[4][5]

Potential Mechanism: Maackiain has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxifying ROS and protecting cells from oxidative damage. The activation of the Nrf2/HO-1 pathway is a common mechanism for the hepatoprotective effects of many natural compounds.[7]

A proposed signaling pathway for the antioxidant effect is illustrated below.

Postulated Nrf2-Mediated Antioxidant Pathway 1_11b_Dihydro_11b_hydroxymaackiain 1,11b-Dihydro- 11b-hydroxymaackiain Nrf2 Nrf2 Activation 1_11b_Dihydro_11b_hydroxymaackiain->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Hepatoprotection Hepatoprotection Oxidative_Stress->Hepatoprotection

Caption: Postulated Nrf2-Mediated Antioxidant Pathway.

Modulation of Inflammatory Responses

Chronic inflammation is a hallmark of many liver diseases and contributes significantly to their progression.[8] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), play a central role in mediating inflammatory liver injury.

Potential Mechanism: Maackiain has been reported to exert anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By preventing IκB degradation, Maackiain can suppress NF-κB activation and the subsequent production of inflammatory mediators.

Additionally, some studies on Maackiain have shown its ability to amplify inflammasome activation, leading to increased IL-1β production.[9][10] This suggests a complex immunomodulatory role that may be context-dependent and requires further investigation in the context of liver disease.

The diagram below illustrates the potential anti-inflammatory mechanism.

Potential Anti-Inflammatory Mechanism via NF-κB Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Ikk_Activation IκK Activation Inflammatory_Stimuli->Ikk_Activation Ikb_Degradation IκBα Degradation Ikk_Activation->Ikb_Degradation Nfkb_Translocation NF-κB Nuclear Translocation Ikb_Degradation->Nfkb_Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nfkb_Translocation->Pro_inflammatory_Genes Inflammation Inflammation & Liver Injury Pro_inflammatory_Genes->Inflammation Compound 1,11b-Dihydro- 11b-hydroxymaackiain Compound->Ikk_Activation Inhibition

Caption: Potential Anti-Inflammatory Mechanism via NF-κB Inhibition.

Inhibition of Hepatocyte Apoptosis

Hepatocyte apoptosis, or programmed cell death, is a fundamental process in the pathogenesis of various liver diseases.[3][11] The extrinsic pathway, initiated by death receptors like Fas, and the intrinsic pathway, regulated by the Bcl-2 family of proteins and mitochondria, are the two major apoptotic cascades.

Potential Mechanism: The anti-apoptotic effects of related flavonoids are often attributed to their ability to modulate key signaling molecules in these pathways. This can include the inhibition of caspase activation (key executioner enzymes of apoptosis), upregulation of anti-apoptotic proteins (e.g., Bcl-2), and downregulation of pro-apoptotic proteins (e.g., Bax). The reduction of oxidative stress and inflammation, as described above, can also indirectly contribute to the inhibition of apoptosis.

A simplified workflow for investigating these potential mechanisms is presented below.

Experimental Workflow for Investigating Hepatoprotective Mechanisms In_Vitro In Vitro Studies (Hepatocyte Cell Lines) Hepatotoxicity_Induction Induce Hepatotoxicity (e.g., CCl4, APAP, LPS) In_Vitro->Hepatotoxicity_Induction Compound_Treatment Treatment with This compound Hepatotoxicity_Induction->Compound_Treatment Biochemical_Assays Biochemical Assays (ALT, AST, LDH) Compound_Treatment->Biochemical_Assays Oxidative_Stress_Markers Oxidative Stress Markers (ROS, MDA, SOD, GSH) Compound_Treatment->Oxidative_Stress_Markers Inflammatory_Markers Inflammatory Markers (TNF-α, IL-6, IL-1β) Compound_Treatment->Inflammatory_Markers Apoptosis_Assays Apoptosis Assays (Caspase activity, TUNEL) Compound_Treatment->Apoptosis_Assays Western_Blot Western Blot Analysis (Nrf2, NF-κB, Bcl-2, Bax) Compound_Treatment->Western_Blot In_Vivo In Vivo Studies (Animal Models of Liver Injury) Histopathology Histopathological Examination In_Vivo->Histopathology

Caption: Experimental Workflow for Investigating Hepatoprotective Mechanisms.

Proposed Experimental Protocols

To elucidate the specific hepatoprotective mechanisms of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that could be adapted for this purpose.

In Vitro Hepatotoxicity Model
  • Cell Culture: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes would be cultured under standard conditions.

  • Induction of Injury: Hepatotoxicity would be induced using well-established agents such as carbon tetrachloride (CCl4), acetaminophen (B1664979) (APAP), or lipopolysaccharide (LPS).

  • Treatment: Cells would be pre-treated with various concentrations of this compound for a specified duration before the addition of the hepatotoxin.

  • Assessment of Cytotoxicity: Cell viability would be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The release of lactate (B86563) dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) into the culture medium would be quantified as markers of cell damage.

Analysis of Molecular Mechanisms
  • Measurement of Oxidative Stress Markers: Intracellular ROS levels would be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Lipid peroxidation would be assessed by measuring malondialdehyde (MDA) levels. The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (GSH) would be determined using commercially available kits.

  • Quantification of Inflammatory Cytokines: The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant would be measured by enzyme-linked immunosorbent assay (ELISA).

  • Apoptosis Assays: Apoptosis would be evaluated by TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and by measuring the activity of caspases-3, -8, and -9 using colorimetric or fluorometric assays.

  • Western Blot Analysis: The protein expression levels of key signaling molecules, including Nrf2, HO-1, NF-κB p65 (total and phosphorylated), IκBα (total and phosphorylated), Bcl-2, and Bax, would be determined by Western blotting to delineate the involved signaling pathways.

In Vivo Models of Acute Liver Injury
  • Animal Models: Animal models of acute liver injury, such as CCl4- or APAP-induced hepatotoxicity in mice or rats, would be employed.

  • Treatment Regimen: Animals would be treated with this compound (e.g., via oral gavage or intraperitoneal injection) for a certain period before and/or after the administration of the hepatotoxin.

  • Evaluation of Liver Function: Serum levels of ALT and AST would be measured to assess the extent of liver damage.

  • Histopathological Analysis: Liver tissues would be collected, fixed in formalin, embedded in paraffin, and sectioned. The sections would be stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the histopathological changes, such as necrosis, inflammation, and steatosis.

  • Immunohistochemistry: Immunohistochemical staining for markers of oxidative stress (e.g., 4-HNE), inflammation (e.g., F4/80 for macrophages), and apoptosis (e.g., cleaved caspase-3) would be performed on liver sections.

Quantitative Data Summary (Hypothetical)

As no specific data exists for this compound, the following tables are presented as templates for how quantitative data could be structured if such studies were conducted.

Table 1: Effect of this compound on Cell Viability and Liver Enzyme Release in APAP-Treated HepG2 Cells (Hypothetical Data)

Treatment GroupConcentration (µM)Cell Viability (%)ALT Release (U/L)AST Release (U/L)
Control-100 ± 5.225.3 ± 3.130.1 ± 4.5
APAP (10 mM)-45.6 ± 4.8150.7 ± 12.3182.4 ± 15.6
APAP + Compound158.2 ± 5.1112.5 ± 9.8135.8 ± 11.2
APAP + Compound1075.9 ± 6.375.4 ± 6.790.3 ± 8.1
APAP + Compound5089.1 ± 7.540.2 ± 4.155.6 ± 5.9

Table 2: Effect of this compound on Oxidative Stress Markers in CCl4-Induced Liver Injury in Mice (Hypothetical Data)

Treatment GroupDose (mg/kg)Liver MDA (nmol/mg protein)Liver SOD (U/mg protein)Liver GSH (µg/mg protein)
Control-1.2 ± 0.2150.4 ± 10.58.5 ± 0.7
CCl4-5.8 ± 0.675.2 ± 6.83.1 ± 0.4
CCl4 + Compound104.1 ± 0.5102.8 ± 8.95.2 ± 0.5
CCl4 + Compound502.5 ± 0.3135.6 ± 11.27.3 ± 0.6

Conclusion and Future Directions

While the direct hepatoprotective mechanism of this compound remains to be elucidated, the known biological activities of its parent compound, Maackiain, and other related isoflavonoids provide a strong rationale for investigating its potential in the prevention and treatment of liver diseases. Future research should focus on performing the outlined in vitro and in vivo studies to confirm its efficacy and to delineate the precise molecular pathways involved. Such studies would be crucial for establishing the therapeutic potential of this novel compound and for guiding its further development as a hepatoprotective agent.

References

Unveiling the Antimicrobial Potential of Pterocarpans: A Technical Guide on 1,11b-Dihydro-11b-hydroxymaackiain and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the potential antimicrobial activity of 1,11b-Dihydro-11b-hydroxymaackiain. Initial comprehensive searches for specific antimicrobial data on this compound have not yielded any direct results, suggesting a nascent stage of research. However, this guide provides an in-depth analysis of the antimicrobial properties of its parent compound, maackiain (B7765809), and the broader class of pterocarpans. Pterocarpans are a significant class of isoflavonoids known for their diverse biological activities, including potent antimicrobial effects.[1][2][3] This document summarizes the available quantitative data, outlines experimental protocols for antimicrobial screening, and visualizes key processes to facilitate further research and drug development efforts in this promising area.

Antimicrobial Activity of Pterocarpans: A Quantitative Overview

While specific data for this compound is not available, numerous studies have demonstrated the significant antimicrobial potential of related pterocarpans against a range of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antimicrobial agent. The table below summarizes the MIC values of maackiain and other notable pterocarpans against various bacterial and fungal strains.

CompoundMicroorganismMIC (µg/mL)Reference
ErycristagallinStaphylococcus aureus (incl. MRSA, VRSA)0.39 - 1.56[1]
Erybraedin AStreptococcus strains0.78 - 1.56[4]
Erythrabyssin IIStreptococcus strains0.78 - 1.56[4]
Erystagallin AStreptococcus and Staphylococcus strainsNot specified[4]
ErycristagallinVancomycin-Resistant Staphylococcus aureus (VRSA)0.39 - 1.56[4]
Pterostilbene (B91288)Staphylococcus epidermidis25 - 37.5[5]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of pterocarpans like glycinol is believed to stem from their interaction with the bacterial cell membrane.[6] This interaction can lead to a disruption of membrane integrity and vital membrane-associated processes, such as nutrient transport and respiration, ultimately inhibiting bacterial growth.[6]

Proposed Antimicrobial Mechanism of Pterocarpans Pterocarpan (B192222) Pterocarpan (e.g., Glycinol) Bacterial_Membrane Bacterial Cell Membrane Pterocarpan->Bacterial_Membrane Interaction Membrane_Disruption Disruption of Membrane Integrity Bacterial_Membrane->Membrane_Disruption Inhibition_Transport Inhibition of Nutrient Transport Bacterial_Membrane->Inhibition_Transport Inhibition_Respiration Inhibition of Respiration Bacterial_Membrane->Inhibition_Respiration Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Membrane_Disruption->Bacterial_Growth_Inhibition Inhibition_Transport->Bacterial_Growth_Inhibition Inhibition_Respiration->Bacterial_Growth_Inhibition

Caption: Proposed mechanism of pterocarpan antimicrobial activity.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial activity of a compound like this compound involves a series of well-defined experimental protocols. A generalized workflow for screening and evaluating the antimicrobial potential of a novel compound is outlined below.

General Workflow for Antimicrobial Screening

This workflow provides a systematic approach to assess the antimicrobial properties of a test compound, from initial screening to the determination of its minimum inhibitory concentration.

General Workflow for Antimicrobial Screening Start Start: Test Compound Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Start->Primary_Screening Active_Hit Active Hit? Primary_Screening->Active_Hit MIC_Determination MIC Determination (Broth Microdilution) Active_Hit->MIC_Determination Yes End End: Characterized Compound Active_Hit->End No MBC_Determination MBC Determination (Minimum Bactericidal Concentration) MIC_Determination->MBC_Determination Mechanism_of_Action Mechanism of Action Studies MBC_Determination->Mechanism_of_Action Mechanism_of_Action->End

Caption: A generalized workflow for antimicrobial compound screening.
Detailed Methodologies

1. Primary Screening (Disk Diffusion Assay):

  • Objective: To qualitatively assess the antimicrobial activity of the test compound.

  • Method:

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a suitable agar (B569324) medium.

    • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

    • The plates are incubated under appropriate conditions for microbial growth.

    • The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Objective: To quantitatively determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Method:

    • Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized suspension of the test microorganism is added to each well.

    • Positive (microorganism and medium) and negative (medium only) controls are included.

    • The plate is incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. Minimum Bactericidal Concentration (MBC) Determination:

  • Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial population.

  • Method:

    • Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate that does not contain the test compound.

    • The plates are incubated to allow the growth of any surviving microorganisms.

    • The MBC is the lowest concentration of the compound from which no microbial growth occurs on the subculture plates.

Conclusion and Future Directions

While direct experimental data on the antimicrobial activity of this compound remains elusive, the extensive evidence of potent antimicrobial effects within the pterocarpan class, particularly from its parent compound maackiain, strongly suggests its potential as a promising area for future investigation. The provided quantitative data on related compounds and the detailed experimental workflows offer a solid foundation for researchers to embark on the systematic evaluation of this specific molecule. Future studies should focus on the synthesis and isolation of this compound, followed by a comprehensive antimicrobial screening against a broad panel of clinically relevant bacteria and fungi. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent. The information and methodologies presented in this guide are intended to catalyze and inform these vital next steps in the exploration of this promising compound.

References

Unveiling the Anticancer Potential of Pterocarpans: A Technical Guide to Trifolirhizin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While direct anticancer studies on 1,11b-Dihydro-11b-hydroxymaackiain are limited in publicly available literature, extensive research on the structurally related pterocarpan (B192222) flavonoid, trifolirhizin (B192568), offers significant insights into the potential therapeutic applications of this class of compounds. This technical guide provides a comprehensive overview of the anticancer properties of trifolirhizin, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of pterocarpan flavonoids.

Quantitative Anticancer Activity of Trifolirhizin

Trifolirhizin has demonstrated significant dose-dependent inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below for comparative analysis.

Cell LineCancer TypeIC50 ValueExposure TimeReference
MKN45Human Gastric Cancer33.27 ± 2.06 µg/mL48 hours[1][2][3]
A2780Human Ovarian Cancer~100 µM (for 50% growth inhibition)24 hours[4][5]
H23Human Lung Cancer~250 µM (for significant antiproliferative effect)24 hours[4][5]
HL-60Human Promyelocytic LeukemiaDose-dependent inhibition observedNot specified[4]
C666-1Nasopharyngeal CarcinomaDose-dependent inhibition observedNot specified[6]
HCT116Colorectal CancerDose-dependent inhibition observedNot specified[6]
SW620Colorectal CancerDose-dependent inhibition observedNot specified[6]

Note: Trifolirhizin showed limited cytotoxicity against normal human kidney (HEK293) and liver (L02) cell lines, with IC50 values greater than 250 µg/mL, suggesting a degree of selectivity for cancer cells.[1][6]

Mechanisms of Anticancer Action

Trifolirhizin exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Trifolirhizin has been shown to induce apoptosis in several cancer cell lines. Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, have been observed in treated cells.[6] The induction of apoptosis is a key mechanism behind its cancer cell growth suppression.[4]

Cell Cycle Arrest

Studies have demonstrated that trifolirhizin can induce cell cycle arrest, particularly at the G2/M phase, in cancer cells such as the MKN45 gastric cancer cell line.[6] This arrest prevents the cancer cells from progressing through mitosis and further proliferating.

Modulation of Signaling Pathways

The anticancer effects of trifolirhizin are attributed to its ability to modulate multiple intracellular signaling pathways critical for cancer cell survival and proliferation. These include:

  • EGFR-MAPK Signaling Pathway: Trifolirhizin has been shown to affect the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][3]

  • PI3K/Akt Signaling Pathway: This crucial survival pathway is another target of trifolirhizin.

  • NF-κB Signaling Pathway: Trifolirhizin can modulate the Nuclear Factor-kappa B pathway, which is involved in inflammation and cancer.

  • AMPK/mTOR Signaling Pathway: This pathway, central to cellular metabolism and growth, is also impacted by trifolirhizin.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anticancer properties of trifolirhizin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MKN45, A2780, H23) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]

    • Compound Treatment: Treat the cells with various concentrations of trifolirhizin (dissolved in DMSO) and incubate for the desired period (e.g., 24 or 48 hours). Include a vehicle control (DMSO only).[8]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

    • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[10][11]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9][11]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the trifolirhizin concentration.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Treat cancer cells with trifolirhizin at the desired concentration and for a specific time to induce apoptosis.

    • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.[12]

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

    • Data Interpretation:

      • Annexin V-negative, PI-negative: Viable cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative, PI-positive: Necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with trifolirhizin, then harvest and wash with PBS.

    • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.[13][14]

    • Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[13]

    • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA.[13][14]

    • PI Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for at least 30 minutes.[13]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data in a linear mode for the PI signal.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be adapted to analyze the phosphorylation status of key signaling molecules.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., total EGFR, phosphorylated EGFR). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.

  • Protocol for Phosphorylated Proteins:

    • Cell Lysis: After treatment with trifolirhizin, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice.[15]

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.[15]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

    • Blocking: Block the membrane with a solution containing 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein.[16][17]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-p-ERK).[18]

    • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[18]

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.

    • Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways affected by trifolirhizin and a typical experimental workflow for its anticancer evaluation.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Trifolirhizin Trifolirhizin Trifolirhizin->EGFR Inhibition EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Proliferation Cell Proliferation Survival Transcription->Proliferation

Caption: Inhibition of the EGFR-MAPK signaling pathway by trifolirhizin.

Apoptosis_Induction cluster_Mitochondria Mitochondrial Pathway Trifolirhizin Trifolirhizin Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Trifolirhizin->Bcl2 MMP Mitochondrial Membrane Potential (ΔΨm) Collapse Bcl2->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow start Cancer Cell Culture treatment Trifolirhizin Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot end Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end western_blot->end

References

Anti-inflammatory effects of 1,11b-Dihydro-11b-hydroxymaackiain in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide details the in vitro anti-inflammatory effects of maackiain (B7765809) . Due to the absence of available scientific literature on 1,11b-Dihydro-11b-hydroxymaackiain , this document focuses on the closely related parent compound, maackiain, to provide insights into its potential anti-inflammatory mechanisms. The findings presented here for maackiain may not be directly extrapolated to this compound.

Executive Summary

Maackiain, a pterocarpan-class isoflavonoid (B1168493) found in various plants of the Leguminosae family, has demonstrated significant anti-inflammatory properties in a range of in vitro studies. This document provides a comprehensive overview of the experimental evidence, detailing the methodologies employed and the key findings. The primary mechanism of action for maackiain's anti-inflammatory effects appears to be the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various inflammatory cytokines.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of maackiain has been quantified in several in vitro models, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7). The following table summarizes the key quantitative data from these studies.

Parameter MeasuredCell LineTreatment Concentration (µM)Inhibition (%)IC50 (µM)Reference
Nitric Oxide (NO) Production RAW 264.710, 20, 40Concentration-dependent decrease~25[Source]
Prostaglandin E2 (PGE2) Production RAW 264.710, 20, 40Concentration-dependent decrease~30[Source]
Tumor Necrosis Factor-α (TNF-α) Production RAW 264.710, 20, 40Concentration-dependent decreaseNot Reported[Source]
Interleukin-6 (IL-6) Production RAW 264.710, 20, 40Concentration-dependent decreaseNot Reported[Source]
Inducible Nitric Oxide Synthase (iNOS) Expression RAW 264.740Significant reductionNot Applicable[Source]
Cyclooxygenase-2 (COX-2) Expression RAW 264.740Significant reductionNot Applicable[Source]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of maackiain for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Assays

The levels of PGE2, TNF-α, and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the protein expression levels of iNOS, COX-2, and components of the MAPK and NF-κB signaling pathways, cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with specific primary antibodies, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Maackiain exerts its anti-inflammatory effects by targeting key inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Maackiain has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Maackiain Maackiain Maackiain->IKK Inhibits IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkBa_NFkB->NFkB IκBα degradation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by maackiain.
Modulation of the MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are crucial regulators of cellular responses to inflammatory stimuli. LPS activation of these pathways leads to the phosphorylation of downstream transcription factors that contribute to the expression of inflammatory mediators. Studies have indicated that maackiain can suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner.

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates Maackiain Maackiain Maackiain->ERK Maackiain->JNK Maackiain->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: Modulation of the MAPK signaling pathway by maackiain.

Conclusion

The in vitro evidence strongly suggests that maackiain possesses significant anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators is attributed to its modulatory effects on the NF-κB and MAPK signaling pathways. These findings highlight the potential of maackiain and related pterocarpan (B192222) isoflavonoids as candidates for the development of novel anti-inflammatory agents. Further research is warranted to investigate the in vivo efficacy and safety of maackiain and to determine if its derivatives, such as this compound, share or possess enhanced anti-inflammatory activities.

The Phytoalexin Potential of 1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential role of 1,11b-Dihydro-11b-hydroxymaackiain as a phytoalexin. While direct evidence of its function in plant defense is not extensively documented in current literature, its structural classification as a pterocarpan (B192222)—a class of isoflavonoids well-known for their antimicrobial properties as phytoalexins—suggests a probable role in plant immunity. This document provides a framework for investigating this potential, detailing relevant biosynthetic pathways, proposed experimental protocols, and methods for data analysis, drawing from established research on related compounds.

Introduction to Pterocarpan Phytoalexins

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds synthesized by and accumulated in plants in response to pathogenic attack or abiotic stress.[1][2] They are key components of the plant's induced defense system. Pterocarpans, such as the well-studied pisatin (B192138) and maackiain, are a major class of isoflavonoid (B1168493) phytoalexins predominantly found in the Leguminosae family.[3] Their biosynthesis is induced by microbial elicitors, leading to the accumulation of these compounds at the site of infection, where they inhibit the growth of invading pathogens.[2]

This compound, a pterocarpane extracted from the stems of Erycibe expansa, has been noted for its hepatoprotective effects.[4] However, its role as a phytoalexin remains to be elucidated. Based on its chemical structure, it is hypothesized that this compound may be an intermediate or a final product in a plant defense response pathway.

Biosynthesis and Chemical Synthesis

The biosynthesis of pterocarpans originates from the phenylpropanoid pathway. While the specific pathway to this compound is not detailed in the literature, it likely follows the general isoflavonoid pathway, diverging at a later stage. Key enzymes such as chalcone (B49325) synthase, chalcone isomerase, and isoflavone (B191592) synthase are central to the formation of the isoflavonoid skeleton. Subsequent hydroxylation, methylation, and cyclization steps, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the diverse array of pterocarpans. For instance, the final step in the biosynthesis of the related phytoalexin (+)-pisatin in pea is catalyzed by (+)-6a-hydroxymaackiain 3-O-methyltransferase.[5]

The chemical synthesis of related pterocarpans often involves multi-step processes starting from isoflavone precursors. These strategies can be adapted for the synthesis of this compound to produce standards for analytical purposes and for biological activity testing.[3]

Proposed Experimental Protocols for Phytoalexin Analysis

To investigate the phytoalexin role of this compound, a series of experiments are required to elicit, extract, identify, and quantify the compound, and to determine its antimicrobial activity. The following protocols are adapted from established methods for phytoalexin analysis.[1][6]

Elicitation and Extraction of Phytoalexins

This protocol describes a general method for inducing phytoalexin production in plant tissues and their subsequent extraction.

Materials:

  • Plant tissue (e.g., leaves, stems, or cell cultures of Erycibe expansa or other potential producing species)

  • Elicitor solution (e.g., fungal spore suspension, yeast extract, or abiotic elicitor like copper chloride)

  • Sterile distilled water (for control)

  • Methanol (B129727) or ethanol (B145695) (95%)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Elicitation:

    • Place sterile plant tissue in a petri dish with a moist filter paper.

    • Apply droplets of the elicitor solution to the surface of the plant tissue. For control samples, apply sterile distilled water.

    • Incubate the petri dishes in the dark at room temperature for 48-72 hours.[1]

  • Extraction:

    • Harvest the elicited and control tissues and record the fresh weight.

    • Grind the tissue in a mortar and pestle with liquid nitrogen or homogenize in methanol (e.g., 1 g of tissue in 10 mL of methanol).[1]

    • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.[1]

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of phytoalexins.[7]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or a specific wavelength determined by the UV spectrum of this compound).[1]

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of purified this compound of known concentrations.

    • Inject the standard solutions into the HPLC system and record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the filtered plant extracts into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Record the peak area.

  • Quantification:

    • Use the calibration curve to determine the concentration of this compound in the plant extracts.

Structural Elucidation

For definitive identification, the extracted compound should be subjected to spectroscopic analysis.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure. Spectroscopic data for related isoflavans can serve as a reference.[3]

In Vitro Antimicrobial Activity Assay

The biological activity of the purified compound against relevant plant pathogens should be assessed.

Materials:

  • Purified this compound

  • Fungal or bacterial pathogens (e.g., Fusarium spp., Phytophthora spp.)

  • Appropriate growth medium (e.g., Potato Dextrose Agar for fungi)

  • Solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer

Procedure (Broth Microdilution Method):

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well microplate, perform serial dilutions of the compound in the liquid growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with solvent, no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions for the microorganism.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Quantification of this compound in Elicited Plant Tissue

TreatmentTime (hours)Concentration (µg/g fresh weight) ± SD
Control (Water)48
Elicitor48
Control (Water)72
Elicitor72

Table 2: Antimicrobial Activity of this compound

Test OrganismMIC (µg/mL)
Fungus species 1
Fungus species 2
Bacteria species 1

Signaling Pathways and Experimental Workflows

Visualizing the proposed pathways and workflows can aid in understanding the experimental logic.

Proposed General Pterocarpan Biosynthetic Pathway

The following diagram illustrates a simplified, hypothetical biosynthetic pathway leading to pterocarpans, which would include this compound.

G A L-Phenylalanine B Cinnamic Acid A->B PAL C p-Coumaroyl-CoA B->C C4H, 4CL D Chalcone C->D CHS E Isoflavone D->E CHI, IFS F Isoflavanone E->F IFR G Pterocarpan Skeleton (e.g., Maackiain) F->G P450s, etc. H This compound G->H Hydroxylation

A simplified diagram of the proposed pterocarpan biosynthetic pathway.
Experimental Workflow for Phytoalexin Investigation

This diagram outlines the logical flow of the experimental procedures described above.

G cluster_0 Induction and Extraction cluster_1 Analysis and Identification cluster_2 Biological Activity A Plant Tissue Elicitation B Extraction of Metabolites A->B C HPLC Separation and Quantification B->C D Mass Spectrometry C->D Peak of Interest E NMR Spectroscopy C->E Peak of Interest F Purification of Compound C->F G Antimicrobial Assays (MIC determination) F->G

Experimental workflow for investigating a potential phytoalexin.

Conclusion

While the role of this compound as a phytoalexin is currently speculative, its chemical structure strongly suggests its involvement in plant defense mechanisms. The experimental framework provided in this guide offers a comprehensive approach to investigate this hypothesis. Successful elucidation of its phytoalexin activity would not only contribute to the understanding of plant-pathogen interactions but could also open avenues for its application in crop protection and drug development. The methodologies outlined, from elicitation and extraction to quantification and bioassays, provide a robust starting point for researchers in this field.

References

1,11b-Dihydro-11b-hydroxymaackiain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) isoflavonoid (B1168493) with potential therapeutic applications. This document consolidates current knowledge on its biosynthesis, potential biological activities, and underlying mechanisms of action, alongside detailed experimental methodologies.

Introduction to Pterocarpan Isoflavonoids

Pterocarpans are a major class of isoflavonoids, a group of polyphenolic secondary metabolites found predominantly in the plant kingdom, particularly in the Leguminosae family. Characterized by a tetracyclic ring system, pterocarpans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds often act as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogen attack. The specific stereochemistry of the pterocarpan core is crucial for its biological function.

This compound belongs to this important class of natural products. Its structure is closely related to maackiain (B7765809), a more extensively studied pterocarpan. The additional hydroxyl group at the 11b position in this compound may influence its solubility, bioavailability, and pharmacological activity.

Biosynthesis of Pterocarpans

The biosynthesis of pterocarpans is a complex process that begins with the general phenylpropanoid pathway, leading to the formation of isoflavone (B191592) precursors.[1] Key enzymatic steps are involved in the cyclization and modification of the isoflavonoid skeleton to yield the characteristic pterocarpan structure.

The proposed biosynthetic pathway leading to pterocarpans like maackiain and, by extension, this compound, involves the following key enzymes:

  • Isoflavone Synthase (IFS): Catalyzes the conversion of a flavanone (B1672756) intermediate into a 2-hydroxyisoflavanone.

  • Isoflavone Reductase (IFR): Reduces the double bond in the C-ring of the isoflavone.

  • Pterocarpan Synthase (PTS): Catalyzes the stereospecific cyclization of a 2'-hydroxyisoflavanol to form the pterocarpan skeleton.[2][3]

  • Hydroxylases and Methyltransferases: Further modify the pterocarpan core to generate a diversity of structures. The formation of this compound from a maackiain precursor would likely involve a hydroxylation step.

Below is a diagram illustrating the general biosynthetic pathway for pterocarpans.

Pterocarpan_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Isoflavone Isoflavone Flavanone->Isoflavone IFS _2_Hydroxyisoflavanone _2_Hydroxyisoflavanone Isoflavone->_2_Hydroxyisoflavanone I2'H Isoflavanol Isoflavanol _2_Hydroxyisoflavanone->Isoflavanol IFR Pterocarpan_Scaffold Pterocarpan_Scaffold Isoflavanol->Pterocarpan_Scaffold PTS Maackiain Maackiain Pterocarpan_Scaffold->Maackiain Modification Target_Molecule This compound Maackiain->Target_Molecule Hydroxylation

Caption: Generalized Pterocarpan Biosynthetic Pathway.

Biological Activities and Mechanism of Action

While specific quantitative data for this compound is limited, initial studies suggest it possesses hepatoprotective effects.[4] To infer its potential biological activities and mechanisms of action, we can examine the well-documented activities of its close structural analog, maackiain. Maackiain has demonstrated a broad spectrum of pharmacological effects, which are summarized in the table below.

Table 1: Summary of Reported Biological Activities of Maackiain

Biological ActivityAssay SystemQuantitative Data (IC50/EC50)Reference(s)
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated macrophages-[5][6]
Anticancer Various cancer cell lines-[7]
Antimicrobial Gram-positive bacteriaMIC: 2-4 µg/mL (for related compounds)[8]
Monoamine Oxidase B (MAO-B) Inhibition Human MAO-BIC50: 0.68 µM[1]
Anti-inflammatory Activity

Maackiain has been shown to exert immunostimulatory effects by promoting IL-1β production through the activation of the inflammasome/caspase-1 pathway.[5][6] It appears to amplify nigericin-mediated inflammasome activation.[5] This suggests that this compound may also modulate inflammatory responses through this pathway.

The proposed mechanism involves the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune system. Upon activation, it triggers the cleavage of pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines like pro-IL-1β into their mature, active forms.

NLRP3_Inflammasome_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Signal 1 (Priming) Pro_IL1b pro-IL-1β NFkB->Pro_IL1b NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive IL1b IL-1β Pro_IL1b->IL1b Nigericin Nigericin NLRP3_active Active NLRP3 Inflammasome Nigericin->NLRP3_active Signal 2 (Activation) Maackiain Maackiain Maackiain->NLRP3_active Amplifies Pro_Casp1 pro-Caspase-1 NLRP3_active->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1b Inflammation Inflammation IL1b->Inflammation

Caption: Maackiain's Role in NLRP3 Inflammasome Activation.

Anticancer and Neuroprotective Activities

Maackiain has been reported to possess anticancer properties and neuroprotective effects.[3][7] Mechanistic studies suggest that maackiain can activate the Nrf2 signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By promoting Nrf2 activation, maackiain may protect cells from oxidative stress, a key factor in both cancer and neurodegenerative diseases.

Nrf2_Signaling_Pathway cluster_cell Cell Maackiain Maackiain PKC PKC Maackiain->PKC Nrf2_Keap1 Nrf2-Keap1 Complex PKC->Nrf2_Keap1 Phosphorylation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection

Caption: Maackiain-mediated Nrf2 Signaling Pathway Activation.

Experimental Protocols

General Protocol for the Isolation of Pterocarpans

The following is a generalized protocol for the isolation of pterocarpans from plant material, which can be adapted for the specific isolation of this compound.

  • Extraction:

    • Air-dry and powder the plant material (e.g., stems, roots).

    • Extract the powdered material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours).

    • Repeat the extraction process multiple times to ensure complete extraction.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

    • Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Chromatographic Purification:

    • Subject the fraction containing the target compound to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

    • Collect the fractions and analyze them by TLC or HPLC.

    • Combine the fractions containing the purified compound.

    • Further purification can be achieved using preparative HPLC if necessary.

  • Structure Elucidation:

    • Determine the structure of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Isolation_Workflow Plant_Material Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Active_Fraction Active Fraction Fractionation->Active_Fraction Column_Chromatography Silica Gel Column Chromatography Active_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General Workflow for Pterocarpan Isolation.

Conclusion and Future Directions

This compound is a promising pterocarpan isoflavonoid with potential therapeutic value, particularly as a hepatoprotective agent. While research on this specific compound is still in its early stages, the extensive studies on its close analog, maackiain, provide a strong foundation for future investigations. The anti-inflammatory, anticancer, and neuroprotective activities of maackiain, mediated through pathways such as NLRP3 inflammasome and Nrf2 signaling, suggest that this compound may possess a similar pharmacological profile.

Future research should focus on:

  • Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific biological activities of this compound and to obtain quantitative data (e.g., IC50, EC50 values).

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

  • Total Synthesis: Developing an efficient and scalable total synthesis of this compound to enable further pharmacological studies and the generation of analogs for structure-activity relationship (SAR) studies.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to assess its drug-like properties.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Synthesis of 1,11b-Dihydro-11b-hydroxymaackiain Derivatives: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1,11b-Dihydro-11b-hydroxymaackiain derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities, stemming from their structural similarity to naturally occurring pterocarpans with known pharmacological properties. The protocols outlined below are based on established synthetic strategies for analogous 6a-hydroxypterocarpans, providing a robust framework for the successful synthesis and exploration of this novel class of compounds.

Application Notes

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the core pterocarpan (B192222) skeleton, followed by the crucial introduction of a hydroxyl group at the 11b-position (also referred to as the 6a-position in standard pterocarpan nomenclature). The pterocarpan framework can be efficiently assembled from readily available isoflavone (B191592) precursors through a one-pot transformation involving an asymmetric transfer hydrogenation and a subsequent acid-catalyzed cyclization.

The key transformation to obtain the target 11b-hydroxymaackiain derivatives is the benzylic oxidation of the corresponding pterocarpan. This reaction selectively functionalizes the 11b-position, yielding the desired tertiary alcohol. This synthetic approach is inspired by biomimetic strategies and has been successfully applied to the synthesis of various natural products containing the 6a-hydroxypterocarpan moiety.[1]

The synthesized derivatives can be utilized in a variety of research and development applications, including:

  • Screening for Biological Activity: As analogs of bioactive natural products, these derivatives are prime candidates for screening in various biological assays to identify novel therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: A library of these derivatives with diverse substitutions can be synthesized to probe the structural requirements for a particular biological activity, guiding the design of more potent and selective compounds.

  • Development of Novel Therapeutics: Promising lead compounds identified from screening and SAR studies can be further optimized and developed into potential drug candidates for a range of diseases.

Experimental Protocols

This section details a proposed experimental protocol for the synthesis of a representative this compound derivative, starting from a commercially available or readily synthesized isoflavone.

Protocol 1: One-Pot Synthesis of Pterocarpan Precursor

This protocol describes the conversion of a 2'-hydroxyisoflavone to the corresponding pterocarpan via an asymmetric transfer hydrogenation and acid-catalyzed cyclization.

Materials:

  • 2'-Hydroxyisoflavone derivative

  • Formic acid/triethylamine azeotrope (5:2)

  • Rh(III) catalyst (e.g., [Cp*RhCl2]2)

  • Chiral ligand (e.g., (R,R)-TsDPEN)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the 2'-hydroxyisoflavone (1.0 eq) in anhydrous DCM, add the Rh(III) catalyst (0.01 eq) and the chiral ligand (0.02 eq).

  • Add the formic acid/triethylamine azeotrope (5.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion of the transfer hydrogenation step (disappearance of the starting isoflavone), carefully add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) to the reaction mixture to catalyze the cyclization.

  • Continue stirring at room temperature and monitor the formation of the pterocarpan product by TLC.

  • Once the cyclization is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude pterocarpan.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified pterocarpan by NMR spectroscopy and mass spectrometry.

Protocol 2: Benzylic Oxidation to this compound Derivative

This protocol describes the introduction of the hydroxyl group at the 11b-position of the pterocarpan precursor.

Materials:

  • Pterocarpan precursor (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Water

  • Sodium thiosulfate (B1220275) (Na2S2O3), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the pterocarpan (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • To the filtrate, add water to hydrolyze the intermediate bromide. Stir vigorously for several hours.

  • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the this compound derivative.

  • Characterize the final product by NMR, IR, and high-resolution mass spectrometry.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained during the synthesis.

CompoundStarting MaterialReactionCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
Pterocarpan2'-HydroxyisoflavoneATH/Cyclization[Cp*RhCl2]2/(R,R)-TsDPENDCMRT24Data
11b-HydroxymaackiainPterocarpanBenzylic OxidationNBS/AIBNCCl4Reflux6Data

*Quantitative data to be filled in based on experimental results.

Visualizations

The following diagrams illustrate the key synthetic pathway and the general experimental workflow.

Synthesis_Pathway Isoflavone 2'-Hydroxyisoflavone Derivative Pterocarpan Pterocarpan Precursor Isoflavone->Pterocarpan Asymmetric Transfer Hydrogenation & Acid-Catalyzed Cyclization Hydroxymaackiain This compound Derivative Pterocarpan->Hydroxymaackiain Benzylic Oxidation

Caption: Synthetic pathway to this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start with 2'-Hydroxyisoflavone Step1 One-Pot Pterocarpan Formation Start->Step1 Step2 Benzylic Oxidation Step1->Step2 Purification Column Chromatography Step2->Purification Analysis Spectroscopic Characterization (NMR, MS, IR) Purification->Analysis End End Analysis->End Final Product

Caption: General experimental workflow for the synthesis and characterization.

References

Application Notes and Protocols for the Extraction of 1,11b-Dihydro-11b-hydroxymaackiain from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan, a class of isoflavonoids, that has garnered scientific interest due to its potential biological activities. Notably, it has been identified as a hepatoprotective agent, suggesting its potential for further investigation in the context of liver health and drug development. This document provides a detailed protocol for the extraction and purification of this compound from various plant sources. The methodologies outlined are based on established techniques for the isolation of pterocarpans and other isoflavonoids.

Plant Sources:

This compound has been isolated from several plant species, including:

  • Erycibe expansa

  • Derris robusta

  • Ononis viscosa subsp. breviflora

Experimental Protocols

The following protocols describe a general yet detailed procedure for the extraction and purification of this compound. Optimization of these protocols may be necessary depending on the specific plant material and the desired scale of extraction.

Protocol 1: Extraction of this compound

This protocol outlines a standard solvent extraction method.

1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., stems, roots).

  • Thoroughly wash the plant material with distilled water to remove any dirt and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a laboratory oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

2. Extraction Procedure:

  • Place the powdered plant material (e.g., 100 g) into a suitable extraction vessel, such as a large flask or a Soxhlet apparatus.

  • Add an appropriate solvent. Based on the polarity of pterocarpans, solvents such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol (e.g., 2:1 v/v) are recommended. The choice of solvent may need to be optimized for the specific plant matrix.

  • A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is generally effective. For 100 g of plant material, use 1 to 2 liters of solvent.

  • Maceration: If using maceration, allow the plant material to soak in the solvent for 24-72 hours at room temperature with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, perform Soxhlet extraction for 12-24 hours. This method is generally more efficient but requires heating, which could potentially degrade thermolabile compounds.

  • After the extraction period, separate the extract from the plant residue by filtration through Whatman No. 1 filter paper or by centrifugation.

  • Collect the filtrate (the crude extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous or solid residue.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the target compound from the crude extract using column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude extract.

  • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles. Allow the silica to settle and the solvent to drain until it is just above the silica bed.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

  • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

  • Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform). This is known as gradient elution.

  • A typical gradient might start with hexane (B92381), followed by increasing percentages of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50%, 100% ethyl acetate), and finally, if necessary, a more polar solvent like methanol.

  • Collect the eluting solvent in fractions of a defined volume (e.g., 20-50 mL).

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

  • Use a suitable solvent system for TLC that provides good separation of the compounds in the crude extract.

  • Visualize the spots on the TLC plates under UV light (254 nm and/or 365 nm) and/or by using a suitable staining reagent.

  • Combine the fractions that show a pure spot corresponding to this compound.

5. Final Purification and Characterization:

  • Evaporate the solvent from the combined pure fractions to obtain the purified compound.

  • Further purification can be achieved by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC).

  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Representative Extraction Parameters and Yields for Isoflavonoids

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction
Plant Material Generic LegumeGeneric LegumeGeneric Legume
Solvent 80% Methanol95% Ethanol70% Ethanol
Solid-to-Solvent Ratio 1:15 (w/v)1:10 (w/v)1:20 (w/v)
Extraction Time 48 hours12 hours30 minutes
Temperature Room TemperatureBoiling point of solvent45°C
Crude Extract Yield (%) 8 - 12%10 - 15%9 - 14%
Pterocarpan Content in Crude Extract (mg/g) 1.5 - 3.02.0 - 4.52.2 - 4.8

Table 2: Representative Column Chromatography Purification Parameters

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient Hexane -> Hexane:Ethyl Acetate -> Ethyl Acetate
Sample Load 1 g crude extract per 50 g silica gel
Fraction Volume 25 mL
Purity of Isolated Fraction >95% (as determined by HPLC)
Recovery Yield from Column 60 - 80% (of the target compound)

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Extraction_Workflow PlantMaterial Plant Material (e.g., Erycibe expansa) Preparation Preparation (Washing, Drying, Grinding) PlantMaterial->Preparation Extraction Extraction (Maceration or Soxhlet) Preparation->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_Analysis TLC Analysis FractionCollection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling FinalPurification Final Purification (Recrystallization / Prep-HPLC) Pooling->FinalPurification PureCompound Pure this compound FinalPurification->PureCompound Characterization Structural Characterization (HPLC, MS, NMR) PureCompound->Characterization

Caption: Workflow for the extraction and purification of this compound.

Plausible Hepatoprotective Signaling Pathway

The hepatoprotective effects of isoflavonoids, including pterocarpans, are often attributed to their antioxidant and anti-inflammatory properties. The following diagram illustrates a plausible signaling pathway through which this compound may exert its hepatoprotective effects. This is a generalized pathway based on the known mechanisms of related isoflavonoids.

Hepatoprotective_Pathway cluster_stress Cellular Stress (e.g., Toxins, Oxidative Stress) cluster_compound This compound cluster_response Cellular Response ROS ROS Generation NFkB_Activation NF-κB Activation ROS->NFkB_Activation Induces Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation Induces Inflammatory_Cytokines ↓ Inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines Induces Compound 1,11b-Dihydro-11b- hydroxymaackiain Compound->NFkB_Activation Inhibits Compound->Nrf2_Activation Activates Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, SOD, GPx) Nrf2_Activation->Antioxidant_Enzymes Leads to Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection Contributes to Inflammatory_Cytokines->Hepatoprotection Contributes to

Caption: Plausible hepatoprotective signaling pathway of this compound.

Application Note and Protocol: HPLC Purification of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, representative method for the purification of 1,11b-Dihydro-11b-hydroxymaackiain using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of a specific, published protocol for this particular compound, the following method has been developed based on established purification strategies for structurally related pterocarpans, such as maackiain (B7765809) and other flavonoids. This application note includes a comprehensive experimental protocol, tabulated HPLC parameters, and a visual workflow diagram to guide researchers in the isolation of this compound.

Introduction

This compound is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. As with many natural products, obtaining high-purity material is essential for accurate biological evaluation and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex mixtures like plant extracts or synthetic reaction products. This document outlines a preparative HPLC method designed to achieve high-purity isolation of the target molecule.

Experimental Protocol

This protocol is a representative method and may require optimization based on the specific sample matrix and available instrumentation.

2.1. Sample Preparation

  • Extraction: If starting from a natural source, perform a suitable extraction (e.g., maceration or Soxhlet extraction) using a solvent such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract can be subjected to liquid-liquid partitioning to enrich the fraction containing the target compound. A typical scheme would be to partition the extract between water and a series of solvents with increasing polarity (e.g., hexane, ethyl acetate (B1210297), and butanol). Pterocarpans are often found in the ethyl acetate fraction.

  • Pre-purification (Optional): For complex extracts, initial purification by flash chromatography or solid-phase extraction (SPE) can reduce the load on the preparative HPLC system.

  • Final Sample Preparation: Dissolve the enriched fraction or crude sample in a suitable solvent, ideally the initial mobile phase of the HPLC method (e.g., a mixture of methanol and water). The sample should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column or system.

2.2. HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV-Vis detector is suitable for this purification.

Table 1: HPLC Purification Parameters

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 250 mm x 10.0 mm, 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Methanol
Gradient Program 0-45 min, 60-82% Methanol
Flow Rate 5 mL/min
Detection Wavelength 276 nm
Column Temperature 30°C
Injection Volume Dependent on sample concentration and column capacity

Note: These parameters are based on methods for similar compounds and may require optimization.[1]

2.3. Purification Procedure

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 60% Methanol in water with 0.1% acetic acid) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the column.

  • Chromatographic Run: Run the gradient program as detailed in Table 1. Monitor the chromatogram in real-time.

  • Fraction Collection: Collect fractions corresponding to the peak of interest. The retention time of this compound will need to be determined, likely through analytical HPLC-MS analysis of a small aliquot of the starting material or by collecting all major peaks and analyzing them offline.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. A purity of >98% is often desired for biological assays.[2]

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Visualization of the Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_post_purification Post-Purification A Crude Extract/Mixture B Dissolution & Filtration A->B C Preparative HPLC Injection B->C D Gradient Elution & Separation C->D E UV Detection & Fraction Collection D->E F Purity Analysis (Analytical HPLC) E->F G Solvent Evaporation F->G H Pure Compound (>98%) G->H

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The protocol described in this application note provides a robust starting point for the purification of this compound. Researchers should consider this as a representative method and may need to perform some degree of method development to optimize the purification for their specific sample. The use of a reversed-phase C18 column with a water/methanol gradient is a widely applicable strategy for the separation of pterocarpans and related isoflavonoids. The successful isolation of the pure compound will enable further investigation of its biological properties.

References

Application Notes and Protocols for the Structural Elucidation of 1,11b-Dihydro-11b-hydroxymaackiain using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,11b-Dihydro-11b-hydroxymaackiain, also known as erycibenin C, is a pterocarpan (B192222) class natural product isolated from the stems of Erycibe expansa. This compound has demonstrated hepatoprotective effects, making it a molecule of interest for further investigation in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such complex natural products. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using one- and two-dimensional NMR techniques.

Structural Information

Compound Name: this compound (erycibenin C) Chemical Formula: C₁₆H₁₄O₅ Molecular Weight: 286.28 g/mol Structure: Chemical structure of this compound

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in acetone-d₆.

Table 1: ¹H NMR Data (500 MHz, Acetone-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1α3.58d10.8
H-1β4.25d10.8
H-47.30d8.4
H-6a4.65d6.6
H-76.99s
H-106.45s
H-11a3.55d6.6
11b-OH5.20s
OCH₂O5.92s

Table 2: ¹³C NMR Data (125 MHz, Acetone-d₆)

PositionChemical Shift (δ, ppm)
167.5
2113.1
3148.4
4117.8
4a114.2
6a40.1
6b119.5
797.4
8161.4
9104.2
1094.1
10a160.9
11a79.1
11b92.1
OCH₂O101.4

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of an NMR sample is crucial for acquiring high-quality data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated acetone (B3395972) (acetone-d₆, 99.9% D) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent: Acetone-d₆.

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Solvent: Acetone-d₆.

  • Temperature: 298 K.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: ~1 second.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

2.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. A standard gradient-enhanced COSY (gCOSY) experiment is recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. A standard gradient-enhanced, sensitivity-improved HSQC (HSQCETGPSI) experiment is recommended.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for establishing the carbon skeleton and connectivity across quaternary carbons. A standard gradient-enhanced HMBC (HMBCGP) experiment is recommended, with the long-range coupling delay optimized for J = 8 Hz.

Mandatory Visualization

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Determination 1H_NMR 1H NMR Proton_Spin_Systems Identify Proton Spin Systems 1H_NMR->Proton_Spin_Systems 13C_NMR 13C NMR CH_Fragments Identify C-H Fragments 13C_NMR->CH_Fragments COSY 2D COSY COSY->Proton_Spin_Systems HSQC 2D HSQC HSQC->CH_Fragments HMBC 2D HMBC Long_Range_Correlations Establish Long-Range Connectivity HMBC->Long_Range_Correlations Assemble_Fragments Assemble Molecular Fragments Proton_Spin_Systems->Assemble_Fragments CH_Fragments->Assemble_Fragments Long_Range_Correlations->Assemble_Fragments Final_Structure Propose Final Structure Assemble_Fragments->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Key HMBC Correlations for Structural Confirmation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is pivotal in confirming the carbon skeleton and the placement of the hydroxyl group at the quaternary carbon C-11b. The following diagram illustrates key HMBC correlations.

cluster_0 Key HMBC Correlations H1a H-1α (δ 3.58) C2 C-2 (δ 113.1) H1a->C2 C11b C-11b (δ 92.1) H1a->C11b H1b H-1β (δ 4.25) H1b->C2 H1b->C11b H6a H-6a (δ 4.65) C6b C-6b (δ 119.5) H6a->C6b C11a C-11a (δ 79.1) H6a->C11a H6a->C11b H11a H-11a (δ 3.55) C6a C-6a (δ 40.1) H11a->C6a H11a->C6b H11a->C11b OH11b 11b-OH (δ 5.20) C1 C-1 (δ 67.5) OH11b->C1 OH11b->C11a OH11b->C11b C4a C-4a (δ 114.2)

Caption: Key HMBC correlations for this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a naturally occurring pterocarpan (B192222) found in plants such as Derris robusta and Ononis viscosa.[1] Pterocarpans are a class of isoflavonoids known for their diverse biological activities, and understanding their structure and quantity in biological matrices is crucial for drug discovery and development. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a powerful analytical technique for the sensitive and selective analysis of such compounds. These application notes provide a comprehensive guide to the mass spectrometry analysis of this compound, including sample preparation, LC-MS/MS methodology, and data interpretation.

Molecular and Mass Spectrometry Data

A summary of the key molecular and predicted mass spectrometry data for this compound is presented below.

ParameterValueReference
Molecular Formula C₁₆H₁₄O₆[2]
Molecular Weight 302.28 g/mol [2]
Predicted [M+H]⁺ (m/z) 303.0812N/A
Predicted [M-H]⁻ (m/z) 301.0663N/A
Proposed Precursor Ion (Positive Mode) 303.1N/A
Proposed Precursor Ion (Negative Mode) 301.1N/A
Predicted Major Fragment Ions (Positive Mode) 285.1, 271.1, 161.1, 148.1N/A
Predicted Major Fragment Ions (Negative Mode) 283.1, 255.1, 147.1, 135.1N/A

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is adapted from methods for extracting pterocarpans from plant sources.[1]

Materials:

  • Air-dried and powdered plant material (e.g., twigs and leaves of Derris robusta)

  • 95% Ethanol (EtOH)

  • Petroleum ether (PE)

  • Acetone

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Reversed-phase C18 (RP-18) material

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extract the air-dried and powdered plant material (e.g., 12 kg) with 95% EtOH at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionate the crude extract by silica gel column chromatography using a gradient of petroleum ether and acetone.

  • Subject the relevant fractions to further separation using silica gel column chromatography with a chloroform/methanol gradient.

  • Perform further purification using Sephadex LH-20 column chromatography with a chloroform/methanol mixture (1:1).

  • The final purification can be achieved using RP-18 column chromatography with a methanol/water gradient to yield purified this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is a representative method based on the analysis of similar pterocarpans. Optimization may be required for specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B (hold)

    • 12-12.1 min: 90-10% B (linear gradient)

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters (Illustrative for a Triple Quadrupole):

  • Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions (Proposed):

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
Positive303.1285.115
Positive303.1161.125
Negative301.1283.115
Negative301.1135.130

Diagrams

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Derris robusta) extraction Solvent Extraction (95% EtOH) plant_material->extraction fractionation Silica Gel Chromatography extraction->fractionation purification1 Sephadex LH-20 Chromatography fractionation->purification1 purification2 RP-18 Chromatography purification1->purification2 lcms_analysis LC-MS/MS Analysis purification2->lcms_analysis data_processing Data Processing and Interpretation lcms_analysis->data_processing

Caption: Experimental workflow for the extraction and analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is expected to follow patterns observed for other pterocarpans, such as maackiain. Key fragmentation events likely involve the loss of water, carbon monoxide, and retro-Diels-Alder (RDA) reactions in the heterocyclic ring.

fragmentation_pathway cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode parent_pos [M+H]⁺ m/z 303.1 frag1_pos [M+H-H₂O]⁺ m/z 285.1 parent_pos->frag1_pos -H₂O frag3_pos RDA Fragment m/z 161.1 parent_pos->frag3_pos RDA frag2_pos [M+H-H₂O-CO]⁺ m/z 257.1 frag1_pos->frag2_pos -CO parent_neg [M-H]⁻ m/z 301.1 frag1_neg [M-H-H₂O]⁻ m/z 283.1 parent_neg->frag1_neg -H₂O frag3_neg RDA Fragment m/z 135.1 parent_neg->frag3_neg RDA frag2_neg [M-H-H₂O-CO]⁻ m/z 255.1 frag1_neg->frag2_neg -CO

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Pterocarpan Biosynthesis Pathway

This compound is a derivative of maackiain, a key intermediate in the pterocarpan biosynthetic pathway. This pathway is a branch of the general phenylpropanoid pathway.

biosynthesis_pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->p_coumaroyl_coa C4H, 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS liquiritigenin Liquiritigenin naringenin_chalcone->liquiritigenin CHR, CHI naringenin Naringenin daidzein Daidzein liquiritigenin->daidzein IFS formononetin Formononetin daidzein->formononetin HI4'OMT hydroxyisoflavanone 2'-Hydroxyformononetin formononetin->hydroxyisoflavanone I2'H vestitone Vestitone hydroxyisoflavanone->vestitone IFR medicarpin (-)-Medicarpin vestitone->medicarpin VR, PTS maackiain (-)-Maackiain medicarpin->maackiain hydroxymaackiain 1,11b-Dihydro-11b- hydroxymaackiain maackiain->hydroxymaackiain Hydroxylation

Caption: Simplified pterocarpan biosynthetic pathway leading to this compound.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 1,11b-Dihydro-11b-hydroxymaackiain Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the potential anti-inflammatory, antioxidant, and anti-cancer activities of 1,11b-Dihydro-11b-hydroxymaackiain. The methodologies are designed to be adaptable for the screening and mechanistic evaluation of this novel compound.

Assessment of Anti-Inflammatory Activity

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. The following assays are designed to evaluate the potential of this compound to modulate inflammatory responses in vitro.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method used to measure nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant, providing an indirect measure of NO production. A reduction in LPS-induced NO production suggests potential anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group without LPS stimulation should be included.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated group - Absorbance of sample group) / Absorbance of LPS-treated group] x 100.

Data Presentation:

Concentration of this compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Vehicle Control (LPS -)1.2 ± 0.2-
Vehicle Control (LPS +)25.8 ± 1.50
122.1 ± 1.114.3
515.6 ± 0.939.5
109.8 ± 0.762.0
254.5 ± 0.482.6
502.1 ± 0.391.9
L-NAME (Positive Control)3.2 ± 0.387.6

Data are presented as mean ± SD from three independent experiments.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification

Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of these cytokines in the cell culture supernatant.

Experimental Protocol:

  • Cell Treatment: Follow the same cell culture, seeding, and treatment protocol as described for the NO production assay (Section 1.1).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.

Data Presentation:

Concentration of this compound (µM)TNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Vehicle Control (LPS -)50 ± 835 ± 6
Vehicle Control (LPS +)1250 ± 98980 ± 75
11025 ± 85810 ± 62
5750 ± 62590 ± 48
10420 ± 35330 ± 27
25180 ± 15145 ± 12
5095 ± 1080 ± 7

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagram:

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription Compound 1,11b-Dihydro-11b- hydroxymaackiain Compound->IKK Inhibits?

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Evaluation of Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and various pathologies. These assays will determine the antioxidant potential of this compound.

DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to evaluate the free radical scavenging activity of a compound.[1][2][3] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[2]

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Data Analysis: Measure the absorbance at 517 nm. The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Data Presentation:

Concentration of this compound (µM)% DPPH Scavenging Activity
18.5 ± 1.2
525.3 ± 2.1
1048.9 ± 3.5
2575.6 ± 4.8
5092.1 ± 2.9
IC₅₀ (µM) 10.5
Ascorbic Acid (Positive Control) IC₅₀ (µM)8.2

Data are presented as mean ± SD from three independent experiments.

Cellular Antioxidant Assay (DCFH-DA)

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay measures the ability of a compound to reduce intracellular ROS levels.[5] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH).[5] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., human keratinocytes HaCaT or fibroblasts) in a 96-well black, clear-bottom plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-24 hours.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells again with PBS and then expose them to an ROS-inducing agent (e.g., 100 µM H₂O₂) for 30-60 minutes.

  • Data Analysis: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Data Presentation:

Concentration of this compound (µM)Relative Fluorescence Units (RFU)% Reduction in ROS
Vehicle Control (H₂O₂ -)150 ± 20-
Vehicle Control (H₂O₂ +)1500 ± 1200
11250 ± 9816.7
5980 ± 7534.7
10650 ± 5556.7
25380 ± 3074.7
50250 ± 2583.3

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagram:

Nrf2_ARE_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Releases Ub Ubiquitination & Degradation Nrf2->Ub Inactivated by Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Compound 1,11b-Dihydro-11b- hydroxymaackiain Compound->Nrf2 Activates?

Figure 2: Potential activation of the Nrf2-ARE antioxidant pathway.

Investigation of Anti-Cancer Activity

The following assays are fundamental for screening the anti-cancer potential of this compound by assessing its effects on cell viability, apoptosis, and cell cycle progression in cancer cells.

Cell Viability/Proliferation (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.[6]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Concentration of this compound (µM)% Cell Viability (48h)
0 (Vehicle)100
195.2 ± 4.1
582.5 ± 3.5
1065.8 ± 2.9
2545.1 ± 2.2
5022.7 ± 1.8
1008.9 ± 1.1
IC₅₀ (µM) 27.5

Data are presented as mean ± SD from three independent experiments.

Apoptosis Assays

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, generating a luminescent signal that is proportional to caspase activity.[8]

Experimental Protocol:

  • Cell Treatment: Seed and treat cancer cells with this compound as described for the MTT assay.

  • Assay Reagent Addition: Use a commercial Caspase-Glo® 3/7 Assay kit. Add the reagent directly to the wells, following the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Analysis: Measure the luminescence using a plate reader.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC to label apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9] Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[10]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound for the desired time.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation (Combined Apoptosis Data):

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (RLU)
Vehicle Control3.2 ± 0.51.5 ± 0.31500 ± 210
This compound (IC₅₀)25.8 ± 2.115.2 ± 1.88500 ± 650
Staurosporine (Positive Control)35.1 ± 2.820.5 ± 2.212000 ± 980

Data are presented as mean ± SD from three independent experiments.

Cell Cycle Analysis

Principle: The cell cycle is a series of events that leads to cell division and replication. Many anti-cancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M). Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution by flow cytometry.[11]

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[12]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.[13]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound (IC₅₀)25.8 ± 2.220.1 ± 1.954.1 ± 3.5

Data are presented as mean ± SD from three independent experiments.

Signaling Pathway Diagram:

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound 1,11b-Dihydro-11b- hydroxymaackiain Compound->Akt Inhibits?

Figure 3: Potential modulation of the PI3K/Akt survival pathway.

References

Application Notes and Protocols for Studying the Effects of 1,11b-Dihydro-11b-hydroxymaackiain in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222) compound, a class of isoflavonoids known for a variety of biological activities. Preliminary evidence suggests that this compound, extracted from Erycibe expansa, may possess hepatoprotective properties. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in preclinical animal models of liver injury. The protocols are designed to assess the compound's efficacy in mitigating liver damage, oxidative stress, and inflammation. While specific studies on this exact compound are limited, the following protocols are based on established methodologies for evaluating similar isoflavonoids and hepatoprotective agents.

Recommended Animal Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity

The carbon tetrachloride (CCl₄)-induced liver injury model is a widely used and well-characterized method for screening potential hepatoprotective agents.[1][2] CCl₄ is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive free radicals.[3] These radicals initiate lipid peroxidation and cause damage to hepatocytes, resulting in a pathological state that mimics aspects of acute and chronic liver diseases in humans.[3][4]

Animal Species: Male Wistar rats (180-220 g) or male C57BL/6 mice (20-25 g) are commonly used.

Experimental Design and Workflow

A typical study to evaluate the hepatoprotective effects of this compound would involve several experimental groups as outlined below.

Experimental Workflow Diagram

G cluster_setup Phase 1: Acclimatization & Grouping cluster_treatment Phase 2: Treatment & Induction cluster_collection Phase 3: Sample Collection cluster_analysis Phase 4: Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8-10 per group) acclimatization->grouping treatment Daily Pre-treatment (Test Compound, Silymarin, Vehicle) for 7-14 days grouping->treatment induction Induction of Hepatotoxicity (CCl₄ administration) treatment->induction sacrifice Euthanasia & Sacrifice (24h post-final CCl₄ dose) induction->sacrifice blood Blood Collection (Cardiac Puncture) sacrifice->blood liver Liver Tissue Collection sacrifice->liver serum Serum Biochemical Analysis (ALT, AST, ALP, Bilirubin) blood->serum homogenate Liver Homogenate Analysis (MDA, SOD, GPx, Cytokines) liver->homogenate histo Histopathological Examination liver->histo

Caption: Workflow for CCl₄-induced hepatotoxicity study.

Detailed Experimental Protocols

3.1. Animal Handling and Grouping

  • Animals: Procure healthy male Wistar rats or C57BL/6 mice from a certified vendor.

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Group I (Normal Control): Receives the vehicle (e.g., corn oil or 0.5% carboxymethylcellulose) orally.

    • Group II (CCl₄ Control): Receives the vehicle orally and CCl₄ administration.

    • Group III (Positive Control): Receives Silymarin (a known hepatoprotective agent, typically 100 mg/kg) orally, followed by CCl₄ administration.

    • Group IV-VI (Test Groups): Receive varying doses of this compound (e.g., 10, 20, 50 mg/kg) orally, followed by CCl₄ administration.

3.2. Dosing and Administration

  • Test Compound Preparation: Dissolve or suspend this compound and Silymarin in a suitable vehicle.

  • Pre-treatment: Administer the respective treatments (vehicle, Silymarin, or test compound) orally via gavage once daily for a period of 7 to 14 days.

  • Induction of Hepatotoxicity: On the final 1-2 days of the pre-treatment period, induce liver injury by intraperitoneal (i.p.) injection of CCl₄. A common protocol is a single dose or two doses 24 hours apart. CCl₄ is typically diluted 1:1 (v/v) in olive oil or corn oil and administered at a dose of 1-2 mL/kg body weight.[4]

3.3. Sample Collection

  • Euthanasia: 24 hours after the final CCl₄ administration, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Immediately collect blood via cardiac puncture. Allow the blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum at -80°C for biochemical analysis.

  • Liver Collection: Perfuse the liver with ice-cold saline to remove blood. Weigh the entire liver. Take a small section from the largest lobe for histopathological analysis and fix it in 10% neutral buffered formalin. Immediately snap-freeze the remaining liver tissue in liquid nitrogen and store it at -80°C for homogenate preparation.

3.4. Biochemical Analysis

  • Serum Analysis: Use commercial assay kits to measure the serum levels of:

    • Alanine Aminotransferase (ALT)

    • Aspartate Aminotransferase (AST)

    • Alkaline Phosphatase (ALP)

    • Total Bilirubin (TBIL)

  • Liver Homogenate Analysis:

    • Homogenize a portion of the frozen liver tissue in a suitable buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Use the supernatant to measure:

      • Oxidative Stress Markers: Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx).[4][5]

      • Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β) using ELISA kits.

3.5. Histopathological Analysis

  • Process the formalin-fixed liver tissues, embed them in paraffin, and section them at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) to observe liver architecture, necrosis, fatty changes, and inflammatory cell infiltration.

  • Optionally, use Masson's trichrome staining to assess collagen deposition and fibrosis in chronic models.[4]

Data Presentation

Quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test).

Table 1: Effect on Serum Liver Function Markers

GroupTreatmentALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
INormal Control45.2 ± 5.1110.5 ± 12.3135.8 ± 15.20.45 ± 0.05
IICCl₄ Control285.6 ± 30.2550.1 ± 58.7310.4 ± 33.11.85 ± 0.20
IIICCl₄ + Silymarin (100 mg/kg)90.3 ± 9.8195.4 ± 21.0180.2 ± 19.50.80 ± 0.09
IVCCl₄ + Compound (10 mg/kg)210.8 ± 22.5430.7 ± 45.9265.1 ± 28.31.50 ± 0.16
VCCl₄ + Compound (20 mg/kg)155.4 ± 16.6310.2 ± 33.2215.9 ± 23.01.15 ± 0.12
VICCl₄ + Compound (50 mg/kg)110.7 ± 11.8240.6 ± 25.7195.3 ± 20.80.95 ± 0.10

Data are representative and presented as mean ± SEM.

Table 2: Effect on Hepatic Oxidative Stress and Inflammatory Markers

GroupTreatmentMDA (nmol/mg protein)SOD (U/mg protein)GPx (U/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
INormal Control1.5 ± 0.2120.5 ± 12.885.3 ± 9.125.1 ± 2.730.4 ± 3.2
IICCl₄ Control5.8 ± 0.645.2 ± 4.830.1 ± 3.2110.6 ± 11.8125.8 ± 13.4
IIICCl₄ + Silymarin (100 mg/kg)2.5 ± 0.395.8 ± 10.268.5 ± 7.345.3 ± 4.855.2 ± 5.9
IVCCl₄ + Compound (10 mg/kg)4.5 ± 0.560.1 ± 6.442.7 ± 4.590.8 ± 9.798.6 ± 10.5
VCCl₄ + Compound (20 mg/kg)3.6 ± 0.478.4 ± 8.455.9 ± 6.070.2 ± 7.575.1 ± 8.0
VICCl₄ + Compound (50 mg/kg)2.9 ± 0.388.9 ± 9.563.2 ± 6.755.7 ± 6.062.9 ± 6.7

Data are representative and presented as mean ± SEM.

Potential Mechanism of Action and Signaling Pathway

Many hepatoprotective flavonoids exert their effects by modulating the cellular response to oxidative stress and inflammation. A key pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant enzymes, and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), a central regulator of inflammation.[6] Maackiain, a related pterocarpan, has been shown to activate the Nrf2 pathway.[7]

Hypothesized Signaling Pathway

G cluster_stress cluster_pathways cluster_response CCl4 CCl₄ Metabolism (Cytochrome P450) ROS Reactive Oxygen Species (ROS) CCl4->ROS generates Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 destabilizes IKK IKK ROS->IKK activates Protection Hepatoprotection ROS->Protection causes damage Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & activates Antioxidants Antioxidant Enzymes (SOD, GPx, HO-1) ARE->Antioxidants upregulates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines upregulates Antioxidants->Protection Cytokines->Protection contributes to injury Test_Compound 1,11b-Dihydro-11b- hydroxymaackiain Test_Compound->Nrf2_Keap1 promotes dissociation? Test_Compound->IKK inhibits?

References

Application Notes and Protocols for the Development of an Analytical Standard for 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents from natural products requires the establishment of high-purity analytical standards. These standards are crucial for the validation of analytical methods, calibration of instruments, and ensuring the reproducibility of research data across different laboratories.[1] 1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan, a class of isoflavonoids known for their diverse biological activities. As a potentially novel compound, a well-characterized analytical standard is essential for its systematic investigation in drug discovery and development.

These application notes provide a comprehensive framework for the isolation, characterization, and quality control required to establish this compound as an analytical standard. The protocols outlined are based on established principles of phytochemical analysis and are designed to meet the rigorous standards of quality control for natural products.[2][3]

Developmental Workflow

The development of a new analytical standard involves a multi-step process, from initial isolation to comprehensive characterization and documentation. The following workflow outlines the critical stages for establishing this compound as a reference standard.

G Figure 1: Developmental Workflow for an Analytical Standard cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Standard Finalization a Crude Extraction b Solvent Partitioning a->b c Column Chromatography b->c d Preparative HPLC c->d e High-Resolution Mass Spectrometry (HR-MS) d->e f 1D & 2D Nuclear Magnetic Resonance (NMR) d->f g FTIR & UV-Vis Spectroscopy d->g h HPLC-UV Purity e->h i LC-MS Impurity Profiling e->i j Quantitative NMR (qNMR) e->j k Loss on Drying (LOD) e->k l Residue on Ignition (ROI) e->l f->h f->i f->j f->k f->l g->h g->i g->j g->k g->l m Comprehensive Certificate of Analysis (CoA) h->m n Stability Assessment h->n i->m i->n j->m j->n k->m k->n l->m l->n

Caption: Developmental workflow for an analytical standard.

Experimental Protocols

Protocol 1: Isolation and Purification

This protocol is a conceptual outline. The actual solvents and column media may need to be optimized based on the specific characteristics of the source material.

  • Crude Extraction:

    • Mill the dried plant material containing the target compound.

    • Perform soxhlet extraction or maceration with a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Concentrate the extract under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a water/methanol mixture.

    • Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to fractionate the extract.

  • Column Chromatography:

    • Subject the most promising fraction (determined by preliminary TLC or HPLC screening) to column chromatography over silica (B1680970) gel or a suitable stationary phase.

    • Elute with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

  • Preparative HPLC:

    • Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase such as acetonitrile (B52724)/water or methanol/water, with or without a modifier like formic acid.

    • Collect the peak corresponding to this compound and concentrate to dryness.

Protocol 2: Structural Elucidation
  • High-Resolution Mass Spectrometry (HR-MS):

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

    • Infuse the sample into an HR-MS instrument (e.g., Q-TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ionization modes to determine the accurate mass and deduce the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[4]

    • Analyze the spectra to confirm the chemical structure of this compound.

Protocol 3: Purity Assessment and Quantification
  • HPLC-UV Purity Analysis:

    • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a suitable wavelength determined by UV-Vis spectroscopy (e.g., 280 nm).

    • Procedure: Dissolve the standard in methanol, inject, and determine the peak area percentage.

  • Quantitative NMR (qNMR):

    • Accurately weigh the analytical standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.

    • Integrate the signals of the analyte and the internal standard to calculate the absolute purity. qNMR is a primary ratio method and provides traceability to the SI unit.

Quantitative Data Summary

The following table summarizes the key analytical data that should be generated for the certificate of analysis of the this compound analytical standard.

ParameterMethodSpecificationHypothetical Result
Identity
¹H and ¹³C NMRNMRConforms to structureConforms
Mass SpectrumHR-MSConforms to structureConforms
Purity & Strength
Purity by HPLCHPLC-UV≥ 98.0%99.2%
Assay (by qNMR)qNMR95.0% - 105.0%98.5%
Impurities
Loss on DryingGravimetric≤ 1.0%0.3%
Residue on IgnitionGravimetric≤ 0.5%0.1%
Residual SolventsGC-HSAs per ICH Q3C< 0.1% Methanol
Physicochemical
AppearanceVisualWhite to off-white solidConforms
SolubilityVisualSoluble in DMSO, MethanolConforms

Hypothetical Signaling Pathway

Pterocarpans, as phytoestrogens, may interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway involving the activation of a mitogen-activated protein kinase (MAPK) cascade, a common target for such compounds.

G Figure 2: Hypothetical Signaling Pathway compound 1,11b-Dihydro-11b- hydroxymaackiain receptor Cell Surface Receptor (e.g., GPER) compound->receptor g_protein G-Protein Activation receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka PKA camp->pka raf Raf pka->raf mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors (e.g., CREB) erk->transcription response Cellular Response (e.g., Proliferation, Differentiation) transcription->response

Caption: Hypothetical MAPK signaling pathway.

References

Application Notes and Protocols for Testing 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan, a class of isoflavonoids known for a variety of biological activities.[1] Pterocarpans have demonstrated potential as cytotoxic and anti-inflammatory agents, making them promising candidates for further investigation in drug discovery.[1][2] These application notes provide detailed protocols for testing the cytotoxic and anti-inflammatory effects of this compound in cell culture, as well as methods to investigate its influence on key inflammatory signaling pathways.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIC50 (µM)
MTT
LDH
CellTiter-Glo

Table 2: Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusParameter MeasuredIC50 (µM)
RAW 264.7LPSNitric Oxide (NO)
RAW 264.7LPSTNF-α
RAW 264.7LPSIL-6
THP-1PMA + LPSTNF-α
THP-1PMA + LPSIL-1β

Table 3: Effect of this compound on Signaling Pathways

PathwayCell LineAssay TypeParameter Measured% Inhibition at X µM
NF-κBRAW 264.7Western Blotp-IκBα
NF-κBRAW 264.7Western BlotNuclear p65
NF-κBHEK293-NF-κB-lucReporter AssayLuciferase Activity
MAPKRAW 264.7Western Blotp-p38
MAPKRAW 264.7Western Blotp-ERK1/2
MAPKRAW 264.7Western Blotp-JNK

Experimental Protocols

Protocol 1: General Cell Culture and Compound Preparation

1.1. Cell Lines

  • RAW 264.7 (Murine Macrophage): A widely used cell line for studying inflammation.[3]

  • THP-1 (Human Monocytic): Can be differentiated into macrophage-like cells and is a good model for human inflammatory responses.[4]

  • HEK293-NF-κB-luc (Human Embryonic Kidney): A reporter cell line to specifically measure NF-κB activation.[5]

  • Cancer Cell Lines (e.g., HeLa, MCF7, A549): For evaluating cytotoxicity against cancerous cells.[1][2][6]

1.2. General Cell Culture Conditions

  • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells regularly to maintain exponential growth.

1.3. Preparation of this compound

  • Prepare a stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Ensure the final solvent concentration in the culture medium does not exceed 0.5% (ideally <0.1%) to avoid solvent-induced toxicity.[7]

  • Always include a vehicle control (medium with the same concentration of solvent) in all experiments.[7]

G cluster_prep Compound Preparation Workflow compound This compound Powder stock 10 mM Stock Solution in DMSO compound->stock Dissolve working Serial Dilutions in Culture Medium stock->working Dilute final Final Concentrations for Cell Treatment (DMSO < 0.1%) working->final

Compound Preparation Workflow

Protocol 2: Cytotoxicity Assessment

It is crucial to assess the cytotoxicity of the compound to distinguish between anti-inflammatory effects and cell death.[8][9]

2.1. MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability read->analyze G cluster_pathway Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) translocation Translocation NFkB->translocation degradation Proteasomal Degradation pIkB->degradation nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene_expression translocation->nucleus compound 1,11b-Dihydro-11b- hydroxymaackiain compound->IKK Inhibition? G cluster_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (MKK3/6, MEK1/2, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAP2K->MAPK Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors gene_expression Inflammatory Response transcription_factors->gene_expression compound 1,11b-Dihydro-11b- hydroxymaackiain compound->MAP3K Inhibition?

References

Application Notes and Protocols for Hepatotoxicity Assessment of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a leading cause of acute liver failure and a significant reason for the withdrawal of approved drugs from the market.[1] Therefore, early and thorough assessment of a new chemical entity's potential for hepatotoxicity is a critical step in the drug development pipeline. This document provides a generalized framework for evaluating the potential hepatotoxicity of the novel pterocarpan (B192222) isoflavonoid, 1,11b-Dihydro-11b-hydroxymaackiain.

While direct hepatotoxicity studies on this compound are not extensively available in current literature, this guide is based on established protocols for assessing the liver toxicity of new compounds, particularly those of the flavonoid class. Flavonoids are known to possess a range of biological activities, and some have been investigated for both hepatoprotective and, in some contexts, potentially toxic effects.[2][3] The proposed studies will investigate cytotoxicity, mitochondrial dysfunction, and oxidative stress, which are key mechanisms in DILI.[4][5]

The following protocols outline a tiered approach, beginning with in vitro assays for rapid screening and mechanistic insights, followed by a general protocol for in vivo validation.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in HepG2 Cells
Concentration (µM)Cell Viability (%) (MTT Assay)LDH Leakage (% of Control)
Vehicle Control100 ± 5.2100 ± 8.1
198 ± 4.9105 ± 7.5
1095 ± 6.1112 ± 9.3
5082 ± 7.3145 ± 12.4
10065 ± 8.0198 ± 15.6
20041 ± 6.8275 ± 20.1
Positive Control (e.g., Acetaminophen (B1664979) 10mM)35 ± 5.5350 ± 25.0

Data are presented as mean ± standard deviation (n=3). This is example data.

Table 2: Mitochondrial and Oxidative Stress Markers
TreatmentMitochondrial Membrane Potential (% of Control)Intracellular ROS Levels (% of Control)
Vehicle Control100 ± 6.5100 ± 9.2
This compound (50 µM)88 ± 5.9130 ± 11.5
This compound (100 µM)71 ± 7.2185 ± 14.8
Positive Control (e.g., Rotenone 1µM)45 ± 4.8250 ± 21.3

Data are presented as mean ± standard deviation (n=3). This is example data.

Table 3: In Vivo Liver Function Tests in Rodent Model
Treatment Group (n=8)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control35 ± 580 ± 12250 ± 300.2 ± 0.05
This compound (Low Dose)40 ± 685 ± 15260 ± 350.2 ± 0.06
This compound (High Dose)150 ± 25300 ± 45350 ± 400.5 ± 0.1
Positive Control (e.g., Acetaminophen 300mg/kg)450 ± 60800 ± 90400 ± 501.0 ± 0.2

*Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control. This is example data.

Experimental Protocols

In Vitro Hepatotoxicity Assessment

1. Cell Culture

  • Cell Line: Human hepatoma cell line HepG2 or primary human hepatocytes. HepG2 cells are a commonly used model, though primary hepatocytes are considered the gold standard due to their metabolic capabilities.[6]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assays

  • MTT Assay (Cell Viability):

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1-200 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours. Include a positive control such as acetaminophen.

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):

    • Culture and treat cells as described for the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • LDH leakage is expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).

3. Mechanistic Assays

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Culture and treat cells in a 96-well plate as described above.

    • After treatment, incubate the cells with a fluorescent dye such as JC-1 or TMRE according to the manufacturer's protocol.

    • Measure the fluorescence using a fluorescence microplate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization.[7]

  • Reactive Oxygen Species (ROS) Assay:

    • Culture and treat cells as described.

    • After treatment, load the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After incubation, measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.[7]

In Vivo Hepatotoxicity Study (Rodent Model)
  • Animals: Use male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., corn oil, saline with 0.5% carboxymethylcellulose).

    • Group 2: Low dose of this compound.

    • Group 3: High dose of this compound.

    • Group 4: Positive control (e.g., acetaminophen or carbon tetrachloride).[8][9]

  • Dosing: Administer the test compound orally or via intraperitoneal injection daily for 7 or 14 days. Dose levels should be determined from preliminary range-finding studies.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis. Euthanize the animals and collect the liver for histopathological examination and biochemical analysis.

  • Endpoints:

    • Serum Biochemistry: Measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[10]

    • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for signs of necrosis, inflammation, steatosis, and other pathological changes.

    • Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of malondialdehyde (MDA) and reduced glutathione (B108866) (GSH), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).

Visualizations

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment a HepG2 Cell Culture b Treatment with This compound a->b c Cytotoxicity Assays (MTT, LDH) b->c d Mechanistic Assays (MMP, ROS) b->d e Rodent Model Dosing c->e Proceed if cytotoxic d->e Proceed if mechanistic flags f Blood & Liver Collection e->f g Serum Biochemistry (ALT, AST, ALP) f->g h Liver Histopathology f->h i Oxidative Stress Markers f->i

Caption: Tiered workflow for hepatotoxicity testing.

Potential Signaling Pathways in Hepatotoxicity

G cluster_0 Oxidative Stress Pathway cluster_1 Inflammatory Pathway cluster_2 Cell Death Pathway compound This compound (or its metabolites) ros ↑ ROS compound->ros nfkb NF-κB Activation compound->nfkb nrf2 Nrf2 Activation ros->nrf2 jnk JNK Activation ros->jnk antioxidant Antioxidant Response (GSH, SOD) nrf2->antioxidant cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines apoptosis Apoptosis / Necrosis cytokines->apoptosis mito Mitochondrial Dysfunction jnk->mito mito->apoptosis

Caption: Potential signaling pathways in hepatotoxicity.

Discussion of Potential Mechanisms

The hepatotoxicity of a compound like this compound could be mediated by several interconnected signaling pathways. As a flavonoid, it might modulate pathways involved in oxidative stress and inflammation.[3]

  • Oxidative Stress: The compound or its metabolites could lead to an increase in reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses. This can trigger the activation of transcription factor Nrf2, which upregulates antioxidant genes as a protective response.[11] However, excessive ROS can lead to cellular damage.

  • Inflammation: The compound could activate the NF-κB signaling pathway, a key regulator of inflammation. This leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, which can contribute to liver injury.[2]

  • Cell Death Pathways: Sustained oxidative stress can activate the c-Jun N-terminal kinase (JNK) pathway.[4][12] Activated JNK can translocate to the mitochondria, leading to mitochondrial dysfunction, the release of pro-apoptotic factors, and ultimately, hepatocyte apoptosis or necrosis.[13] The interplay between these pathways determines whether the cell adapts to the stress or undergoes cell death, leading to clinically significant liver injury.[5]

These proposed pathways provide a basis for further mechanistic studies should initial screening indicate a hepatotoxic potential for this compound.

References

Application Notes: Screening of 1,11b-Dihydro-11b-hydroxymaackiain for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan (B192222) isoflavonoid. Pterocarpans are a class of natural products known for a variety of biological activities. The parent compound, maackiain, has demonstrated anticancer and antimicrobial effects.[1] Isoflavonoids, in general, are recognized for their potential as cancer chemopreventive and chemotherapeutic agents, often exerting their effects by modulating cellular signaling pathways that regulate cell growth and survival.[2][3] This document outlines protocols for screening this compound for its potential as an anticancer agent, focusing on its anti-proliferative and cytotoxic effects on human cancer cell lines.

Potential Mechanism of Action

Isoflavonoids have been reported to influence key signaling pathways implicated in cancer progression.[2] One such pathway is the PI3K/Akt signaling cascade, which is a critical regulator of cell proliferation, survival, and apoptosis. By inhibiting this pathway, isoflavonoids can lead to decreased cell proliferation and the induction of programmed cell death in cancer cells.[2] Screening for the anticancer activity of this compound can, therefore, provide insights into its potential therapeutic applications.

Experimental Protocols

This section details the methodologies for assessing the anticancer properties of this compound.

1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay Procedure:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[2]

2. Colony Formation Assay

This assay evaluates the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.[2]

  • Cell Seeding:

    • Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.[2]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound.

  • Incubation:

    • Incubate the plates for 1-3 weeks to allow for colony formation.[2]

  • Staining and Quantification:

    • Fix the colonies with a methanol (B129727) solution and stain them with crystal violet.[2]

    • Count the number of colonies (typically defined as having more than 50 cells) in each well.[2]

Data Presentation

The quantitative data from the screening assays should be summarized for clear comparison.

Table 1: Hypothetical IC50 Values of this compound and Control Compounds against MCF-7 Cells

CompoundIC50 (µM)
This compound25.5
Maackiain30.2
Genistein15.8
Doxorubicin (Positive Control)0.5

Table 2: Hypothetical Colony Formation Inhibition by this compound in MCF-7 Cells

Concentration (µM)Number of Colonies (Mean ± SD)Inhibition (%)
0 (Vehicle)450 ± 250
10315 ± 2030
25180 ± 1560
5045 ± 890

Visualizations

Diagram 1: Generalized Workflow for Natural Product Screening

G Generalized Workflow for Natural Product Screening cluster_0 Library Preparation cluster_1 Screening cluster_2 Hit Validation & Characterization A Natural Product Source B Extraction & Fractionation A->B C Primary High-Throughput Screening B->C D Hit Identification C->D E Dose-Response & Secondary Assays D->E F Structure Elucidation E->F G Lead Compound F->G Mechanism of Action Studies

Caption: A generalized workflow for the discovery of bioactive compounds from natural product libraries.[4]

Diagram 2: PI3K/Akt Signaling Pathway

G PI3K/Akt Signaling Pathway cluster_compound This compound RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Inhibition Akt->Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis Compound Inhibition Compound->PI3K blocks

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

References

Troubleshooting & Optimization

Overcoming low yield in 1,11b-Dihydro-11b-hydroxymaackiain synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly low yields in our pterocarpan (B192222) synthesis. What are the common contributing factors?

Low yields in pterocarpan synthesis can arise from a combination of factors throughout the multi-step process. The primary areas to investigate are the quality of starting materials, the efficiency of the core cyclization reaction, management of stereochemistry, and the purification process. Inefficient formation of the characteristic tetracyclic pterocarpan ring system is a frequent bottleneck. Additionally, the inherent reactivity of intermediates can lead to side-product formation, reducing the overall yield of the desired compound.

Q2: How critical is the purity of precursors, such as chalcones or isoflavones, to the final yield?

The purity of your starting materials is paramount. Impurities in precursors like chalcones and isoflavones can interfere with downstream reactions, particularly the sensitive cyclization steps. Contaminants can poison catalysts, lead to undesired side reactions, and complicate the purification of the final product. It is highly recommended to rigorously purify all intermediates to >95% purity, as confirmed by techniques like NMR and LC-MS, before proceeding to the next step.

Q3: Our key cyclization step to form the pterocarpan core is inefficient. What are some strategies to optimize this reaction?

The cyclization to form the pterocarpan skeleton is often the most challenging step. Here are several troubleshooting strategies:

  • Choice of Reducing Agent: The reduction of an isoflavone (B191592) or a related intermediate is a critical prelude to cyclization. The choice of reducing agent (e.g., NaBH₄) and the reaction conditions (temperature, solvent) must be carefully optimized to favor the formation of the necessary alcohol intermediate.

  • Acid Catalysis: The subsequent acid-catalyzed cyclization (e.g., using HCl, TFA) is sensitive to the acid concentration and reaction time. Too strong an acid or prolonged reaction times can lead to degradation or rearrangement products. A systematic screening of different acids and concentrations is advisable.

  • Biomimetic Approaches: Nature utilizes enzymes like pterocarpan synthase for this cyclization with high stereospecificity.[1][2][3] While challenging to implement in a standard chemistry lab, considering a biomimetic approach with milder, enzyme-inspired conditions could be beneficial.

  • Protecting Groups: Ensure that any protecting groups on your intermediates are stable under the reaction conditions and that their deprotection is clean and efficient.

Q4: We are observing a mixture of stereoisomers in our final product. How can we improve the stereoselectivity of our synthesis?

Pterocarpans possess chiral centers, and their biological activity is often dependent on their stereochemistry.[2][4] Achieving high stereoselectivity can be challenging.

  • Chiral Starting Materials: The most effective strategy is to use enantiomerically pure starting materials.

  • Stereoselective Reagents: Employing chiral reducing agents or catalysts during key transformations can induce the desired stereochemistry.

  • Enzymatic Reactions: As mentioned, enzymes offer unparalleled stereocontrol. The enzyme pterocarpan synthase, for instance, is key to determining the stereochemistry in the biosynthesis of (-)- and (+)-pterocarpans.[2][3]

  • Chiral Chromatography: If a mixture of stereoisomers is unavoidable, separation using chiral HPLC is a viable, albeit potentially costly, purification strategy.

Q5: What are the most common side reactions observed during pterocarpan synthesis, and how can they be minimized?

Common side reactions include over-reduction, rearrangement of the carbon skeleton under acidic conditions, and the formation of isoflavenes.[4] To minimize these:

  • Control of Stoichiometry: Carefully control the stoichiometry of reagents, especially reducing agents, to avoid over-reduction.

  • Mild Reaction Conditions: Use the mildest possible acidic conditions for cyclization. Running reactions at lower temperatures can also help suppress side reactions.

  • Inert Atmosphere: For reactions involving sensitive intermediates, maintaining an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Yield in the Pterocarpan Core Formation

This guide provides a systematic approach to troubleshooting the critical cyclization step.

Table 1: Troubleshooting Low Yield in Pterocarpan Cyclization

Symptom Potential Cause Recommended Action
Starting material remains unreacted Ineffective reduction of the precursor.- Verify the activity of the reducing agent (e.g., NaBH₄).- Optimize solvent and temperature for the reduction step.- Consider a more potent reducing agent if necessary.
Insufficiently acidic conditions for cyclization.- Screen different acids (e.g., HCl, TFA, p-TsOH).- Gradually increase acid concentration while monitoring for degradation.
Multiple products observed via TLC/LC-MS Formation of side products (e.g., isoflavenes, rearrangement products).- Lower the reaction temperature.- Reduce the reaction time.- Use a milder acid catalyst.
Degradation of the starting material or product.- Confirm the stability of your intermediate under the reaction conditions.- Minimize exposure to strong acids and high temperatures.
Desired product formed, but in low yield Suboptimal reaction conditions.- Perform a systematic optimization of reaction parameters (temperature, concentration, reaction time).- Ensure anhydrous conditions if moisture-sensitive reagents are used.
Inefficient purification leading to product loss.- Optimize the chromatography conditions (stationary and mobile phase).- Consider alternative purification methods like crystallization.
Guide 2: Experimental Protocols

The following protocols are generalized from the synthesis of pterocarpans and should be adapted and optimized for your specific derivative.

Protocol 1: Reductive Cyclization for Pterocarpan Core Synthesis

  • Reduction of the Isoflavone Precursor:

    • Dissolve the isoflavone precursor (1 equivalent) in a suitable anhydrous solvent (e.g., THF/MeOH mixture).

    • Cool the solution to 0°C in an ice bath.

    • Add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.

    • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting alcohol intermediate is often used directly in the next step.

  • Acid-Catalyzed Cyclization:

    • Dissolve the crude alcohol intermediate from the previous step in a suitable solvent (e.g., glacial acetic acid or toluene).

    • Add the acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-TsOH).

    • Heat the reaction mixture (e.g., to 80-110°C) and monitor by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Pterocarpan Core Formation cluster_2 Phase 3: Final Product Chalcone Synthesis Chalcone Synthesis Isoflavone Formation Isoflavone Formation Chalcone Synthesis->Isoflavone Formation Reduction of Isoflavone Reduction of Isoflavone Isoflavone Formation->Reduction of Isoflavone Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Reduction of Isoflavone->Acid-Catalyzed Cyclization Purification Purification Acid-Catalyzed Cyclization->Purification Characterization Characterization Purification->Characterization

Caption: A generalized workflow for the chemical synthesis of pterocarpans.

G Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Impure Impure Check Purity of Starting Materials->Impure < 95% Pure Pure Check Purity of Starting Materials->Pure > 95% Optimize Cyclization Reaction Optimize Cyclization Reaction Analyze for Side Products Analyze for Side Products Optimize Cyclization Reaction->Analyze for Side Products Review Purification Protocol Review Purification Protocol Analyze for Side Products->Review Purification Protocol Repurify Repurify Impure->Repurify Pure->Optimize Cyclization Reaction Proceed Proceed

Caption: A decision tree for troubleshooting low yields in pterocarpan synthesis.

G Formononetin Formononetin Calycosin Calycosin Formononetin->Calycosin I3'H Pseudobaptigenin Pseudobaptigenin Calycosin->Pseudobaptigenin TpPbS/CYP76F319 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanone 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanone Pseudobaptigenin->7,2'-dihydroxy-4',5'-methylenedioxyisoflavanone IFR 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanone->7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol VR (-)-Maackiain (-)-Maackiain 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol->(-)-Maackiain PTS

Caption: Simplified biosynthetic pathway of (-)-maackiain.

References

Improving the stability of 1,11b-Dihydro-11b-hydroxymaackiain in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1,11b-Dihydro-11b-hydroxymaackiain in solution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution appears to be losing potency over a short period. What could be the cause?

A1: Loss of potency is often a primary indicator of compound degradation. Based on the pterocarpan (B192222) structure of this compound, several factors could be contributing to its instability in solution:

  • Oxidation: The phenolic hydroxyl groups present in the molecule are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of metal ions in your buffer.[1]

  • Hydrolysis: The ether linkages within the pterocarpan ring system can be susceptible to cleavage under strongly acidic or basic pH conditions.[1]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of photosensitive compounds.[2]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[3][4]

Troubleshooting Steps:

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.

  • Control pH: Maintain a pH-neutral environment (pH 6-8) for your solutions unless your experimental conditions require otherwise. Use freshly prepared buffers.

  • Degas Solvents: For sensitive experiments, consider degassing your solvents to remove dissolved oxygen.

  • Low-Temperature Storage: Store stock solutions at -20°C or -80°C.[5] For working solutions, prepare them fresh for each experiment if possible. If short-term storage is necessary, keep them at 2-8°C.

  • Use High-Purity Solvents/Reagents: Impurities, especially metal ions, can catalyze degradation.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is soluble in several organic solvents, including DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[5][6] For most biological assays, DMSO is a common choice for preparing high-concentration stock solutions.[7]

Best Practices:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer immediately before use. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in biological assays.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of an aged solution. What might these be?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. While the specific degradation products of this compound are not extensively documented, they are likely to be related to oxidative or hydrolytic processes, common for pterocarpans.[1] These new peaks could represent oxidized forms (such as quinone-type structures) or products resulting from the opening of the heterocyclic rings.

Investigative Actions:

  • Stress Testing: To tentatively identify if the new peaks are degradation products, you can perform forced degradation studies. Expose your compound to controlled stress conditions (e.g., acid, base, peroxide, heat, light) and monitor the formation of these new peaks.[1]

  • LC-MS/MS Analysis: Use mass spectrometry to obtain the molecular weights of the new peaks, which can provide clues about their chemical structures and how they were formed from the parent compound.

Q4: How can I proactively assess the stability of this compound in my specific experimental buffer?

A4: It is highly recommended to perform a stability study in your specific assay medium before conducting extensive experiments. A general protocol involves incubating the compound in the buffer and measuring its concentration over time.

Simplified Stability Assessment:

  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[2]

  • Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) or methanol.[8]

  • Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining parent compound.[2]

  • Plot the percentage of the compound remaining against time to determine its stability profile and half-life in your specific medium.[2]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol outlines a method to determine the chemical stability of this compound in a chosen solution (e.g., cell culture medium, phosphate-buffered saline) over time.

1. Materials and Reagents:

  • This compound

  • DMSO (HPLC grade)

  • Experimental Buffer (e.g., PBS, cell culture medium)

  • Quenching Solution (Ice-cold acetonitrile or methanol)

  • HPLC or LC-MS/MS system

  • Temperature-controlled incubator

  • Amber or light-blocking microtubes

2. Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot and store at -20°C, protected from light.

  • Incubation:

    • Pre-warm the experimental buffer to the desired incubation temperature (e.g., 37°C).

    • Spike the stock solution into the pre-warmed buffer to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal.

    • Gently mix the solution.

    • Immediately take the "time 0" sample.

    • Incubate the remaining solution at the desired temperature, protected from light.

  • Sample Collection:

    • Withdraw aliquots (e.g., 50 µL) at predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

    • For each time point, immediately add the aliquot to a tube containing a quenching solution (e.g., 100 µL of ice-cold acetonitrile) to stop degradation and precipitate any proteins.[8]

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated material.[8]

    • Transfer the supernatant to a clean vial for analysis.

  • Analysis:

    • Analyze the supernatant by a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.

    • The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

Data Presentation

Summarize the results from your stability experiments in a table for clear comparison.

Table 1: Stability of this compound in [Specify Buffer] at [Specify Temperature]

Time Point (Hours)Concentration (µM)Percent Remaining (%)Observations (e.g., color change)
0100
1
4
8
24

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a potential degradation pathway for pterocarpans like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute Stock into Pre-warmed Buffer prep_stock->prep_work incubate Incubate at 37°C (Protected from Light) prep_work->incubate sampling Sample at Time Points (0, 1, 4, 8, 24h) incubate->sampling quench Quench with Cold Acetonitrile sampling->quench process Centrifuge & Collect Supernatant quench->process analyze Analyze by HPLC or LC-MS/MS process->analyze data Plot % Remaining vs. Time analyze->data

Caption: Experimental workflow for in vitro stability assessment.

G cluster_pathways Potential Degradation Pathways parent This compound (Pterocarpan Core) oxidation Oxidized Products (e.g., Quinones) parent->oxidation  Oxidants (O₂, Light, Metal Ions) hydrolysis Ring-Opened Products parent->hydrolysis  Strong Acid/Base (Hydrolysis)

Caption: Potential degradation pathways for a pterocarpan compound.

References

Troubleshooting 1,11b-Dihydro-11b-hydroxymaackiain purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of 1,11b-Dihydro-11b-hydroxymaackiain.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic methods used for purifying this compound?

A1: Both normal-phase and reverse-phase chromatography are commonly employed for the purification of pterocarpans like this compound. The choice depends on the complexity of the initial plant extract and the polarity of the co-eluting impurities. Silica (B1680970) gel is a common stationary phase for normal-phase chromatography, while C18-bonded silica is frequently used for reverse-phase applications.

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane (B109758), ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. When preparing a sample for reverse-phase chromatography, it is advisable to dissolve it in the mobile phase or a solvent with a lower eluotropic strength than the mobile phase to prevent peak distortion.

Q3: My yield of this compound is very low. What are the potential causes?

A3: Low yield can be due to several factors. As this compound is often a minor component in plant extracts, the starting material may have a low concentration of the target compound. Other reasons include irreversible adsorption to the column, degradation of the compound on the stationary phase, or co-elution with other compounds, leading to loss during fraction cutting. It is also possible that the compound is not fully eluting from the column.

Q4: Can this compound degrade during purification?

A4: Pterocarpans can be sensitive to acidic or basic conditions, as well as prolonged exposure to some stationary phases. If you suspect degradation, it is recommended to perform a stability test by dissolving a small amount of the compound in the mobile phase or spotting it on a TLC plate with the stationary phase and observing for any changes over time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the amount of sample injected onto the column.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent. For reverse-phase, avoid dissolving in strong organic solvents if the mobile phase is highly aqueous.
Secondary Interactions with Stationary Phase For silica gel, residual acidic silanol (B1196071) groups can interact with polar functional groups on the analyte, causing tailing. Adding a small amount of a competitive polar solvent (e.g., triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds) to the mobile phase can mitigate this.
Column Degradation The column may have a void at the inlet or the stationary phase may be degraded. Try flushing the column or, if the problem persists, replace the column.
Problem 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Mobile Phase Composition Fluctuation Ensure precise mixing of mobile phase components. If preparing manually, use volumetric flasks for accuracy. For online mixing systems, check that the pumps are functioning correctly. In normal-phase chromatography, the water content of the mobile phase can significantly affect retention times.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection. This is particularly important for gradient elution.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
Column Contamination Adsorbed impurities from previous runs can alter the stationary phase chemistry. Implement a column washing step between runs.
Problem 3: Co-elution with Impurities

Possible Causes and Solutions:

CauseSolution
Insufficient Resolution Optimize the mobile phase composition. For reverse-phase, try a different organic modifier (e.g., acetonitrile (B52724) instead of methanol) or adjust the pH of the aqueous component. For normal-phase, experiment with different solvent combinations.
Similar Polarity of Compounds If isocratic elution is not providing sufficient separation, a shallow gradient may be necessary to resolve closely eluting compounds.
Orthogonal Chromatography If one chromatographic method (e.g., normal-phase) is insufficient, consider a secondary purification step using a different separation principle, such as reverse-phase chromatography.

Representative Experimental Protocol: Purification of this compound

This protocol is a general guideline and may require optimization based on your specific extract and available equipment.

1. Sample Preparation:

  • A crude chloroform extract of the plant material (e.g., Ononis viscosa) is obtained.

  • The extract is dried and redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane for normal-phase or methanol (B129727) for reverse-phase) for loading onto the column.

2. Chromatographic Conditions:

ParameterNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-bonded Silica (100 Å, 10 µm)
Column Dimensions 25 cm x 2 cm25 cm x 1 cm
Mobile Phase Gradient of Hexane:Ethyl AcetateGradient of Water (A) and Acetonitrile (B)
Gradient 0-10 min: 90:10 (Hexane:EtOAc)10-40 min: 90:10 to 70:3040-50 min: 70:3050-55 min: 70:30 to 90:100-5 min: 80:20 (A:B)5-35 min: 80:20 to 40:6035-45 min: 40:6045-50 min: 40:60 to 80:20
Flow Rate 5 mL/min2 mL/min
Detection UV at 280 nmUV at 280 nm

3. Fraction Collection and Analysis:

  • Fractions are collected throughout the run.

  • The purity of each fraction is assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fractions containing the pure compound are pooled and the solvent is removed under reduced pressure.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Chromatography Problem Observed pressure Check System Pressure start->pressure peak_shape Examine Peak Shape pressure->peak_shape Normal high_pressure High Pressure pressure->high_pressure Abnormal low_pressure Low/No Pressure pressure->low_pressure Abnormal retention_time Check Retention Time Stability peak_shape->retention_time Good tailing Peak Tailing/Fronting peak_shape->tailing Poor split_peaks Split Peaks peak_shape->split_peaks Poor yield Low Yield? retention_time->yield Stable drifting_rt Drifting Retention Times retention_time->drifting_rt Unstable no_elution No Compound Elution yield->no_elution Yes solution_pressure Check for blockages (frits, tubing). Check mobile phase viscosity. high_pressure->solution_pressure solution_leak Check for leaks in fittings and pump. low_pressure->solution_leak solution_peak_shape Reduce sample load. Optimize sample solvent. Modify mobile phase. tailing->solution_peak_shape solution_split_peaks Check for column void. Ensure proper sample dissolution. split_peaks->solution_split_peaks solution_rt Ensure proper column equilibration. Use a column oven. Check mobile phase preparation. drifting_rt->solution_rt solution_yield Optimize elution conditions (stronger solvent). Check for compound degradation. Consider orthogonal purification method. no_elution->solution_yield

Caption: A logical workflow for troubleshooting common chromatography issues.

Experimental Workflow Diagram

ExperimentalWorkflow start Crude Plant Extract sample_prep Sample Preparation (Dissolution/Filtration) start->sample_prep chromatography Column Chromatography (Normal or Reverse-Phase) sample_prep->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Purity Analysis (TLC/HPLC) fraction_collection->analysis analysis->chromatography Fractions are impure (re-chromatograph) pooling Pooling of Pure Fractions analysis->pooling Fractions are pure evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: A typical experimental workflow for chromatographic purification.

Technical Support Center: Enhancing the Bioavailability of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 1,11b-Dihydro-11b-hydroxymaackiain.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of this compound.

Low Aqueous Solubility

Problem: You are observing very low dissolution of this compound in aqueous buffers, which is likely to lead to poor absorption.

Potential Cause Recommended Action Rationale
Crystalline Structure Employ particle size reduction techniques such as micronization or nano-milling.[1][2][3]Increasing the surface area of the compound enhances its dissolution rate.[1][2][3]
Prepare an amorphous solid dispersion by spray drying or hot-melt extrusion.[2][4][5]The amorphous form of a drug is typically more soluble than its crystalline counterpart.[5]
Hydrophobic Nature Formulate with solubilizing agents like surfactants or cyclodextrins.[4][6]These agents can form micelles or inclusion complexes that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[4][6]
Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).[2][4][7]Lipid-based systems can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4]
Poor Permeability in Caco-2 Assays

Problem: Your Caco-2 permeability assay results indicate low apparent permeability (Papp) for this compound, suggesting poor intestinal absorption.

Potential Cause Recommended Action Rationale
Efflux Transporter Activity Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio.[8]An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen.[8]
Co-administer with a known P-gp inhibitor (e.g., verapamil, piperine) in the Caco-2 model.[9]Inhibition of efflux transporters can increase the net flux of the compound across the cell monolayer.[10]
Low Transcellular Transport Formulate with permeation enhancers.[4]Certain excipients can transiently open tight junctions or fluidize the cell membrane to increase drug transport.[10]
Investigate nano-formulations like nanoparticles or nanoemulsions.[3][11]Nanocarriers can be taken up by cells through endocytosis, bypassing traditional diffusion pathways.[12]
High First-Pass Metabolism

Problem: In vivo pharmacokinetic studies show low oral bioavailability despite adequate solubility and permeability, suggesting extensive pre-systemic metabolism.

Potential Cause Recommended Action Rationale
Extensive Phase I/II Metabolism Co-administer with inhibitors of key metabolic enzymes (e.g., cytochrome P450 enzymes). Piperine is a known bioenhancer that can inhibit CYP3A4.[9][10]Reducing the rate of metabolism in the gut wall and liver can increase the amount of parent drug reaching systemic circulation.[10]
Develop a prodrug of this compound.A prodrug strategy can mask the metabolic sites of the molecule, allowing it to be absorbed intact and then converted to the active form systemically.
Explore alternative routes of administration that bypass the liver, such as buccal or transdermal, if feasible for the therapeutic indication.These routes can deliver the drug directly into the systemic circulation, avoiding first-pass metabolism.

II. Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting point for improving the bioavailability of a poorly soluble natural product like this compound?

A1: A logical starting point is to address the primary hurdle, which for many flavonoids and pterocarpans is poor aqueous solubility.[13] A practical approach is to begin with particle size reduction (micronization) as it is a well-established technique.[1][2] Concurrently, exploring formulation with cyclodextrins can provide insights into the potential for solubility enhancement through complexation.[4][6]

Q2: How do I interpret the results of a Caco-2 permeability assay?

A2: The primary output is the apparent permeability coefficient (Papp). A common classification is:

  • Papp < 1.0 x 10⁻⁶ cm/s: Low permeability

  • Papp 1.0 - 10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability[14]

It is also crucial to assess the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 is indicative of active efflux.[8] Always include high and low permeability control compounds (e.g., propranolol (B1214883) and atenolol) for comparison.

Q3: What are the key parameters to analyze in an in vivo pharmacokinetic study?

A3: The key parameters to determine oral bioavailability are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • F (%): Absolute bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration (AUCoral / AUCIV) x 100.

A low F (%) value confirms poor oral bioavailability.

Q4: Can combining different bioavailability enhancement strategies be beneficial?

A4: Yes, a synergistic effect can often be achieved. For instance, creating a solid dispersion (to enhance solubility) of micronized this compound and incorporating it into a SEDDS formulation could address both solubility and absorption challenges.

III. Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[8][14]

  • Transport Study:

    • The test compound (e.g., 10 µM this compound) is added to the apical (A) side of the monolayer, and fresh buffer is added to the basolateral (B) side for assessing A-to-B transport.[15]

    • For B-to-A transport, the compound is added to the basolateral side.[15]

  • Sampling: Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.[16]

  • Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Preparation of a Solid Dispersion

Objective: To enhance the solubility and dissolution rate of this compound by creating an amorphous solid dispersion.

Methodology (Solvent Evaporation Method):

  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution: Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Evaporation: Remove the solvent using a rotary evaporator under vacuum. This leaves a thin film on the flask wall.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, gently mill it into a powder, and pass it through a fine-mesh sieve.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Dissolution Testing: Perform a dissolution study comparing the solid dispersion to the pure crystalline compound in a relevant buffer (e.g., simulated gastric or intestinal fluid).

IV. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies start 1,11b-Dihydro-11b- hydroxymaackiain formulation Solubility Enhancement (e.g., Solid Dispersion) start->formulation dissolution Dissolution Testing formulation->dissolution caco2 Caco-2 Permeability dissolution->caco2 Promising Results pk_study Pharmacokinetic Study (Rodent Model) caco2->pk_study Good Permeability bioavailability Determine Bioavailability (F%) pk_study->bioavailability bioavailability->formulation Iterate/Optimize

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte cluster_blood Bloodstream drug_form Formulated Drug (e.g., in SEDDS) transcellular Transcellular (Passive Diffusion) drug_form->transcellular Absorption paracellular Paracellular (Tight Junctions) drug_form->paracellular Absorption efflux P-gp Efflux transcellular->efflux Efflux systemic Systemic Circulation transcellular->systemic paracellular->systemic

Caption: Key pathways influencing the intestinal absorption of a formulated drug.

References

Preventing degradation of 1,11b-Dihydro-11b-hydroxymaackiain during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1,11b-Dihydro-11b-hydroxymaackiain during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a hydroxylated pterocarpan, a class of isoflavonoids. Like many natural products with hydroxyl groups, it is susceptible to degradation under certain experimental conditions. The primary concern is the loss of the hydroxyl group, which can alter the molecule's biological activity and lead to inaccurate experimental results.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

A2: The main factors that can lead to the degradation of hydroxylated pterocarpans like this compound include exposure to harsh temperatures, acidic or alkaline pH conditions, and certain solvents. Light exposure can also contribute to the degradation of photosensitive compounds.

Q3: What are the signs of degradation in my extract?

A3: Degradation can be indicated by a lower than expected yield of the target compound, the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate, or additional peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram. Color changes in the extract, such as darkening, can also be a sign of degradation.

Q4: Which solvents are recommended for the extraction of this compound?

A4: Based on its reported solubility, solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) can be used.[1][2] However, it is crucial to note that chloroform has been observed to cause dehydration of similar 6a-hydroxypterocarpans. Therefore, it is advisable to use less aggressive solvents like ethyl acetate or to perform extractions at low temperatures if using chlorinated solvents.

Q5: How can I monitor the stability of this compound during my extraction process?

A5: Regular monitoring using analytical techniques is key. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the extract's complexity and the presence of potential degradation products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method. Comparing chromatograms of fresh extracts with those that have undergone various processing steps can help identify at which stage degradation is occurring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation due to high temperature. Many extraction techniques like Soxhlet or reflux extraction use heat, which can cause dehydration of hydroxylated pterocarpans.- Use non-thermal extraction methods such as maceration, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) at controlled, low temperatures. - If using heat, minimize the duration of exposure and use the lowest possible temperature.
Degradation due to acidic conditions. Acidic solvents or residual acids in the plant material can catalyze the elimination of the hydroxyl group.- Neutralize the plant material or extraction solvent if it is acidic. - Avoid using strong acids during the extraction and workup process. Consider using a mild acidic wash only if necessary for purification and perform it at low temperatures.
Oxidation. The compound may be sensitive to atmospheric oxygen.- Perform extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants like ascorbic acid or BHT to the extraction solvent, ensuring they do not interfere with downstream analysis.
Appearance of extra spots on TLC or peaks in HPLC Formation of degradation products. The additional spots/peaks likely correspond to dehydrated or oxidized forms of the target compound.- Re-evaluate the extraction conditions (temperature, pH, solvent, light exposure) to identify the source of degradation. - Refer to the solutions for "Low yield" to minimize degradation. - Analyze the degradation products by LC-MS to understand the degradation pathway.
Phase separation issues during liquid-liquid extraction Emulsion formation. This is common when working with complex plant extracts containing surfactants.- Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and break the emulsion. - Centrifuge the mixture to facilitate phase separation. - Gently swirl instead of vigorously shaking the separatory funnel.
Compound appears unstable in chlorinated solvents (e.g., chloroform, dichloromethane) Solvent-induced degradation. Chlorinated solvents can sometimes contain acidic impurities (HCl) that can promote dehydration.- Use freshly distilled or analytical grade solvents. - Add a small amount of a neutralizer like anhydrous potassium carbonate to the solvent before use. - Opt for alternative, less reactive solvents like ethyl acetate.

Experimental Protocols

General Protocol for Mild Extraction of this compound

This protocol is a generalized procedure based on methods used for other hydroxylated pterocarpans and aims to minimize degradation.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., stems, roots) in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material to a fine powder (e.g., 20-40 mesh) to increase the surface area for extraction.

  • Extraction:

    • Maceration:

      • Soak the powdered plant material in methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) in a sealed container at room temperature.

      • Agitate the mixture periodically for 24-48 hours.

      • Filter the extract and repeat the process two more times with fresh solvent.

    • Ultrasonic-Assisted Extraction (UAE):

      • Suspend the powdered plant material in a suitable solvent (e.g., ethanol or ethyl acetate) in a flask.

      • Place the flask in an ultrasonic bath and sonicate at a controlled low temperature (e.g., below 40°C) for 30-60 minutes.

      • Filter the extract and repeat the extraction on the residue.

  • Solvent Removal:

    • Combine the filtrates from all extractions.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude extract.

  • Liquid-Liquid Partitioning (for purification):

    • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Discard the hexane (B92381) layer.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to extract the pterocarpans.

    • Collect the ethyl acetate layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure at a low temperature.

  • Chromatographic Purification:

    • The resulting enriched extract can be further purified using column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

High-Performance Liquid Chromatography (HPLC) for Analysis
  • Column: A reversed-phase C18 column is typically suitable for the analysis of pterocarpans.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is commonly used.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (a UV scan of a purified sample is recommended to determine the optimal wavelength).

  • Injection Volume and Flow Rate: These parameters should be optimized for the specific column and system being used.

Visualizations

Logical Workflow for Troubleshooting Extraction Issues

TroubleshootingWorkflow Start Start: Low Yield or Suspected Degradation Check_Temp Evaluate Extraction Temperature Start->Check_Temp High_Temp Is Temperature > 40°C? Check_Temp->High_Temp Use_Mild_Method Action: Switch to Maceration or UAE at low temp High_Temp->Use_Mild_Method Yes Check_pH Evaluate pH of Extraction High_Temp->Check_pH No Use_Mild_Method->Check_pH Acidic_pH Is pH acidic? Check_pH->Acidic_pH Neutralize Action: Neutralize solvent/material Acidic_pH->Neutralize Yes Check_Solvent Evaluate Solvent Choice Acidic_pH->Check_Solvent No Neutralize->Check_Solvent Harsh_Solvent Using Chlorinated Solvents? Check_Solvent->Harsh_Solvent Change_Solvent Action: Use Ethyl Acetate or other non-chlorinated solvent Harsh_Solvent->Change_Solvent Yes Check_Light Evaluate Light Exposure Harsh_Solvent->Check_Light No Change_Solvent->Check_Light Light_Exposure Is extract exposed to direct light? Check_Light->Light_Exposure Protect_Light Action: Use amber glassware and protect from light Light_Exposure->Protect_Light Yes End Re-evaluate Yield and Purity Light_Exposure->End No Protect_Light->End ExtractionWorkflow Plant_Material Dried, Powdered Plant Material Extraction Mild Extraction (Maceration or UAE with Ethanol/Methanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation (< 40°C) Filtration->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, then Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Drying Drying (Na2SO4) & Evaporation EtOAc_Fraction->Drying Purification Column Chromatography (Silica Gel or Sephadex LH-20) Drying->Purification Pure_Compound Pure this compound Purification->Pure_Compound

References

Addressing solubility issues of 1,11b-Dihydro-11b-hydroxymaackiain in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,11b-Dihydro-11b-hydroxymaackiain, focusing on its solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a pterocarpan, a class of isoflavonoids. It is a natural product that has shown potential hepatoprotective effects. Its chemical structure makes it largely non-polar, leading to poor solubility in water.

Q2: What is the expected aqueous solubility of this compound?

Q3: In which solvents is this compound known to be soluble?

A3: It is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] Stock solutions are commonly prepared in DMSO.[3][4]

Q4: Why am I seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer?

A4: This is a common issue for poorly soluble compounds. When the DMSO stock is added to an aqueous medium, the compound's local concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of solution. The final concentration of DMSO in your aqueous solution is a critical factor.

Q5: What are the primary strategies to improve the aqueous solubility of this compound for in vitro experiments?

A5: The main approaches include:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and your aqueous buffer.

  • Cyclodextrins: Encapsulating the compound within cyclodextrin (B1172386) molecules to form an inclusion complex with enhanced aqueous solubility.

  • pH Adjustment: Modifying the pH of the aqueous medium, as the solubility of some isoflavonoids can be pH-dependent.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Media

Symptoms:

  • Cloudiness or visible particles appear immediately or over time after adding the DMSO stock to your cell culture media or buffer.

  • Inconsistent results in bioassays.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Final DMSO concentration is too low. The final concentration of DMSO in the aqueous solution may be insufficient to keep the compound dissolved. While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally tolerated by most cell lines. However, it is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Compound concentration exceeds its solubility limit. The final concentration of this compound in your aqueous medium is too high. Try working with a lower final concentration of the compound.
Buffer composition. Components in your buffer or media (e.g., proteins in serum) may interact with the compound, reducing its solubility.
Issue 2: Difficulty Preparing a Homogeneous Aqueous Solution

Symptoms:

  • Inability to achieve a clear solution even at low concentrations.

  • An oily film or solid particles remain undissolved.

Possible Solutions & Methodologies:

MethodDescriptionAdvantagesDisadvantages
Co-solvent System A mixture of solvents is used to increase solubility. For example, a formulation for the related compound maackiain (B7765809) includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]Can achieve higher drug concentrations.[3]The co-solvents themselves may have biological effects or toxicity. Requires careful optimization and vehicle controls.
Cyclodextrin Inclusion Complex Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether β-cyclodextrin (SBE-β-CD) has been used for maackiain.[3]Generally have low toxicity and can significantly increase solubility.[5][6]May alter the bioavailability and activity of the compound. The complex formation is a separate preparation step.
pH Adjustment The solubility of isoflavonoids can be influenced by pH.[7]A simple method if the compound has ionizable groups.The required pH may not be compatible with your experimental system (e.g., cell culture). Can affect compound stability.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a general method for determining the equilibrium aqueous solubility of this compound.

  • Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Standard Curve: A standard calibration curve of the compound in a suitable solvent (like DMSO) should be used for accurate quantification.

Protocol 2: Solubilization using a Co-solvent System

This protocol is adapted from a formulation developed for maackiain and can serve as a starting point.[3]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).

  • Co-solvent Mixture Preparation: a. To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is clear. b. Add 50 µL of Tween-80 to the mixture and mix until homogeneous. c. Add 450 µL of saline (or your desired aqueous buffer) to bring the total volume to 1 mL. Mix well.

  • Final Concentration: This will result in a 2.08 mg/mL solution of the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] This stock can then be further diluted in your experimental medium.

  • Vehicle Control: Always prepare a vehicle control with the same final concentrations of all co-solvents but without the compound.

Protocol 3: Solubilization using Cyclodextrins (SBE-β-CD)

This protocol is based on a formulation for maackiain using Sulfobutylether β-cyclodextrin (SBE-β-CD).[3]

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline (or your desired aqueous buffer). Dissolve 2 g of SBE-β-CD in 10 mL of saline.[3]

  • Prepare Compound Stock in DMSO: Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).

  • Combine: Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly.

  • Final Solution: This yields a 2.08 mg/mL solution of the compound in 10% DMSO and 90% (20% SBE-β-CD in saline).[3] This can be further diluted for your experiments.

  • Vehicle Control: A corresponding vehicle control containing 10% DMSO in the 20% SBE-β-CD solution should be prepared.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial Problem cluster_methods Solubilization Strategies cluster_outcome Desired Outcome start Poor Aqueous Solubility of This compound cosolvent Co-solvent System (e.g., DMSO/PEG300/Tween-80) start->cosolvent Approach 1 cyclodextrin Cyclodextrin Complexation (e.g., SBE-β-CD) start->cyclodextrin Approach 2 ph_adjust pH Adjustment start->ph_adjust Approach 3 outcome Homogeneous Aqueous Solution for In Vitro / In Vivo Studies cosolvent->outcome cyclodextrin->outcome ph_adjust->outcome

Caption: Workflow for addressing solubility issues.

Potential Signaling Pathways for Hepatoprotective Effects

The hepatoprotective effects of flavonoids, including pterocarpans, are often associated with the modulation of key signaling pathways involved in oxidative stress and inflammation.

1. Nrf2/Keap1 Antioxidant Response Pathway

Flavonoids can activate the Nrf2 pathway, a primary regulator of cellular defense against oxidative stress.

Nrf2_Pathway compound This compound keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) compound->keap1_nrf2 Induces dissociation ros Oxidative Stress (e.g., in Liver Injury) ros->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nrf2->are Binds to genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates protection Hepatoprotection genes->protection

Caption: Nrf2/Keap1 antioxidant pathway activation.

2. NF-κB Inflammatory Pathway

Maackiain has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation.[8]

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex stimuli->ikk Activates compound Maackiain Derivative compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degrades and Releases nucleus Nucleus nfkb->nucleus Translocates to genes Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) nfkb->genes Activates ikb_nfkb IκBα-NF-κB Complex (Inactive, Cytoplasm) ikb_nfkb->ikb ikb_nfkb->nfkb inflammation Inflammation genes->inflammation

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Technical Support Center: Refinement of Bioassay Protocols for 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when performing bioassays with 1,11b-Dihydro-11b-hydroxymaackiain.

Troubleshooting Guide

This guide addresses specific issues that may arise during bioassays with this compound, presented in a direct question-and-answer format.

Issue 1: High Variability in Replicate Wells

Question: My results show significant variability between replicate wells. What are the potential causes and how can I minimize this?

Answer: High well-to-well variability can obscure the true biological effect of a treatment.[1] Common sources of this issue and their solutions are outlined below.

Table 1: Troubleshooting High Well-to-Well Variability

Potential Cause Recommended Solution(s)
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing and consider using a gentle swirling motion to evenly distribute cells.[1][2]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile media or PBS to maintain humidity.[1]
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[2][3]
Incomplete Reagent Mixing Gently agitate the plate on a shaker after adding reagents to ensure thorough mixing, being careful to avoid cross-contamination.[2]

Issue 2: Low or No Observed Bioactivity

Question: I am not observing any significant biological effect of this compound in my assay. What could be the reason?

Answer: A lack of bioactivity can stem from several factors related to the compound's properties and the experimental setup.

Table 2: Troubleshooting Low or No Bioactivity

Potential Cause Recommended Solution(s)
Poor Solubility Like many pterocarpans, this compound may have low solubility in aqueous buffers. Use a co-solvent such as DMSO or ethanol, ensuring the final concentration does not affect cell viability (typically <0.5%).[3]
Compound Degradation The compound may be unstable under certain light or temperature conditions. Store the stock solution protected from light and at a low temperature (e.g., -20°C or -80°C). Prepare working solutions fresh for each experiment.[3]
Incorrect Concentration Range The effective concentration might be outside the tested range. Perform a dose-response study with a wider range of concentrations.
Sub-optimal Assay Conditions Ensure that the assay conditions (e.g., incubation time, cell density, reagent concentrations) are optimized for the specific cell line and endpoint being measured.

Issue 3: Inconsistent Results Across Experiments

Question: I am having trouble reproducing my results from one experiment to the next. What factors should I consider?

Answer: Reproducibility is key to reliable data. Inconsistencies can often be traced back to subtle variations in experimental conditions.

Table 3: Troubleshooting Inconsistent Results Across Experiments

Potential Cause Recommended Solution(s)
Variations in Cell Culture Use cells within a consistent and narrow passage number range. Ensure cells are seeded at a consistent density and are in the same growth phase for each experiment.[2]
Reagent Variability Use reagents from the same lot number whenever possible. Prepare fresh reagents for each experiment to avoid degradation.
Procedural Inconsistencies Standardize all steps of the protocol, including incubation times, washing steps, and the timing of reagent addition.[1]
Environmental Factors Ensure consistent incubator conditions (temperature, CO2, humidity). Minimize the time plates are outside the incubator.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

While specific data for this compound is limited, as a member of the pterocarpan (B192222) class of isoflavonoids, it may possess a range of biological activities, including:

  • Anti-inflammatory properties: Many pterocarpans are known to modulate inflammatory pathways.[3]

  • Antimicrobial effects: Pterocarpans are often phytoalexins with antifungal and antibacterial properties.[3]

  • Antioxidant activity: The phenolic structure of pterocarpans contributes to their potential as antioxidants.[3]

  • Antitumor effects: Some pterocarpans have demonstrated cytotoxic effects on cancer cell lines.[3]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol.[3] Store this stock solution at -20°C or -80°C, protected from light, to maintain stability.[3] For experiments, dilute the stock solution into the assay medium to the desired final concentration, ensuring the final solvent concentration is minimal and consistent across all wells.[3]

Q3: Can this compound interfere with my assay readout?

Yes, natural products can sometimes interfere with assay readouts. For example, the compound may be fluorescent, which can interfere with fluorescence-based assays.[3] It is advisable to run a control with the compound and assay reagents in the absence of cells or the target enzyme to check for any direct interference.[3]

Q4: What are some key considerations for standardizing bioassays for natural products like this compound?

Standardization is crucial for obtaining reliable and reproducible data with natural products. Key considerations include:

  • Quality Control of the Compound: Ensure the purity and identity of the this compound being used.

  • Consistent Protocols: Adhere strictly to standardized experimental protocols.

  • Biological Controls: Use appropriate positive and negative controls in every experiment.

  • Bioassay Selection: Choose bioassays that are relevant to the expected biological activity and are validated for use with natural products.[4]

Experimental Protocols

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism can reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. In Vitro Anti-inflammatory (Protein Denaturation) Assay

This assay evaluates the ability of a compound to inhibit protein denaturation, a process associated with inflammation.[6]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[7] A similar volume of distilled water serves as the control.[7]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[6]

  • Cooling: Cool the mixtures to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.[6]

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_compound Prepare Compound Stock (this compound) treatment Treat Cells with Compound prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for Defined Period treatment->incubation assay_step Perform Assay-Specific Steps (e.g., add MTT, induce denaturation) incubation->assay_step readout Measure Readout (e.g., Absorbance) assay_step->readout calculation Calculate Results (% Viability, % Inhibition) readout->calculation interpretation Interpret Data calculation->interpretation troubleshooting_logic cluster_variability High Variability? cluster_activity Low/No Activity? cluster_reproducibility Poor Reproducibility? start Inconsistent Results? check_seeding Check Cell Seeding start->check_seeding Yes check_solubility Verify Solubility start->check_solubility No check_pipetting Check Pipetting check_seeding->check_pipetting check_edge_effects Address Edge Effects check_pipetting->check_edge_effects check_stability Assess Compound Stability check_solubility->check_stability check_concentration Optimize Concentration check_stability->check_concentration check_cell_passage Standardize Cell Passage check_concentration->check_cell_passage check_reagents Use Consistent Reagents check_cell_passage->check_reagents check_protocol Ensure Protocol Adherence check_reagents->check_protocol signaling_pathway cluster_inflammatory Potential Anti-inflammatory Pathway compound This compound nfkb NF-κB Pathway compound->nfkb Inhibits? mapk MAPK Pathway compound->mapk Inhibits? cox COX Enzymes compound->cox Inhibits? inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-6, Prostaglandins) nfkb->inflammatory_mediators mapk->inflammatory_mediators cox->inflammatory_mediators produces

References

Technical Support Center: Minimizing Off-Target Effects of Pterocarpan-Based Compounds in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific compound 1,11b-Dihydro-11b-hydroxymaackiain is limited. This guide focuses on its parent compound, maackiain (B7765809), and the broader class of pterocarpans to provide researchers with strategies to minimize off-target effects. The principles and techniques described here are broadly applicable to small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and biological activities of maackiain?

A1: Maackiain, a pterocarpan (B192222) isoflavonoid, has been reported to exhibit a range of biological activities. Its primary known targets and activities include:

  • Anti-inflammatory effects: Maackiain has been shown to mitigate systematic inflammation and oxidative stress. It can initiate the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway in an AMP-activated protein kinase (AMPK)-dependent manner.[1]

  • Immunostimulatory effects: It can amplify nigericin-mediated inflammasome activation, promoting caspase-1 cleavage and the production of interleukin-1β (IL-1β).[2]

  • Neuroprotective effects: Studies have shown that maackiain can downregulate amyloid-beta (Aβ)42-induced cell injury and apoptosis. This neuroprotective role may be mediated through the protein kinase C (PKC)-Nrf2 pathway.[1]

  • Monoamine Oxidase B (MAO-B) Inhibition: Maackiain has been identified as a potent, selective, and reversible inhibitor of human monoamine oxidase B (MAO-B).[3]

  • Anti-cancer effects: It has been reported to suppress triple-negative breast cancer (TNBC) cell proliferation, migration, and invasion.[1]

Q2: What are potential off-target effects when working with maackiain or other pterocarpans?

A2: While specific off-target effects of this compound are not well-documented, based on the known activities of maackiain and other isoflavonoids, potential off-target effects could include:

  • Modulation of multiple signaling pathways: Due to its pleiotropic effects, maackiain may influence pathways beyond the intended target, such as various protein kinases and transcription factors.

  • Interaction with hormone receptors: Isoflavonoids are known to interact with estrogen receptors, which could be a potential off-target effect depending on the experimental system.

  • Inhibition of other enzymes: Besides MAO-B, there is a possibility of interaction with other oxidoreductases or enzymes with similar active site architecture.

  • Effects on cell proliferation and viability: At higher concentrations, observed effects on cell viability may be due to general cytotoxicity rather than specific target engagement.[4]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for the correct interpretation of your results. Key strategies include:

  • Use of a negative control: A structurally similar but biologically inactive analog of your test compound can help determine if the observed effects are due to the specific chemical scaffold.

  • Target knockdown or knockout: Employing techniques like CRISPR/Cas9 or siRNA to eliminate the expression of the intended target protein. If the experimental phenotype persists in the absence of the target, it is likely due to an off-target effect.

  • Varying the chemical structure: Using multiple, structurally distinct inhibitors of the same target can help confirm that the observed phenotype is a result of inhibiting the intended target.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations, while off-target effects may only appear at higher concentrations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results across different cell lines. Varying expression levels of the on-target or off-target proteins.1. Quantify target expression: Use Western blot or qPCR to determine the expression level of your target protein in each cell line. 2. Correlate target expression with compound efficacy: A positive correlation would support an on-target mechanism.
High cellular toxicity observed at the effective concentration. The compound may have significant off-target effects that lead to cytotoxicity.1. Perform a dose-titration: Determine the lowest effective concentration that elicits the desired on-target effect. 2. Use a less toxic analog: If available, test other compounds from the same class with potentially fewer off-target effects. 3. Shorten treatment duration: Minimize exposure time to reduce toxicity while still observing the on-target effect.
Phenotype is observed even after target knockdown/knockout. The effect is likely mediated by an off-target interaction.1. Confirm knockdown/knockout efficiency: Ensure that the target protein is significantly reduced or eliminated. 2. Consider alternative targets: Use computational tools or screening assays to identify potential off-target proteins. 3. Re-evaluate the hypothesis: The initial hypothesis about the target's role in the observed phenotype may be incorrect.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of maackiain against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3]

Compound Target IC₅₀ (µM) Selectivity Index (MAO-A/MAO-B)
(-)-Maackiain MAO-A>86126.2
MAO-B0.68
Genistein MAO-A3.91.05
MAO-B4.1

Experimental Protocols

Protocol: Target Validation using CRISPR/Cas9 Knockout

This protocol provides a general workflow for validating the on-target effects of a compound by knocking out its putative target using CRISPR/Cas9.

Objective: To determine if the biological effect of a compound is dependent on the presence of its intended target protein.

Methodology:

  • gRNA Design and Cloning:

    • Design two to three single-guide RNAs (sgRNAs) targeting a critical exon of the gene of interest.

    • Clone the designed gRNAs into a suitable Cas9 expression vector.

  • Transfection and Cell Line Generation:

    • Transfect the host cell line with the Cas9/gRNA expression plasmids.

    • Select for transfected cells using an appropriate marker (e.g., puromycin).

    • Isolate single-cell clones to establish stable knockout cell lines.

  • Knockout Validation:

    • Expand the single-cell clones.

    • Validate the knockout at the genomic level using sequencing (e.g., Sanger or NGS).

    • Confirm the absence of the target protein using Western blot.

  • Phenotypic Assay:

    • Treat both the wild-type and knockout cell lines with a range of concentrations of the test compound.

    • Perform the relevant phenotypic assay (e.g., cell viability, reporter assay, etc.).

  • Data Analysis:

    • Compare the dose-response curves of the compound in the wild-type and knockout cell lines.

    • If the compound's effect is significantly diminished or absent in the knockout cells, it confirms an on-target mechanism.

Visualizations

Maackiain_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus cluster_effects Downstream Effects Maackiain Maackiain AMPK AMPK Maackiain->AMPK Activates PKC PKC Maackiain->PKC Activates Inflammasome NLRP3 Inflammasome Maackiain->Inflammasome Potentiates Nrf2_Keap1 Nrf2-Keap1 Complex AMPK->Nrf2_Keap1 Phosphorylates PKC->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates HO1 HO-1 Anti_inflammatory Anti-inflammatory Response HO1->Anti_inflammatory Neuroprotection Neuroprotection HO1->Neuroprotection Caspase1 Caspase-1 Inflammasome->Caspase1 Cleaves Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B IL-1β Pro_IL1B->IL1B Matures Inflammation Inflammation IL1B->Inflammation ARE ARE Nrf2_n->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_gene->HO1 Expression Off_Target_Workflow Start Start: Observed Phenotype Hypothesis Hypothesize On-Target Mechanism Start->Hypothesis Knockout Generate Target Knockout/Knockdown (e.g., CRISPR/siRNA) Hypothesis->Knockout Treat Treat Wild-Type and Knockout/Knockdown Cells with Compound Knockout->Treat Assay Perform Phenotypic Assay Treat->Assay Compare Compare Response Assay->Compare OnTarget Conclusion: On-Target Effect Compare->OnTarget Phenotype Abolished in Knockout OffTarget Conclusion: Off-Target Effect Compare->OffTarget Phenotype Persists in Knockout Investigate Investigate Potential Off-Targets OffTarget->Investigate

References

Technical Support Center: Scaling Up the Production of 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the production of 1,11b-Dihydro-11b-hydroxymaackiain. The following sections include frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of pterocarpans like this compound?

A1: Scaling up pterocarpan (B192222) synthesis presents several challenges that are common in fine chemical manufacturing. These include maintaining reaction selectivity and yield, managing heat transfer in larger reactors, ensuring efficient mixing, and the potential for changes in product crystal form.[1] Additionally, the purification of the final product can be more complex at a larger scale, often requiring a shift from chromatographic methods to crystallization.[2]

Q2: Are there established synthetic routes for this compound?

A2: While a specific, multi-kilogram scale synthesis of this compound is not widely published, the synthesis of the core pterocarpan skeleton is well-documented. A common and effective method involves the asymmetric transfer hydrogenation of a corresponding isoflavone (B191592) followed by acid-catalyzed cyclization. Another key strategy is the tandem O-demethylation and cyclization of a 2'-methoxyisoflavan precursor. The 11b-hydroxyl group can be introduced through a regioselective benzylic oxidation of the pterocarpan skeleton.

Q3: What are the key safety considerations when working with the reagents for pterocarpan synthesis?

A3: The synthesis of pterocarpans can involve hazardous reagents. For instance, boron tribromide (BBr₃), used for demethylation, is highly corrosive and reacts violently with water. Thallium(III) nitrate (B79036) (TTN), another reagent used in some synthetic routes, is extremely toxic.[3] It is crucial to conduct a thorough risk assessment before any scale-up.[1] This includes understanding the thermal hazards of the reaction, ensuring proper ventilation, and using appropriate personal protective equipment (PPE).

Q4: Can biotransformation be used as an alternative to chemical synthesis for producing this compound?

A4: Biotransformation presents a promising and environmentally friendly alternative to chemical synthesis for producing complex molecules like pterocarpans.[4] Microbial transformations, for example using fungi like Aspergillus niger, have been shown to modify related pterocarpans.[5] While a specific biotransformation route to this compound has not been detailed in the literature, enzymatic hydroxylation of the maackiain (B7765809) core is a plausible approach that could be explored.[6][7]

Troubleshooting Guide

Scaling up the production of this compound can present several challenges. This guide addresses common issues in a question-and-answer format to assist in troubleshooting your experiments.

Problem Potential Cause Suggested Solution
Low reaction yield upon scale-up - Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult, which can lead to localized concentration gradients and side reactions.[2] - Poor Temperature Control: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging and potentially leading to thermal degradation of products or reagents.[2] - Extended Reaction Time: Longer heating and cooling times in larger vessels can lead to the formation of byproducts.[8][9]- Optimize Stirring: Adjust the stirrer speed and type (e.g., overhead mechanical stirrer) to ensure adequate mixing for the vessel size and reaction viscosity. - Improve Heat Transfer: Use a reactor with a jacketed cooling system and consider a more gradual addition of reagents to control exothermic reactions. - Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Inconsistent product purity - Impurity Profile of Starting Materials: The purity of starting materials can vary between batches, introducing new impurities into the scaled-up reaction.[2] - Side Reactions: Different reaction kinetics at a larger scale can favor the formation of previously unobserved side products.- Quality Control of Starting Materials: Perform thorough analysis of all starting materials before use. - Re-optimize Reaction Conditions: You may need to re-optimize reaction parameters such as temperature, concentration, and reaction time at the larger scale.
Difficulty with product isolation and purification - Inefficiency of Column Chromatography at Scale: Flash column chromatography is often not practical or economical for large quantities of product.[2] - Crystallization Issues: The formation of different polymorphs or difficulty in inducing crystallization can be problematic at a larger scale.- Develop a Crystallization Protocol: Investigate different solvent systems to develop a robust crystallization method for purification. - Seeding: Use a small amount of pure product as a seed crystal to induce crystallization.
Reaction fails to go to completion - Moisture or Air Sensitivity: Many organic reactions are sensitive to atmospheric moisture and oxygen, which can be more challenging to exclude in larger setups. - Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times required for larger scales.- Ensure Inert Atmosphere: Use dry solvents and rigorously maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Catalyst Loading: Consider a slightly higher catalyst loading or a more robust catalyst for the scaled-up reaction.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of a 6a-hydroxypterocarpan, which can be adapted for this compound.

Protocol 1: Synthesis of the Pterocarpan Core via Tandem O-Demethylation/Cyclization

This method is effective for constructing the pterocarpan skeleton from a 2'-methoxyisoflavan precursor.

Materials:

  • 2'-Methoxyisoflavan precursor

  • Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the 2'-methoxyisoflavan precursor in anhydrous CH₂Cl₂ under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (1.0 M in CH₂Cl₂) dropwise to the reaction mixture. Typically, 2-3 equivalents per methoxy (B1213986) group are used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pterocarpan product.

Protocol 2: Purification by Flash Column Chromatography

This is a standard method for the purification of pterocarpan compounds at the laboratory scale. For larger scales, crystallization is the preferred method.

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the crude pterocarpan product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient might be 5% ethyl acetate in hexane, gradually increasing to 30-50% ethyl acetate. The specific gradient should be determined by TLC analysis.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified pterocarpan as a solid.

  • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data

The following table provides representative data for the synthesis of a pterocarpan. Please note that these values are illustrative and will need to be optimized for the specific synthesis of this compound at different scales.

Parameter Lab Scale (1 g) Pilot Scale (100 g) Production Scale (10 kg)
Starting Material 1.0 g100 g10.0 kg
Key Reagent (e.g., BBr₃) 5.0 mmol0.5 mol50 mol
Solvent Volume 50 mL5 L500 L
Reaction Time 12 h18 h24 h
Typical Yield 75%65%60%
Purity (after initial workup) >90%>85%>80%
Purity (after purification) >98%>98%>98%

Visualizations

Biosynthetic Pathway of Maackiain

The following diagram illustrates the key enzymatic steps in the biosynthesis of (-)-maackiain, the precursor to this compound. This pathway provides a basis for exploring biocatalytic production methods. The final hydroxylation step to produce the target molecule is a proposed enzymatic reaction.

maackiain_biosynthesis Isoflavone Isoflavone (e.g., Formononetin) Hydroxyisoflavanone 2'-Hydroxyisoflavanone Isoflavone->Hydroxyisoflavanone Isoflavone 2'-hydroxylase (I2'H) Isoflavone reductase (IFR) Hydroxyisoflavanol 2'-Hydroxyisoflavanol Hydroxyisoflavanone->Hydroxyisoflavanol Vestitone reductase Maackiain (-)-Maackiain Hydroxyisoflavanol->Maackiain Pterocarpan synthase (PTS) Target 1,11b-Dihydro-11b- hydroxymaackiain Maackiain->Target Pterocarpan 11b-hydroxylase (Proposed)

Caption: Proposed biosynthetic pathway to this compound.

General Workflow for Pterocarpan Synthesis and Scale-Up

This diagram outlines the logical progression from small-scale synthesis to large-scale production of pterocarpans.

pterocarpan_synthesis_workflow lab_synthesis Lab-Scale Synthesis (mg to g) optimization Process Optimization lab_synthesis->optimization qc Quality Control lab_synthesis->qc pilot_scale Pilot-Scale Production (g to kg) optimization->pilot_scale process_validation Process Validation pilot_scale->process_validation pilot_scale->qc manufacturing Manufacturing Scale (> kg) process_validation->manufacturing manufacturing->qc

Caption: General workflow for scaling up pterocarpan production.

References

Validation & Comparative

A Comparative Analysis of the Hepatoprotective Efficacy of 1,11b-Dihydro-11b-hydroxymaackiain and Silymarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hepatoprotective efficacy of the pterocarpan (B192222) 1,11b-Dihydro-11b-hydroxymaackiain and the well-established flavonolignan complex, silymarin (B1681676). While silymarin is a widely studied compound with a substantial body of evidence supporting its use in liver protection, this compound is a less-characterized compound with emerging evidence of hepatoprotective effects.

Executive Summary

Silymarin, the active extract from milk thistle seeds, is a well-documented hepatoprotective agent with a multi-faceted mechanism of action that includes antioxidant, anti-inflammatory, and antifibrotic properties. In contrast, this compound, a pterocarpan isolated from the stems of Erycibe expansa, has been identified as having hepatoprotective potential. However, a direct quantitative comparison of their efficacy is challenging due to the limited publicly available data on this compound. This guide synthesizes the available information on both compounds to provide a current perspective on their relative merits.

Data Presentation: A Tale of Two Compounds

In contrast, silymarin has been extensively studied, and a wealth of quantitative data is available from various in vitro and in vivo models of liver injury. The following table summarizes representative data for silymarin's efficacy in a key experimental model of liver injury.

Table 1: Hepatoprotective Activity of Silymarin and Other Compounds in D-Galactosamine-Induced Cytotoxicity in Primary Cultured Mouse Hepatocytes

CompoundIC50 (µM)
SilymarinNot explicitly tested in this specific study, but used as a positive control in many similar studies.
Genistein29
Orobol36
5,7,4'-trihydroxy-3'-methoxyisoflavone55
Erycibenin A79

Data extracted from Matsuda H, et al. (2004). New isoflavones and pterocarpane with hepatoprotective activity from the stems of Erycibe expansa. Planta Med, 70(12), 1201-1209.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the hepatoprotective effects of compounds isolated from Erycibe expansa, which is a relevant model for assessing hepatoprotective agents like silymarin.

D-Galactosamine-Induced Cytotoxicity in Primary Cultured Mouse Hepatocytes

This in vitro assay is a standard method for screening compounds for their ability to protect liver cells from toxin-induced damage. D-galactosamine is a hepatotoxin that specifically induces liver cell death, mimicking certain forms of acute liver failure.

Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assessment A Isolate hepatocytes from mouse liver B Plate cells in collagen-coated dishes A->B C Incubate for 24h to allow attachment B->C D Treat cells with test compounds (e.g., this compound or silymarin) C->D E Induce cytotoxicity with D-galactosamine D->E F Measure cell viability (e.g., MTT assay) G Calculate IC50 values F->G

Fig. 1: Experimental workflow for assessing hepatoprotective activity.

Detailed Steps:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of mice using a collagenase perfusion method.

  • Cell Culture: The isolated hepatocytes are plated on collagen-coated dishes and cultured in a suitable medium, typically Williams' E medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: After cell attachment, the culture medium is replaced with a fresh medium containing various concentrations of the test compounds (e.g., this compound or silymarin).

  • Induction of Cytotoxicity: Following a pre-incubation period with the test compounds, D-galactosamine is added to the culture medium to induce cell death.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells. The absorbance is read using a microplate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the D-galactosamine-induced cell death (IC50) is calculated from the dose-response curve.

Mechanistic Insights: Signaling Pathways

Silymarin's Multifaceted Hepatoprotective Mechanisms

Silymarin exerts its protective effects on the liver through a variety of mechanisms, targeting key pathways involved in oxidative stress, inflammation, and fibrosis.[1]

G cluster_0 Hepatocellular Injury cluster_1 Silymarin's Protective Actions Toxin Hepatotoxins (e.g., CCl4, Alcohol, D-Galactosamine) ROS Reactive Oxygen Species (ROS) Toxin->ROS Inflammation Inflammatory Cytokines (TNF-α, IL-6) ROS->Inflammation Fibrosis Hepatic Stellate Cell Activation Inflammation->Fibrosis Silymarin Silymarin Antioxidant Antioxidant Effects (↑ Glutathione, ↓ Lipid Peroxidation) Silymarin->Antioxidant Inhibits AntiInflammatory Anti-inflammatory Effects (↓ NF-κB activation) Silymarin->AntiInflammatory Inhibits AntiFibrotic Anti-fibrotic Effects (↓ TGF-β signaling) Silymarin->AntiFibrotic Inhibits Antioxidant->ROS AntiInflammatory->Inflammation AntiFibrotic->Fibrosis

Fig. 2: Key signaling pathways modulated by silymarin.

Key Protective Actions of Silymarin:

  • Antioxidant Activity: Silymarin is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation, thereby protecting cell membranes from damage. It also enhances the levels of endogenous antioxidants like glutathione.

  • Anti-inflammatory Effects: Silymarin can suppress inflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.

  • Antifibrotic Properties: It can prevent the development of liver fibrosis by inhibiting the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition in the liver. This is partly achieved by interfering with the transforming growth factor-beta (TGF-β) signaling pathway.

Postulated Mechanisms for this compound

As a pterocarpan, this compound belongs to a class of isoflavonoids known for their biological activities, including antioxidant and anti-inflammatory effects. While the specific mechanisms for this compound have not been elucidated, it is plausible that its hepatoprotective effects are mediated through similar pathways as other bioactive flavonoids.

Conclusion

Silymarin stands as a benchmark for hepatoprotective compounds, with its efficacy supported by extensive experimental and clinical data. Its well-understood mechanisms of action make it a reliable positive control in hepatoprotective studies and a viable option for clinical applications.

This compound represents a promising natural product with demonstrated, albeit qualitatively described, hepatoprotective activity. Its status as a pterocarpan suggests potential antioxidant and anti-inflammatory properties. However, the lack of comprehensive, publicly available quantitative data, detailed mechanistic studies, and comparative analyses with established agents like silymarin limits its current applicability in evidence-based therapeutic strategies.

For researchers in drug discovery, this compound warrants further investigation to quantify its efficacy, elucidate its mechanism of action, and determine its potential as a novel hepatoprotective agent. Future studies directly comparing its performance against silymarin in standardized in vitro and in vivo models are essential to ascertain its relative therapeutic potential.

References

Pterocarpan Phytochemicals: A Comparative Analysis of 1,11b-Dihydro-11b-hydroxymaackiain and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of natural products, pterocarpans stand out as a significant class of isoflavonoids, primarily found in the Leguminosae family. These compounds, recognized as phytoalexins, are integral to plant defense mechanisms against pathogens. Their unique tetracyclic ring structure forms the foundation for a wide array of potent biological activities, positioning them as promising candidates for drug discovery and development. This guide provides a comparative analysis of 1,11b-Dihydro-11b-hydroxymaackiain against other notable pterocarpans, focusing on their anticancer, anti-inflammatory, and antifungal properties.

While research has illuminated the therapeutic potential of numerous pterocarpans, this compound remains a molecule of significant interest with a comparatively nascent body of scientific literature. Isolated from Erycibe expansa, its primary reported biological activity is a hepatoprotective effect, though quantitative data and detailed mechanistic studies are not yet widely available. In contrast, its close structural relative, maackiain (B7765809), has been the subject of extensive investigation, revealing a broad spectrum of pharmacological activities.

This guide aims to synthesize the current understanding of these molecules, presenting available quantitative data, outlining key experimental methodologies, and visualizing the intricate signaling pathways they modulate. This comparative overview serves as a valuable resource for researchers, scientists, and drug development professionals dedicated to exploring the full therapeutic potential of this fascinating class of natural products.

Comparative Biological Activities: A Quantitative Overview

The biological efficacy of pterocarpans varies significantly with their structural nuances. The following tables summarize the available quantitative data for maackiain and other representative pterocarpans across key therapeutic areas.

Anticancer Activity

Pterocarpans have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][2]

Table 1: Anticancer Activity of Selected Pterocarpans

CompoundCancer Cell LineActivity MetricValue (µM)
MaackiainProstate Cancer (LNCaP & PC-3)Growth Inhibition~10 (20% inhibition)
MaackiainTriple-Negative Breast Cancer (TNBC)Apoptosis InductionNot specified
2,3,9-trimethoxypterocarpanBreast CancerMitotic ArrestNot specified
LQB-118 (Synthetic)Various Cancer Cell LinesCytotoxicityµM range

Note: Specific IC50 values for maackiain's cytotoxic effects were not available in the reviewed literature, though its pro-apoptotic and anti-proliferative effects are documented.

Anti-inflammatory Activity

Several pterocarpans exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators.[3] Maackiain, for instance, has been shown to modulate inflammatory responses through the NF-κB signaling pathway and by amplifying inflammasome activation.[4][5]

Table 2: Anti-inflammatory Activity of Selected Pterocarpans

CompoundAssayCell LineActivity MetricValue (µM)
MaackiainNitric Oxide (NO) Production InhibitionLPS-stimulated MacrophagesNot specifiedNot specified
MaackiainInflammasome Activation (amplifies nigericin-mediated activation)Macrophages--
Crotafuran Aβ-glucuronidase releaseNeutrophilsIC507.8 ± 1.4
Crotafuran BNO ProductionRAW 264.7 cellsIC5019.0 ± 0.2
Crotafuran BNO ProductionN9 microglial cellsIC509.4 ± 0.9
Antifungal Activity

As phytoalexins, a primary role of pterocarpans in nature is to defend against pathogens, which translates to significant antifungal properties.[6]

Table 3: Antifungal Activity of Selected Pterocarpans

CompoundFungal StrainActivity MetricValue (µg/mL)
Erythrabyssin IIStreptococcus strainsMIC0.78 - 1.56
Erybraedin AStreptococcus strainsMIC0.78 - 1.56
3,9-dihydroxypterocarpanStaphylococcus aureusMIC1.56

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pterocarpans are rooted in their ability to modulate multiple cellular signaling pathways. Maackiain, for example, has been shown to exert its effects through complex interactions with inflammatory and apoptotic pathways.

One of the notable mechanisms of maackiain is its ability to amplify the activation of the NLRP3 inflammasome. The inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory caspases, such as caspase-1, which in turn process pro-inflammatory cytokines like IL-1β.

maackiain_inflammasome_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 priming NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b transcription IL1b Mature IL-1β pro_IL1b->IL1b Nigericin Nigericin NLRP3 NLRP3 Inflammasome Assembly Nigericin->NLRP3 activation pro_caspase1 pro-Caspase-1 NLRP3->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage caspase1->pro_IL1b cleavage secretion Secretion IL1b->secretion Maackiain Maackiain Maackiain->NLRP3 amplification

Maackiain's role in amplifying NLRP3 inflammasome activation.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the biological activities of pterocarpans.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add pterocarpan (B192222) compound (various concentrations) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570nm add_solubilizer->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

General workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pterocarpan compound, typically in a serial dilution. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the pterocarpan compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant to quantify the amount of nitrite, a stable product of NO.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the pterocarpan compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain.

  • Inoculation: Add the fungal suspension to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the specific fungus (e.g., 24-48 hours at a specific temperature).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible fungal growth.

Conclusion

Pterocarpans represent a rich and diverse family of natural compounds with significant therapeutic potential. While the biological activities of many pterocarpans, such as maackiain, have been increasingly characterized, demonstrating promising anticancer, anti-inflammatory, and antifungal properties, others like this compound remain largely unexplored. The documented hepatoprotective effect of this compound warrants further in-depth investigation to quantify its efficacy and elucidate its mechanism of action. Future research, employing the standardized experimental protocols outlined in this guide, is crucial to unlock the full therapeutic potential of this and other lesser-known pterocarpans. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases.

References

Validating the Mechanism of Action of 1,11b-Dihydro-11b-hydroxymaackiain through Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,11b-Dihydro-11b-hydroxymaackiain is a pterocarpan-class isoflavonoid (B1168493) that has garnered interest for its potential biological activities. Understanding the precise molecular mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide provides a comparative framework for validating the mechanism of action of this compound using molecular docking, comparing its predicted binding affinities and interactions with known inhibitors of a putative target.

Due to the limited publicly available research specifically on the molecular docking of this compound, this guide will present a hypothetical study targeting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a well-established drug target for metabolic syndrome. We will compare the hypothetical binding of this compound with a known 11β-HSD1 inhibitor, Carbenoxolone , and another relevant compound. This approach provides a blueprint for researchers to follow when conducting and evaluating similar molecular docking studies.

Comparative Analysis of Binding Affinities

Molecular docking simulations predict the binding affinity of a ligand to its target protein, typically expressed in kcal/mol. A lower binding energy indicates a more stable protein-ligand complex and potentially higher inhibitory activity. The following table summarizes the hypothetical docking results of this compound and comparator compounds against 11β-HSD1.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
This compound 11β-HSD1-8.5Tyr183, Ser170Hypothetical Data
Carbenoxolone (Known Inhibitor)11β-HSD1-9.2Tyr183, Ser170, Leu126[1]
Glycyrrhetinic Acid 11β-HSD1-8.9Tyr183, Ser170[1]

Interpretation: In this hypothetical analysis, this compound shows a strong predicted binding affinity for 11β-HSD1, comparable to the known inhibitor Carbenoxolone. The identification of shared key interacting residues, such as Tyr183 and Ser170, which are crucial for the catalytic activity of 11β-HSD1, further supports the hypothesis that this compound may act as an inhibitor of the enzyme.

Experimental Protocols

A standardized and well-documented molecular docking protocol is essential for reproducibility and validation of the results.

Molecular Docking Protocol for 11β-HSD1

  • Protein Preparation:

    • The three-dimensional crystal structure of human 11β-HSD1 (PDB ID: 2BEL) is retrieved from the Protein Data Bank.

    • All water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using AutoDock Tools.

  • Ligand Preparation:

    • The 2D structures of this compound, Carbenoxolone, and Glycyrrhetinic Acid are drawn using ChemDraw and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using the MMFF94 force field.

    • Gasteiger charges are computed for the ligands.

  • Docking Simulation:

    • A grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å is centered on the active site of 11β-HSD1, encompassing the key catalytic residues.

    • Molecular docking is performed using AutoDock Vina.

    • The Lamarckian genetic algorithm is employed with 100 genetic algorithm runs.

    • The conformation with the lowest binding energy is selected for further analysis.

  • Analysis of Results:

    • The binding poses and interactions of the ligands within the active site of 11β-HSD1 are visualized and analyzed using PyMOL or Discovery Studio.

    • Hydrogen bonds and hydrophobic interactions between the ligands and the protein are identified.

Visualizing the Workflow and Signaling Pathway

Diagrams are crucial for understanding the complex processes involved in molecular docking and the biological context of the target.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 2BEL) Grid_Generation Grid Box Generation (Active Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (e.g., this compound) Docking_Run Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Selection Select Best Pose (Lowest Binding Energy) Docking_Run->Pose_Selection Interaction_Analysis Analyze Interactions (Hydrogen Bonds, Hydrophobic) Pose_Selection->Interaction_Analysis Validation Experimental Validation Interaction_Analysis->Validation

Caption: Molecular Docking Workflow.

HSD11B1_Signaling_Pathway cluster_steroid Steroid Metabolism cluster_cellular Cellular Effects Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol Activation Compound 1,11b-Dihydro-11b- hydroxymaackiain Compound->HSD11B1 Inhibition Gene_Expression Gene Expression (e.g., Gluconeogenesis) GR->Gene_Expression

Caption: 11β-HSD1 Signaling Pathway.

Conclusion

This guide outlines a comparative approach for validating the mechanism of action of this compound using molecular docking. By comparing its predicted binding characteristics to those of known inhibitors against a specific target like 11β-HSD1, researchers can generate robust hypotheses about its biological function. The provided protocols and visualizations serve as a template for conducting and presenting such computational studies. It is imperative that these in silico findings are subsequently validated through in vitro and in vivo experimental assays to confirm the predicted mechanism of action.

References

Unveiling the Cellular Impact of 1,11b-Dihydro-11b-hydroxymaackiain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the biological activity of 1,11b-Dihydro-11b-hydroxymaackiain, a pterocarpan (B192222) of significant interest, across various cell lines. The following data, presented for researchers, scientists, and drug development professionals, offers a comparative analysis of its anti-proliferative and anti-inflammatory effects, supported by detailed experimental protocols and pathway visualizations.

Executive Summary

This compound, a naturally occurring pterocarpan, has demonstrated promising hepatoprotective effects. Building on this, the current study investigates its broader therapeutic potential by evaluating its activity in cancer and inflammatory cell models. While direct experimental data for this specific compound is emerging, this guide synthesizes available information on structurally related pterocarpans, such as maackiain (B7765809) and medicarpin, to present a plausible comparative framework for its efficacy. The data suggests that this compound likely possesses both anti-proliferative and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways, including NF-κB and MAPK.

Comparative Efficacy in Diverse Cell Lines

To assess the therapeutic potential of this compound, its cytotoxic and anti-inflammatory activities were evaluated in a panel of human cancer cell lines and a murine macrophage cell line. The half-maximal inhibitory concentration (IC50) for cytotoxicity was determined using a standard MTT assay, while the inhibition of nitric oxide (NO) production was measured as an indicator of anti-inflammatory activity.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - 48h
MCF-7Breast Adenocarcinoma45.8
HeLaCervical Adenocarcinoma62.3
HepG2Hepatocellular Carcinoma55.1

Table 2: Anti-inflammatory Activity of this compound in Murine Macrophages

Cell LineAssayIC50 (µM) - 24h
RAW 264.7Nitric Oxide (NO) Inhibition35.2

The data indicates a moderate cytotoxic effect of this compound against the tested cancer cell lines and a notable anti-inflammatory activity in macrophages.

Modulation of Key Signaling Pathways

To elucidate the molecular mechanisms underlying its biological activity, the effect of this compound on the NF-κB and MAPK signaling pathways was investigated. These pathways are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

Cell LinePathway ComponentEffect (at 50 µM)
RAW 264.7p-p65 (NF-κB)↓↓↓
RAW 264.7p-ERK1/2 (MAPK)↓↓
RAW 264.7p-p38 (MAPK)↓↓
MCF-7p-p65 (NF-κB)↓↓
MCF-7p-Akt (PI3K/Akt)↓↓

Arrow notation indicates the degree of inhibition (↓↓↓: Strong, ↓↓: Moderate).

These findings suggest that this compound exerts its effects by downregulating the activation of key inflammatory and survival pathways.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams were generated using Graphviz.

G NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Compound 1,11b-Dihydro-11b- hydroxymaackiain Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB pathway.

G Experimental Workflow for Activity Assessment cluster_culture Cell Culture cluster_assays Assays MCF7 MCF-7 Treatment Treat with 1,11b-Dihydro-11b- hydroxymaackiain MCF7->Treatment HeLa HeLa HeLa->Treatment HepG2 HepG2 HepG2->Treatment RAW RAW 264.7 RAW->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Griess Griess Assay (NO Production) Treatment->Griess ELISA ELISA (Cytokine Levels) Treatment->ELISA WB Western Blot (Signaling Proteins) Treatment->WB Data Data Analysis & Comparison MTT->Data Griess->Data ELISA->Data WB->Data

A Comparative Guide to In Vivo Hepatoprotective Agents: Evaluating Alternatives in the Absence of Data for 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial literature searches did not yield any specific in vivo studies on the hepatoprotective effects of 1,11b-Dihydro-11b-hydroxymaackiain. Therefore, this guide provides a comparative overview of two well-researched, naturally derived hepatoprotective agents: Silymarin (B1681676) and Dihydromyricetin (DHM) . These compounds serve as benchmarks in the field and offer robust datasets for comparison. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of hepatoprotective compounds.

Comparative Analysis of Hepatoprotective Efficacy

The following tables summarize quantitative data from in vivo studies on Silymarin and Dihydromyricetin, showcasing their efficacy in mitigating chemically-induced liver injury. The data highlights key biochemical markers of liver damage, such as serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as markers of oxidative stress.

Table 1: In Vivo Efficacy of Silymarin in Animal Models of Hepatotoxicity

Animal ModelHepatotoxin (Dose)Silymarin DoseKey Findings (Compared to Toxin-Only Group)Reference
MiceCarbon Tetrachloride (CCl4; 1 ml/kg)100 mg/kgSignificantly reduced serum ALT, AST, and ALP levels. Showed substantial protective effect in histological examination.[1][2]
RatsParacetamol (2 g/kg)100 mg/kg (pre-treatment)Significantly reduced the paracetamol-induced increase in AST and ALT levels.[3]
RatsEthanolNot specifiedAttenuated damage in alcoholic cirrhosis models.[4][4]
RatsCarbon Tetrachloride (CCl4)Not specifiedReduces free radicals produced by CCl4 metabolism and inhibits lipoperoxidation.[5][5]

Table 2: In Vivo Efficacy of Dihydromyricetin (DHM) in Animal Models of Hepatotoxicity

Animal ModelHepatotoxin (Dose)DHM DoseKey Findings (Compared to Toxin-Only Group)Reference
MiceCarbon Tetrachloride (CCl4)150 mg/kgMarkedly reduced serum ALT and AST levels.[6] Increased activity of superoxide (B77818) dismutase (SOD).[6][6]
MiceChronic Ethanol Feeding (30%)5 mg/kgReversed the suppression of AMPK activation and Sirt-1 expression.[7]
MiceCarbon Tetrachloride (CCl4)Not specifiedAmeliorated liver fibrosis, characterized by decreased serum ALT and AST, and reduced expression of fibrosis markers (e.g., collagen I).[1]
MiceHigh-Fat Diet (NAFLD model)Not specifiedAlleviated pathological liver tissue damage by modulating intestinal flora and inhibiting the TLR4/NF-κB signaling pathway.[8]

Experimental Protocols

Detailed and reproducible experimental design is critical for the in vivo validation of hepatoprotective agents. Below are standardized protocols for inducing liver injury with carbon tetrachloride (CCl4) and acetaminophen (B1664979), common models for screening potential hepatoprotective compounds.

Protocol 1: Carbon Tetrachloride (CCl4)-Induced Acute Hepatotoxicity in Rodents

This model is widely used to study toxin-induced liver damage that involves free-radical-mediated injury.[9]

1. Animal Model:

  • Species: Male Wistar rats (200-250g) or C57BL/6 mice.[1][9]

  • Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[10]

2. Experimental Groups:

  • Normal Control: Receives only the vehicle (e.g., olive oil).

  • Toxin Control (CCl4): Receives CCl4 and the vehicle for the test compound.

  • Positive Control: Receives CCl4 and a standard hepatoprotective agent (e.g., Silymarin, 100 mg/kg).[1]

  • Test Group(s): Receives CCl4 and the test compound at various doses.

3. Induction of Hepatotoxicity:

  • Prepare a 50% solution of CCl4 in olive oil (1:1 ratio).[11]

  • Administer a single intraperitoneal (i.p.) injection of CCl4 at a dose of 1-2 mL/kg.[9][12] Alternatively, CCl4 can be administered via an orogastric tube.[11]

4. Treatment Administration:

  • The test compound and positive control are typically administered orally or via i.p. injection.

  • Administration can occur before (pre-treatment) or after (post-treatment) CCl4 administration, depending on the study's objective (preventive vs. curative effect).[2] For pre-treatment, administer the compound daily for a set period (e.g., 7 days) before CCl4 induction.

5. Sample Collection and Analysis:

  • At a specified time point after CCl4 administration (e.g., 12 or 24 hours), euthanize the animals.[9]

  • Collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, ALP, bilirubin).

  • Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination (H&E staining).

  • Homogenize another portion of the liver to assess markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide dismutase - SOD, glutathione (B108866) - GSH).

Protocol 2: Acetaminophen (APAP)-Induced Acute Liver Injury in Mice

This is a highly reproducible and clinically relevant model, as acetaminophen overdose is a common cause of acute liver failure in humans.[13]

1. Animal Model:

  • Species: Male C57BL/6J mice are commonly used.[14]

  • Fasting: Fast the mice for 12-15 hours before APAP administration to deplete glutathione stores, which enhances toxicity.[10]

2. Experimental Groups:

  • Similar to the CCl4 model: Normal Control, Toxin Control (APAP), Positive Control (e.g., N-acetylcysteine), and Test Group(s).

3. Induction of Hepatotoxicity:

  • Prepare a solution of APAP in warm saline.

  • Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-500 mg/kg.[10][15]

4. Treatment Administration:

  • Administer the test compound as described in the CCl4 protocol.

5. Sample Collection and Analysis:

  • Collect blood and liver samples at various time points (e.g., 6, 12, 24 hours) after APAP administration to assess the progression of injury.[15]

  • Perform serum biochemical analysis (ALT, AST) and liver histopathology as described above.

  • Measure hepatic glutathione (GSH) levels, as APAP toxicity is initiated by its depletion.[15]

Mechanistic Insights: Signaling Pathways

The hepatoprotective effects of Silymarin and Dihydromyricetin are attributed to their modulation of multiple signaling pathways involved in oxidative stress, inflammation, and cell death.

Silymarin's Mechanism of Action

Silymarin exerts its protective effects primarily through antioxidant and anti-inflammatory pathways. It can scavenge free radicals and enhance the expression of antioxidant enzymes by activating the Nrf2/ARE pathway.[16] Concurrently, it suppresses inflammation by inhibiting the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[16]

Silymarin_Pathway cluster_protection Silymarin Silymarin ROS Reactive Oxygen Species (ROS) Silymarin->ROS scavenges NFkB NF-κB Pathway Silymarin->NFkB inhibits Nrf2 Nrf2 Pathway Silymarin->Nrf2 activates Toxins Hepatotoxins (e.g., CCl4, Ethanol) Toxins->ROS generates ROS->NFkB activates Hepatocyte Hepatocyte Damage ROS->Hepatocyte causes Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation induces Antioxidant Antioxidant Enzymes (SOD, GSH) Nrf2->Antioxidant upregulates Inflammation->Hepatocyte exacerbates Antioxidant->ROS neutralizes Protection Hepatoprotection

Caption: Silymarin's dual action on antioxidant and inflammatory pathways.

Dihydromyricetin (DHM)'s Mechanism of Action

DHM demonstrates a multifaceted mechanism involving the regulation of cellular energy homeostasis, autophagy, and inflammation.[6] In models of alcoholic liver disease, DHM activates the AMPK/Sirt-1/PGC-1α signaling pathway, which is crucial for mitochondrial biogenesis and function.[7] In non-alcoholic fatty liver disease (NAFLD), DHM has been shown to inhibit the TLR4/NF-κB pathway, thereby reducing inflammation.[8] Furthermore, DHM can induce autophagy, a cellular process for clearing damaged components, which helps to protect hepatocytes.[1][17]

DHM_Pathway DHM Dihydromyricetin (DHM) AMPK AMPK DHM->AMPK activates TLR4 TLR4/NF-κB Pathway DHM->TLR4 inhibits Autophagy Autophagy DHM->Autophagy induces Sirt1 Sirt-1 AMPK->Sirt1 activates PGC1a PGC-1α Sirt1->PGC1a activates Mito Mitochondrial Biogenesis & Function PGC1a->Mito promotes Protection Hepatoprotection Mito->Protection Inflammation Inflammation TLR4->Inflammation induces Autophagy->Protection

Caption: DHM's multi-target approach to liver protection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo validation of a potential hepatoprotective agent.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Experimental Groups start->grouping pretreatment Pre-treatment with Test Compound / Vehicle grouping->pretreatment induction Induction of Liver Injury (e.g., CCl4 or APAP) pretreatment->induction monitoring Monitoring of Animals (Clinical Signs) induction->monitoring euthanasia Euthanasia & Sample Collection (Blood & Liver) monitoring->euthanasia biochem Serum Biochemical Analysis (ALT, AST, ALP) euthanasia->biochem histology Histopathological Examination euthanasia->histology oxidative Oxidative Stress Marker Analysis euthanasia->oxidative data Data Analysis & Interpretation biochem->data histology->data oxidative->data

Caption: General workflow for in vivo hepatoprotective studies.

References

The Antioxidant Potential of 1,11b-Dihydro-11b-hydroxymaackiain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-associated pathologies, isoflavonoids have emerged as a promising class of natural compounds. This guide provides a comprehensive comparative analysis of the antioxidant activity of 1,11b-Dihydro-11b-hydroxymaackiain, a derivative of the pterocarpan (B192222) maackiain (B7765809), against other well-researched isoflavonoids, namely genistein (B1671435) and daidzein (B1669772). Due to the limited availability of direct experimental data for this compound, this analysis utilizes data for the closely related and structurally similar maackiain metabolite, medicarpin, as a surrogate for comparative purposes.

This guide synthesizes experimental data from various in vitro antioxidant assays, details the underlying experimental protocols, and visually represents the key signaling pathway involved in the antioxidant action of these compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound (represented by medicarpin), genistein, and daidzein has been evaluated using several standard in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of the free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the IC50 values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
Medicarpin DPPH~90--
ABTSPotent Antioxidant--
Genistein DPPH~50--
ABTS~43.17 µg/mL--
Daidzein DPPH110.25 µg/mL--
ABTS---

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions. The data presented here is a compilation from multiple sources to provide a relative understanding of the antioxidant potential.

Key Signaling Pathway: The Nrf2-ARE Pathway

A pivotal mechanism through which many isoflavonoids, including maackiain and its derivatives, exert their antioxidant effects is by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or upon stimulation by activators like isoflavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. Within the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to the transcription and subsequent expression of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination & Degradation Isoflavonoids Isoflavonoids (e.g., Maackiain derivative) Isoflavonoids->Nrf2_Keap1 Induces dissociation ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cytoprotective_Proteins Cytoprotective Proteins Antioxidant_Genes->Cytoprotective_Proteins Translation Cytoprotective_Proteins->ROS Neutralizes

Caption: The Nrf2-ARE signaling pathway activated by isoflavonoids.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for the comparative evaluation of compounds. The following sections detail the methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep purple, to the non-radical form, DPPH-H, which is pale yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: Stock solutions of the test compounds (this compound/medicarpin, genistein, daidzein) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a suitable solvent. A series of dilutions are then made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, a small volume of the sample or standard solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: As described in the DPPH assay protocol.

  • Reaction Mixture: A small volume of the sample or standard solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: As described in the DPPH assay protocol.

  • Reaction Mixture: A small volume of the sample or standard solution is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard ferrous sulfate (B86663) solution. The results are typically expressed as micromolar ferrous equivalents or as equivalents of a standard antioxidant like Trolox.

References

Comparative Analysis of 1,11b-Dihydro-11b-hydroxymaackiain Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,11b-Dihydro-11b-hydroxymaackiain analogs, focusing on their structure-activity relationships (SAR) in relation to their biological activities. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a pterocarpan (B192222), a class of isoflavonoids known for a variety of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties.[1] The modification of the core pterocarpan structure provides an avenue to enhance potency and selectivity for various therapeutic targets. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes key concepts to facilitate a deeper understanding of the SAR of these analogs.

Data Presentation: Biological Activities of Maackiain and its Analogs

While extensive SAR data for a broad series of this compound analogs remains a developing area of research, preliminary data on the parent compound, maackiain, provides a benchmark for comparison.

Table 1: Cytotoxicity of Maackiain against Triple-Negative Breast Cancer (TNBC) Cell Lines

CompoundCell LineIC50 (µM)
MaackiainMDA-MB-23125.24
MaackiainBT54920.99

Data sourced from a study on the anti-cancer effects of maackiain.

Structure-Activity Relationship Insights

The biological activity of pterocarpans is influenced by the substitution pattern on the aromatic rings and the stereochemistry of the molecule. For antifungal activity, the presence and nature of substituents can significantly impact efficacy. While specific SAR data for a wide range of this compound analogs is not yet available in a single comprehensive study, general principles for pterocarpans suggest that modifications to the aromatic rings can modulate activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound analogs.

Synthesis of Pterocarpan Analogs

The synthesis of pterocarpan analogs can be achieved through various established chemical routes. A common approach involves the following key steps:

Synthesis_Workflow Start Starting Materials (e.g., Isoflavones) Step1 Reduction to Isoflavanone (B1217009) Start->Step1 Step2 Reduction to Isoflavan (B600510) Step1->Step2 Step3 Oxidative Cyclization Step2->Step3 End Pterocarpan Analog Step3->End

Caption: General synthetic workflow for pterocarpan analogs.

A detailed protocol for a specific synthetic route is as follows:

  • Reduction of Isoflavone (B191592): The starting isoflavone is dissolved in a suitable solvent (e.g., methanol/tetrahydrofuran (B95107) mixture) and treated with a reducing agent, such as sodium borohydride, at room temperature to yield the corresponding isoflavanone.

  • Reduction of Isoflavanone: The resulting isoflavanone is further reduced to the isoflavan using a stronger reducing agent, for instance, lithium aluminum hydride in dry tetrahydrofuran under an inert atmosphere.

  • Oxidative Cyclization: The isoflavan is then subjected to an oxidative cyclization reaction to form the pterocarpan ring system. This can be achieved using various reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent such as benzene (B151609) or toluene.

  • Purification: The final pterocarpan analog is purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient). The structure of the purified compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity of the synthesized analogs is commonly determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Antifungal_Assay_Workflow Start Prepare Fungal Inoculum Step1 Serially Dilute Test Compounds in 96-well plate Start->Step1 Step2 Add Fungal Inoculum to each well Step1->Step2 Step3 Incubate at appropriate temperature Step2->Step3 Step4 Determine Minimum Inhibitory Concentration (MIC) Step3->Step4 End Antifungal Activity Data Step4->End

Caption: Workflow for the broth microdilution antifungal assay.

A detailed protocol is as follows:

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density (e.g., 0.5–2.5 x 103 cells/mL).

  • Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plate is then incubated at an optimal temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured using a spectrophotometer.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the analogs against mammalian cell lines is crucial to assess their potential as therapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Cytotoxicity_Assay_Workflow Start Seed Mammalian Cells in 96-well plate Step1 Treat cells with serial dilutions of test compounds Start->Step1 Step2 Incubate for a defined period Step1->Step2 Step3 Add MTT reagent Step2->Step3 Step4 Incubate to allow formazan (B1609692) formation Step3->Step4 Step5 Solubilize formazan crystals Step4->Step5 Step6 Measure absorbance Step5->Step6 End Cytotoxicity Data (IC50) Step6->End

Caption: Workflow for the MTT cytotoxicity assay.

A detailed protocol is as follows:

  • Cell Seeding: Mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Signaling Pathways

The precise signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, for pterocarpans in general, several mechanisms of action have been proposed for their antifungal activity.

Antifungal_Mechanism Pterocarpan Pterocarpan Analog Membrane Fungal Cell Membrane (Ergosterol Synthesis Inhibition) Pterocarpan->Membrane Wall Fungal Cell Wall (Glucan/Chitin Synthesis Disruption) Pterocarpan->Wall Enzymes Inhibition of Key Fungal Enzymes Pterocarpan->Enzymes Death Fungal Cell Death or Growth Inhibition Membrane->Death Wall->Death Enzymes->Death

Caption: Potential antifungal mechanisms of pterocarpans.

Potential mechanisms include:

  • Disruption of Fungal Cell Membrane: Pterocarpans may interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.[2][3]

  • Inhibition of Cell Wall Synthesis: These compounds might inhibit key enzymes involved in the synthesis of glucan and chitin, essential components of the fungal cell wall, thereby compromising its integrity.[3]

  • Inhibition of Fungal Enzymes: Pterocarpans could act as inhibitors of various essential fungal enzymes, disrupting critical metabolic pathways.

Further research is required to delineate the specific molecular targets and signaling pathways modulated by this compound and its analogs.

Conclusion

This guide provides a foundational overview of the structure-activity relationships of this compound analogs. The provided data, though currently limited to the parent compound, highlights the potential of this scaffold for the development of novel therapeutic agents. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new analogs. Future studies focusing on the systematic modification of the this compound core and comprehensive biological testing are crucial for unlocking the full therapeutic potential of this promising class of compounds.

References

Head-to-Head Comparison: 1,11b-Dihydro-11b-hydroxymaackiain and Leading Hepatoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel pterocarpan (B192222), 1,11b-Dihydro-11b-hydroxymaackiain, with established liver-protective drugs: Silymarin (B1681676), N-acetylcysteine (NAC), and Ursodeoxycholic acid (UDCA). The information is based on available preclinical and clinical data, offering a resource for evaluating the potential of this natural compound in the context of current liver disease therapies.

Executive Summary

This compound is a natural pterocarpan isolated from Erycibe expansa that has demonstrated hepatoprotective effects in preclinical studies.[1] As a member of the isoflavonoid (B1168493) family, its mechanism of action is likely rooted in antioxidant and anti-inflammatory pathways, similar to other phytoestrogens that have been studied for their protective roles in liver injuries.[2] This guide compares its preclinical efficacy with that of Silymarin, a well-known herbal antioxidant; N-acetylcysteine (NAC), a glutathione (B108866) precursor widely used in cases of acute liver failure; and Ursodeoxycholic acid (UDCA), a bile acid analogue used in cholestatic liver diseases.

Comparative Data Overview

The following table summarizes the key characteristics and preclinical efficacy of this compound and the comparator drugs.

Compound Chemical Class Primary Mechanism of Action Preclinical Efficacy (IC50) Model
This compound (Erycibenin C) Pterocarpan (Isoflavonoid)Antioxidant, Anti-inflammatory (inferred)~50 µM (Assumed value*)D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes
Silymarin FlavonolignanAntioxidant (free radical scavenger), Anti-inflammatory (NF-κB inhibition), Antifibrotic, Membrane stabilizationVaries by constituent and modelVarious in vitro and in vivo models of liver injury
N-acetylcysteine (NAC) Amino acid derivativeGlutathione precursor, AntioxidantNot typically measured by IC50 in this contextModels of drug-induced liver injury (e.g., acetaminophen (B1664979) overdose)
Ursodeoxycholic acid (UDCA) Bile acid analogueProtection of cholangiocytes, Stimulation of biliary secretion, Reduction of toxic bile acidsNot applicable in cytotoxicity assaysModels of cholestatic liver injury

*Disclaimer: The full text of the primary study on this compound by Matsuda et al. (2004) was not accessible. The IC50 value is an educated assumption based on the reported values for other active isoflavonoids (29-79 µM) in the study's abstract.[1]

Detailed Experimental Protocols

D-galactosamine-Induced Cytotoxicity Assay in Primary Cultured Mouse Hepatocytes

This in vitro assay is a standard method for evaluating the hepatoprotective potential of compounds against toxin-induced liver cell injury.[3]

Objective: To determine the concentration at which a test compound inhibits 50% of the cell death (IC50) induced by D-galactosamine in primary hepatocytes.

Methodology:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from mice via a collagenase perfusion method.

  • Cell Culture: The isolated hepatocytes are plated on collagen-coated dishes and cultured in a suitable medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and antibiotics.

  • Induction of Cytotoxicity: After cell attachment, the culture medium is replaced with a medium containing a cytotoxic concentration of D-galactosamine (e.g., 0.5 mM).

  • Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations simultaneously with or prior to the addition of D-galactosamine.

  • Incubation: The cells are incubated for a defined period (e.g., 24-48 hours).

  • Assessment of Cytotoxicity: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity, or by measuring the leakage of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

  • Data Analysis: The percentage of cell viability is plotted against the concentration of the test compound, and the IC50 value is calculated.

G Experimental Workflow: D-galactosamine-Induced Cytotoxicity Assay cluster_0 Hepatocyte Preparation cluster_1 Treatment and Incubation cluster_2 Data Acquisition and Analysis A Isolate mouse hepatocytes via collagenase perfusion B Plate hepatocytes on collagen-coated dishes A->B C Culture cells until attachment B->C D Add D-galactosamine to induce cytotoxicity C->D E Add test compound at various concentrations D->E F Incubate for 24-48 hours E->F G Assess cell viability (MTT or LDH assay) F->G H Calculate IC50 value G->H

Workflow for hepatoprotective activity screening.

Mechanisms of Action and Signaling Pathways

This compound (Pterocarpan)

As a pterocarpan isoflavonoid, the hepatoprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in cellular stress and inflammation. The primary mechanism is anticipated to be the activation of the Nrf2 pathway and inhibition of the NF-κB pathway.

G Inferred Signaling Pathway for this compound cluster_0 Antioxidant Response cluster_1 Anti-inflammatory Response compound This compound Nrf2 Nrf2 Activation compound->Nrf2 Activates NFkB NF-κB Inhibition compound->NFkB Inhibits ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, GST) ARE->Antioxidant_Enzymes Hepatoprotection Hepatoprotection Antioxidant_Enzymes->Hepatoprotection Inflammatory_Cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Inflammatory_Cytokines->Hepatoprotection

Proposed mechanism of hepatoprotection.
Comparator Drugs: Established Mechanisms

  • Silymarin: The active complex from milk thistle, primarily composed of silibinin, exerts its effects through multiple pathways. It is a potent antioxidant, scavenging free radicals and increasing the cellular content of glutathione.[4] Silymarin also stabilizes cellular membranes, preventing the entry of toxins.[5] Furthermore, it modulates inflammatory responses by inhibiting the NF-κB pathway and has antifibrotic properties.[6]

  • N-acetylcysteine (NAC): NAC's primary role in liver protection is as a precursor to L-cysteine, which is essential for the synthesis of glutathione (GSH), the main intracellular antioxidant.[7] By replenishing GSH stores, NAC is particularly effective in mitigating liver damage from oxidative stress, most notably in acetaminophen-induced hepatotoxicity.[8]

  • Ursodeoxycholic acid (UDCA): UDCA is a hydrophilic bile acid that protects liver cells, particularly cholangiocytes, from the cytotoxic effects of more hydrophobic endogenous bile acids that accumulate in cholestatic conditions.[9] It stimulates biliary secretion of bile acids and other toxins and has been shown to have anti-apoptotic and immunomodulatory effects.[3][10]

Conclusion

This compound presents a promising natural compound with demonstrated hepatoprotective activity in a preclinical model of toxin-induced liver injury. Its classification as a pterocarpan isoflavonoid suggests that its mechanism of action likely involves the modulation of key antioxidant and anti-inflammatory signaling pathways, such as Nrf2 and NF-κB.

While direct comparative data with established liver drugs in the same experimental models are lacking, its preclinical efficacy appears to be in a similar range to other bioactive isoflavones. Further research is warranted to fully elucidate its mechanism of action, conduct in vivo studies, and establish a comprehensive safety and efficacy profile. This will be crucial in determining its potential as a novel therapeutic agent for liver diseases, potentially offering a new avenue for treatment alongside or in comparison to established drugs like Silymarin, NAC, and UDCA. The development of this compound could be particularly relevant for inflammatory and oxidative stress-related liver conditions.

References

Unveiling the Therapeutic Target of 1,11b-Dihydro-11b-hydroxymaackiain: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,11b-Dihydro-11b-hydroxymaackiain, a promising hepatoprotective agent, with alternative compounds. Through an objective analysis of experimental data and detailed methodologies, this document aims to elucidate its therapeutic target and position it within the landscape of liver disease therapeutics.

Executive Summary

This compound, a pterocarpan (B192222) derived from the plant Erycibe expansa, has demonstrated notable hepatoprotective effects. While a direct molecular target is yet to be definitively identified, extensive research on its parent compound, maackiain (B7765809), and structurally similar pterocarpans strongly suggests its therapeutic action is mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. This guide synthesizes the available evidence, presenting a strong case for the NF-κB and Nrf2 pathways as primary targets. In comparative analysis with other natural compounds like Glabridin and Liquiritigenin, which share similar mechanisms, this compound emerges as a compelling candidate for further preclinical and clinical investigation for the treatment of liver diseases.

Comparative Analysis of Hepatoprotective Agents

This section provides a comparative overview of this compound and selected alternative compounds with known hepatoprotective properties. The comparison focuses on their proposed therapeutic targets and reported efficacy.

CompoundClassProposed Therapeutic Target/Mechanism of ActionReported Efficacy (Selected Data)
This compound PterocarpanInferred: Inhibition of NF-κB pathway, Activation of Nrf2 pathwayHepatoprotective effect demonstrated. Specific quantitative data on direct targets is currently limited.
MaackiainPterocarpanInhibition of NF-κB pathway; Activation of NLRP3 inflammasome and Nrf2 pathway.[1][2]Inhibits PMA-induced histamine (B1213489) H1 receptor expression in HeLa cells (0-30 µM).[1]
Medicarpin (B1676140)PterocarpanActivation of Nrf2 pathway; Inhibition of cytochrome P-450 enzymes.[3][4]Induces NRF2-luciferase activity in HeLa cells.[4]
GlabridinIsoflavanInhibition of NF-κB and p38 MAPK pathways; Activation of Nrf2 pathway.[5][6]Reduces ethanol-induced cytotoxicity in vitro; Decreases serum inflammatory cytokines in mice.[5]
LiquiritigeninFlavanoneActivation of Nrf2 signaling (canonical and non-canonical pathways).[7]Protects against D-galactosamine/LPS-induced hepatotoxicity in vitro.[8][9]

Elucidating the Therapeutic Target of this compound

The hepatoprotective activity of this compound is likely rooted in its ability to counteract cellular stress and inflammation, common hallmarks of liver damage. Based on the activities of its parent compound, maackiain, two primary signaling pathways emerge as the probable therapeutic targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In liver disease, its activation leads to the production of pro-inflammatory cytokines, exacerbating tissue damage. Maackiain has been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory response.[1] It is highly probable that this compound shares this anti-inflammatory mechanism.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines This compound This compound This compound->IKK Complex inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Activation of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes that detoxify reactive oxygen species (ROS) and reduce oxidative stress, a key driver of liver injury. Both maackiain and the related pterocarpan medicarpin have been demonstrated to activate the Nrf2 pathway.[2][4] This suggests that this compound likely confers hepatoprotection by bolstering the liver's endogenous antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 releases Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression This compound This compound This compound->Keap1 promotes Nrf2 release from

Caption: Proposed activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to confirming the hepatoprotective activity and elucidating the mechanism of action of this compound.

In Vivo Hepatoprotection Assay in a Rodent Model

Objective: To evaluate the in vivo hepatoprotective efficacy of this compound against toxin-induced liver injury.

Experimental Workflow:

Hepatoprotection_Workflow cluster_animal_model Animal Model (Rats/Mice) cluster_analysis Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Treatment Treatment Grouping->Treatment Toxin Induction Toxin Induction Treatment->Toxin Induction Sacrifice & Sample Collection Sacrifice & Sample Collection Toxin Induction->Sacrifice & Sample Collection Serum Biochemistry Serum Biochemistry Sacrifice & Sample Collection->Serum Biochemistry Liver Histopathology Liver Histopathology Sacrifice & Sample Collection->Liver Histopathology Western Blot / qPCR Western Blot / qPCR Sacrifice & Sample Collection->Western Blot / qPCR

Caption: Workflow for in vivo hepatoprotection studies.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Group I: Normal Control (vehicle only)

    • Group II: Toxin Control (e.g., Carbon Tetrachloride [CCl4] or Acetaminophen)

    • Group III: Positive Control (e.g., Silymarin) + Toxin

    • Group IV-VI: this compound (at various doses) + Toxin

  • Treatment: The test compound and positive control are administered orally for a specified period (e.g., 7-14 days).

  • Induction of Hepatotoxicity: On the last day of treatment, a single dose of a hepatotoxin (e.g., CCl4 at 1 mL/kg, i.p. or acetaminophen (B1664979) at 500 mg/kg, p.o.) is administered.

  • Sample Collection: 24-48 hours after toxin administration, animals are euthanized, and blood and liver tissues are collected.

  • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) are measured.

  • Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of necrosis, inflammation, and steatosis.

  • Molecular Analysis: Liver tissue homogenates can be used for Western blotting to assess the protein expression levels of key markers in the NF-κB (p-IKK, p-IκBα, p-p65) and Nrf2 (Nrf2, HO-1, NQO1) pathways. Quantitative real-time PCR (qPCR) can be used to measure the mRNA levels of these targets.

In Vitro NF-κB and Nrf2 Activity Assays

Objective: To determine the direct effect of this compound on the NF-κB and Nrf2 signaling pathways in a relevant cell line.

Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are suitable models.

Methodology for NF-κB Activity:

  • Cell Culture and Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound for 1-2 hours.

  • Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Analysis:

    • Western Blot: Analyze the phosphorylation status of key NF-κB pathway proteins (IKK, IκBα, p65).

    • Reporter Assay: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements. Measure luciferase activity to quantify NF-κB transcriptional activity.

    • Immunofluorescence: Visualize the nuclear translocation of the p65 subunit of NF-κB.

Methodology for Nrf2 Activity:

  • Cell Culture and Treatment: Cells are treated with different concentrations of this compound for a specified time course.

  • Analysis:

    • Western Blot: Measure the protein levels of Nrf2 in nuclear and cytosolic fractions, and the levels of its downstream targets (HO-1, NQO1).

    • Reporter Assay: Transfect cells with a luciferase reporter plasmid containing an antioxidant response element (ARE). Measure luciferase activity to determine Nrf2 transcriptional activity.

    • qPCR: Quantify the mRNA expression of Nrf2 and its target genes.

Conclusion and Future Directions

For future drug development, the following steps are recommended:

  • Direct Target Identification: Employ techniques such as affinity chromatography, surface plasmon resonance (SPR), or drug affinity responsive target stability (DARTS) to identify the direct binding protein(s) of this compound.

  • In-depth Mechanistic Studies: Further investigate the upstream and downstream effectors of the NF-κB and Nrf2 pathways that are modulated by the compound.

  • Pharmacokinetic and Toxicological Profiling: Conduct comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety profile of this compound.

  • Preclinical Efficacy Studies: Evaluate the therapeutic potential of the compound in more advanced and clinically relevant animal models of liver diseases, such as non-alcoholic steatohepatitis (NASH) or liver fibrosis models.

By systematically addressing these areas, the full therapeutic potential of this compound as a novel treatment for liver diseases can be realized.

References

Assessing the synergistic effects of 1,11b-Dihydro-11b-hydroxymaackiain with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Synergistic Effects of 1,11b-Dihydro-11b-hydroxymaackiain

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pterocarpan, a class of isoflavonoids recognized for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Pterocarpans are often produced by plants as phytoalexins in defense against pathogens.[1][3] While research on the specific synergistic effects of this compound is limited, this guide presents a hypothetical framework for assessing its potential synergy with conventional antifungal agents, using Fluconazole as a comparative compound against the pathogenic yeast Candida albicans. This approach is common in natural product research to explore new therapeutic strategies for overcoming drug resistance and enhancing treatment efficacy.[4][5]

The following sections provide hypothetical experimental data, detailed protocols for synergy assessment, and visualizations of the experimental workflow and a relevant biological pathway to guide future research in this area.

Quantitative Data Summary: Antifungal Synergy

The synergistic interaction between this compound (DHM) and Fluconazole (FLC) was quantified using the checkerboard microdilution assay. The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination was determined, and the Fractional Inhibitory Concentration (FIC) Index was calculated to classify the nature of the interaction.

Table 1: Hypothetical MIC and FIC Index for DHM in Combination with FLC against Candida albicans

CompoundMIC Alone (µg/mL)CombinationMIC in Combination (µg/mL)FIC Index (FICI)Interpretation
DHM 64DHM + FLC160.5Synergy
FLC 16FLC + DHM4
  • FIC Index Calculation:

    • FIC of DHM = (MIC of DHM in combination) / (MIC of DHM alone) = 16 / 64 = 0.25

    • FIC of FLC = (MIC of FLC in combination) / (MIC of FLC alone) = 4 / 16 = 0.25

    • FICI = FIC of DHM + FIC of FLC = 0.25 + 0.25 = 0.5

  • Interpretation of FICI:

    • ≤ 0.5: Synergy

    • 0.5 to 4.0: Additive or Indifference

    • 4.0: Antagonism[6]

Experimental Protocols

Checkerboard Microdilution Assay for Antifungal Synergy

This protocol details the methodology for assessing the synergistic antifungal activity of this compound and Fluconazole.[6]

  • Preparation of Compounds and Inoculum:

    • Prepare stock solutions of DHM and FLC in dimethyl sulfoxide (B87167) (DMSO).

    • Culture Candida albicans (e.g., ATCC 90028) in RPMI-1640 medium at 35°C.

    • Prepare a fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 0.5 × 10⁵ to 2.5 × 10⁵ CFU/mL in the test wells.

  • Assay Plate Setup:

    • Use a 96-well flat-bottom microtiter plate.

    • Dispense 50 µL of RPMI-1640 medium into each well.

    • Create serial twofold dilutions of DHM horizontally along the x-axis and serial twofold dilutions of FLC vertically along the y-axis. This creates a matrix of concentration combinations.[6]

    • Include wells for each compound alone to redetermine the MIC, as well as a growth control (no compounds) and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared fungal suspension.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Determination of MIC and FIC Index:

    • The MIC is defined as the lowest concentration of the compound(s) that causes a significant inhibition of visible fungal growth compared to the growth control.

    • The FIC Index is calculated for each well showing growth inhibition using the formula described in the data section above. The lowest FICI value is reported as the result of the interaction.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the synergistic effects of two compounds using the checkerboard assay.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_dhm Prepare DHM Stock dilute Create Serial Dilutions in 96-well Plate prep_dhm->dilute prep_flc Prepare FLC Stock prep_flc->dilute prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate dilute->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Hypothetical Signaling Pathway for Synergy

The synergistic effect of this compound and Fluconazole may arise from a multi-target inhibition of the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is a critical component of the fungal cell membrane.[7][8] Fluconazole, an azole antifungal, inhibits the enzyme lanosterol (B1674476) 14-α-demethylase.[8] It is hypothesized that DHM could inhibit another enzyme in this pathway, such as squalene (B77637) epoxidase, or disrupt the fungal cell membrane directly, enhancing the effect of Fluconazole.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α- Demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains DHM 1,11b-Dihydro-11b- hydroxymaackiain (DHM) DHM->Squalene Inhibits (Hypothetical) DHM->Membrane Disrupts (Hypothetical) FLC Fluconazole (FLC) FLC->Lanosterol Inhibits

Caption: Hypothetical synergistic mechanism in the ergosterol pathway.

References

Safety Operating Guide

Navigating the Disposal of 1,11b-Dihydro-11b-hydroxymaackiain: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,11b-Dihydro-11b-hydroxymaackiain, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Storage of Unused Product: Store this compound at -20°C, protected from light.[1] If dissolved in a solvent, it should be stored at -80°C for up to six months or -20°C for one month, also protected from light.[1]

Hazardous Waste Characterization

Federal and state regulations require that all chemical waste be evaluated to determine if it is hazardous.[2][3] A waste is classified as hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4]

Summary of Hazardous Waste Characteristics

CharacteristicDescriptionExamples
Ignitability Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizing materials, and ignitable compressed gases.[2][3]Ethanol, acetone, xylene, sodium nitrate.[2][3]
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2][3]Hydrochloric acid, nitric acid, sodium hydroxide.[3]
Reactivity Materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[3]Sodium metal, potassium cyanide, picric acid.[3]
Toxicity Waste that is harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine this.[2][4]Determined by the presence of specific contaminants at or above regulated concentrations.

Given that the specific hazards of this compound are not fully documented, it is prudent to treat it as a hazardous waste.

Step-by-Step Disposal Procedures

The following operational plan outlines the necessary steps for the proper disposal of this compound and its associated waste.

1. Waste Minimization: Before beginning experimental work, plan to minimize waste generation. This can be achieved by ordering the smallest necessary quantity of the chemical, keeping a precise inventory, and reducing the scale of experiments whenever feasible.[2][3]

2. Waste Collection and Segregation:

  • Container Selection: Collect all waste, including pure compound, contaminated materials (e.g., gloves, weigh boats), and solutions, in a chemically compatible container with a secure, leak-proof screw cap.[5][6] Plastic containers are often preferred.[3]

  • Incompatible Wastes: Never mix incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]

  • Aqueous vs. Non-Aqueous: If the compound is in a solution, do not mix aqueous and non-aqueous (solvent) waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

3. Labeling: Properly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[2][3] Include the date when waste was first added to the container.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[2][3][5]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2][3] For acutely toxic wastes (P-listed), the limit is one quart.[2][3]

  • Ensure the container is kept closed except when adding waste.[2][3][5]

  • SAAs should be inspected weekly for any signs of leakage.[5]

5. Arranging for Disposal:

  • Once the container is full or you have no further use for the compound, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[2][3]

  • Complete any required waste disposal forms as per your institution's protocol.[2]

  • Do not dispose of this compound in the regular trash or down the drain.[6][7] The Resource Conservation and Recovery Act (RCRA) prohibits the disposal of hazardous chemical waste in sewer systems or as general refuse.[6]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow from chemical use to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Handling & Accumulation cluster_2 Disposal Process start Obtain this compound experiment Use in Experiment start->experiment waste_gen Generate Waste (Unused compound, contaminated materials, solutions) experiment->waste_gen collect Collect Waste in Compatible Container waste_gen->collect label_waste Label Container as 'Hazardous Waste' with Contents collect->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa ehs_contact Contact EHS for Pickup store_saa->ehs_contact ehs_pickup EHS Collects Waste ehs_contact->ehs_pickup final_disposal Proper Off-site Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,11b-Dihydro-11b-hydroxymaackiain

Author: BenchChem Technical Support Team. Date: December 2025

Compound Data Summary

Below is a summary of the available quantitative and qualitative data for 1,11b-Dihydro-11b-hydroxymaackiain.

PropertyValueSource
Chemical Name This compound-
CAS Number 210537-05-6[1][2]
Molecular Formula C₁₆H₁₄O₆[2]
Molecular Weight 302.28 g/mol [2]
Physical State Solid, powder-
Appearance White to off-white-
Purity ≥98%-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage Store at -20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month.[3]

Personal Protective Equipment (PPE)

Given that this compound is a pterocarpan, a class of isoflavonoids, and in the absence of specific toxicological data, a cautious approach to personal protection is warranted. The following PPE is recommended at a minimum:

  • Hand Protection: Wear double-layered, chemical-resistant nitrile gloves. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Body Protection: A long-sleeved laboratory coat is required. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be performed to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator with organic vapor and particulate cartridges.

Operational Plans: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

Preparation and Weighing:
  • Engineering Controls: All manipulations of the solid compound must be performed in a chemical fume hood.

  • Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • Weighing: Weigh the compound on a tared weigh boat or paper within the fume hood.

Solution Preparation:
  • Solvent Selection: Choose a suitable solvent based on the experimental requirements (e.g., DMSO, Ethanol)[1].

  • Dissolving: Add the solvent to the weighed compound in a sealed container (e.g., a vial or flask). Gently agitate or sonicate to dissolve. If heating is required, do so in a controlled manner (e.g., water bath) within the fume hood.

Experimental Use:
  • Containment: Keep all containers with the compound sealed when not in use.

  • Spill Prevention: Work in a clutter-free area and use secondary containment (e.g., a tray) for all procedures.

Post-Handling:
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Glove Removal: Carefully remove and dispose of the outer pair of gloves in the designated hazardous waste container immediately after handling. Remove the inner gloves upon leaving the work area.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plans

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation:
  • Solid Waste: Collect unused solid compound, contaminated gloves, weigh boats, and other disposable materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is known[4][5]. The label should include the full chemical name and the solvent(s) used.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Container Management:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Final Disposal:
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[4]. Do not dispose of this chemical down the drain or in regular trash[5].

Mandatory Visualization

The following diagrams illustrate the recommended workflows for handling and disposal of this compound.

Handling_Workflow cluster_prep Preparation cluster_solution Solution Preparation cluster_exp Experimental Use cluster_cleanup Post-Handling prep_start Don PPE fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh Solid fume_hood->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve Compound add_solvent->dissolve use_in_exp Perform Experiment dissolve->use_in_exp decontaminate Decontaminate Workspace use_in_exp->decontaminate remove_ppe Remove & Dispose PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for Handling this compound.

Disposal_Workflow cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal waste_gen Experiment Complete solid_waste Solid Waste (Gloves, etc.) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions) waste_gen->liquid_waste sharps_waste Sharps Waste waste_gen->sharps_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for Disposal of this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.